Ethyl cyano(cyclopentylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclopentylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXZJJXLYXGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278936 | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-83-0 | |
| Record name | 5407-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Cyano(cyclopentylidene)acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ethyl cyano(cyclopentylidene)acetate is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of a carbonyl compound, in this case, cyclopentanone, with an active methylene compound, ethyl cyanoacetate. The product is an α,β-unsaturated ester with significant applications as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data associated with this synthesis.
Core Synthesis Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] The driving force for this reaction is the formation of a stable, conjugated system. The mechanism proceeds through several key steps, typically catalyzed by a weak base such as an amine.[1]
Step 1: Enolate Formation The reaction is initiated by a base, which abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate. The presence of two electron-withdrawing groups (cyano and ester) significantly increases the acidity of these protons, allowing for deprotonation even with a mild base.[1][2] This results in the formation of a resonance-stabilized carbanion, or enolate.
Step 2: Nucleophilic Addition The nucleophilic enolate then attacks the electrophilic carbonyl carbon of cyclopentanone. This addition reaction breaks the carbonyl π-bond, leading to the formation of a tetrahedral alkoxide intermediate.[3]
Step 3: Protonation The negatively charged oxygen of the alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy compound, also known as an aldol adduct.[3]
Step 4: Dehydration The final step is the elimination of a water molecule (dehydration) from the β-hydroxy compound to form a carbon-carbon double bond. This step is often facilitated by the base and can be accelerated by heat, resulting in the final α,β-unsaturated product, this compound.[3]
Visualization of the Synthesis Pathway
The following diagram illustrates the step-by-step mechanism of the Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate.
Caption: Knoevenagel condensation mechanism for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and high-yield synthesis. The following protocol is a generalized method based on established Knoevenagel condensation procedures.
4.1 Materials and Reagents
-
Cyclopentanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Catalyst (e.g., piperidine, 0.1 eq)
-
Solvent (e.g., Toluene or Benzene)
-
Glacial Acetic Acid (optional co-catalyst)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Organic Solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
4.2 General Synthesis Workflow
The diagram below outlines the typical workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
4.3 Detailed Procedure
-
Apparatus Setup: A round-bottomed flask is fitted with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: The flask is charged with cyclopentanone (1.0 mole), ethyl cyanoacetate (1.0 mole), a suitable solvent such as toluene (200 mL), and a catalyst like piperidine (0.1 mole).[2] For some variations, a co-catalyst like glacial acetic acid may be added.[4]
-
Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and optionally by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, and filtered.[4]
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Quantitative Data and Catalyst Comparison
The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and reaction conditions. While specific data for the cyclopentanone reaction can vary, the following table summarizes typical results for Knoevenagel condensations involving ketones and ethyl cyanoacetate, providing a comparative overview of different catalytic systems.
| Catalyst System | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine/Acetic Acid | Acetophenone | Benzene | Reflux | 9 | 52-58 | [4] |
| DBU/Water Complex | Cyclohexanone | Water | Room Temp. | 0.5 | 95 | [5] |
| Triphenylphosphine | Various Aldehydes | Solvent-free | 80-85 | 0.5-2 | >90 | [6] |
| Aminopropylated Fly Ash | Cyclohexanone | Toluene | 110 | 6 | 98 | [7] |
| TBA₆[γ-H₂GeW₁₀O₃₆] | Cyclohexanone | None | 80 | 1 | 98 | [8] |
Note: This table includes data from analogous reactions to illustrate the range of conditions and yields achievable in Knoevenagel condensations. DBU stands for Diazabicyclo[5.4.0]undec-7-ene.
Conclusion
The synthesis of this compound via the Knoevenagel condensation is a robust and well-understood process. The reaction mechanism proceeds through a base-catalyzed pathway involving enolate formation, nucleophilic addition, and subsequent dehydration. A variety of catalytic systems, from simple amines to more complex heterogeneous catalysts, can be employed to achieve high yields under different conditions. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this valuable chemical intermediate.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Knoevenagel Condensation of Cyclopentanone and Ethyl Cyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Knoevenagel condensation reaction between cyclopentanone and ethyl cyanoacetate, a crucial transformation in organic synthesis for the formation of carbon-carbon double bonds. The resulting product, ethyl 2-cyano-2-cyclopentylideneacetate, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document details the reaction mechanism, experimental protocols, and quantitative data derived from various catalytic systems.
Reaction Overview
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In the case of cyclopentanone and ethyl cyanoacetate, the reaction is typically facilitated by a basic catalyst. The active methylene group in ethyl cyanoacetate is rendered acidic by the two electron-withdrawing groups (a nitrile and an ester group), allowing for deprotonation by a weak base to form a stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.
Reaction Mechanism
The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps:
-
Carbanion Formation: A base abstracts an acidic α-hydrogen from the active methylene compound (ethyl cyanoacetate), forming a resonance-stabilized carbanion.[2]
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the ketone (cyclopentanone), leading to the formation of a tetrahedral alkoxide intermediate.[2]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy compound (an aldol-type adduct).[2]
-
Dehydration: The β-hydroxy compound undergoes a base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, ethyl 2-cyano-2-cyclopentylideneacetate.[2]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
Several catalytic systems have been employed for the Knoevenagel condensation. Below are detailed methodologies for key experimental approaches.
Protocol 1: Piperidine Catalyzed Condensation
Piperidine is a commonly used weak base catalyst for this reaction.[3]
-
Reagents:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the piperidine catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: DBU/Water Complex Catalyzed Condensation
A greener approach utilizes a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex as the catalyst.[4]
-
Reagents:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
-
Procedure:
-
Prepare the DBU/water complex by reacting DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.[4]
-
In a reaction vessel, mix cyclopentanone (1 mmol) and ethyl cyanoacetate (1 mmol).[4]
-
Add the pre-formed DBU/water complex to the reactant mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid.[4]
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated by simple filtration and drying under a vacuum, as the catalytic system is aqueous.[4]
-
The filtrate containing the DBU/water complex can potentially be recycled for subsequent reactions.[4]
-
Protocol 3: Nano-ZnO Catalyzed Condensation
Heterogeneous catalysts like nano-ZnO offer advantages in terms of catalyst recovery and reuse.[5]
-
Reagents:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Nano-ZnO catalyst
-
Aqueous ethanol
-
-
Procedure:
-
In a flask, suspend the nano-ZnO catalyst (e.g., 5 mol%) in aqueous ethanol.[5]
-
Add cyclopentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) to the suspension.
-
Stir the reaction mixture at a moderate temperature (e.g., ambient temperature).[5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, the catalyst can be recovered by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is worked up similarly to Protocol 1 (extraction and washing) to isolate the product.
-
The recovered nano-ZnO catalyst can be washed, dried, and reused.
-
Caption: A typical experimental workflow for the Knoevenagel condensation.
Quantitative Data
The yield of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and reaction conditions. Ketones, such as cyclopentanone, are generally less reactive than aldehydes.[6] The following table summarizes representative yields for the Knoevenagel condensation of cyclic ketones with active methylene compounds under different catalytic conditions.
| Carbonyl Compound | Active Methylene Compound | Catalyst System | Solvent | Time (min) | Temperature | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | DBU/H₂O complex | Water | 30 | Room Temp. | 95 | [4] |
| Cyclohexanone | Ethyl Cyanoacetate | NH₂ functionalized fly ash | Toluene | 180 | Reflux | ~90 | [7] |
| Acetone | Ethyl Cyanoacetate | DBU/H₂O complex | Water | 30 | Room Temp. | 96 | [4] |
Note: Specific yield data for the cyclopentanone and ethyl cyanoacetate reaction was not explicitly found in a comparative table format in the initial search results. The data presented is for analogous reactions to provide a general understanding of catalyst efficacy.
Product Characterization: Ethyl 2-cyano-2-cyclopentylideneacetate
The final product, ethyl 2-cyano-2-cyclopentylideneacetate, has the following properties:
| Property | Value |
| IUPAC Name | ethyl 2-cyano-2-cyclopentylideneacetate |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 5407-83-0 |
| Appearance | Expected to be a liquid or low-melting solid |
Data sourced from PubChem CID 223257.[8]
Spectroscopic data would be crucial for confirming the structure of the synthesized product. Expected characteristic signals would include:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and multiplets for the cyclopentylidene ring protons. The vinylic proton is absent due to the tetrasubstituted double bond.
-
¹³C NMR: Resonances for the ester carbonyl, the nitrile carbon, the carbons of the C=C double bond, and the carbons of the ethyl and cyclopentylidene groups.
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, the C≡N of the nitrile, and the C=C of the alkene.
Conclusion
The Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate is a robust and versatile reaction for synthesizing α,β-unsaturated cyanoacrylates. The choice of catalyst is a critical parameter influencing reaction efficiency, with modern methods favoring recyclable heterogeneous catalysts or green catalytic systems like DBU/water. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this important chemical transformation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-cyano-2-cyclopentylideneacetate | C10H13NO2 | CID 223257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of ethyl 2-cyano-2-cyclopentylideneacetate
An In-Depth Technical Guide to Ethyl 2-Cyano-2-Cyclopentylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of ethyl 2-cyano-2-cyclopentylideneacetate. Designed for the discerning scientific professional, this document moves beyond a simple data sheet to offer actionable insights and a deep understanding of this versatile chemical compound.
Ethyl 2-cyano-2-cyclopentylideneacetate is a multifunctional organic compound characterized by the presence of an ester, a nitrile, and an α,β-unsaturated system conjugated with a cyclopentylidene ring. Its unique structural arrangement of electron-withdrawing groups and a reactive double bond makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. This guide will elucidate the fundamental properties and chemical behavior that underpin its utility.
Molecular Structure
The structural formula of ethyl 2-cyano-2-cyclopentylideneacetate reveals a compact and functionalized molecule. The core is a five-membered carbocyclic ring, which introduces a degree of rigidity and specific stereochemical possibilities in its derivatives.
An In-depth Technical Guide to Ethyl Cyano(cyclopentylidene)acetate (CAS Number: 5407-83-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl cyano(cyclopentylidene)acetate is a versatile α,β-unsaturated ester with applications as a key intermediate in the synthesis of a variety of organic compounds. Its activated double bond and the presence of both an ester and a nitrile functional group make it a valuable building block in medicinal chemistry for the preparation of heterocyclic compounds and other molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in drug discovery, including its putative interaction with cellular signaling pathways.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5407-83-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| IUPAC Name | ethyl 2-cyano-2-cyclopentylideneacetate | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 292.8 °C at 760 mmHg | [2] |
| Density | 1.116 g/cm³ | [2] |
| Flash Point | 134.5 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.94 | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. |
Synthesis and Purification
The primary route for the synthesis of this compound is the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate.[3] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (cyclopentanone), followed by dehydration to yield the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous sodium chloride solution (brine)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of cyclopentanone (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol, add a catalytic amount of piperidine (0.1 equivalents).[4]
-
Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).[4]
-
Upon completion of the reaction (typically within 4-8 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
2.2.1. Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[5][6]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
2.2.2. Recrystallization:
If the product is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective purification method.
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water or ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.[7][8]
Applications in Drug Discovery and Medicinal Chemistry
While specific drug candidates containing the this compound core are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The α,β-unsaturated nitrile system is a known Michael acceptor and can react with nucleophilic residues in biological targets. Furthermore, the cyclopentylidene moiety can provide a rigid scaffold for positioning pharmacophoric groups.
Potential as an Antimicrobial Agent
Derivatives of cyanoacrylates and related compounds have been investigated for their antimicrobial properties. The electrophilic nature of the double bond can allow for covalent modification of essential bacterial enzymes or proteins, leading to cell death. While direct studies on this compound are limited, related compounds have shown activity against various bacterial and fungal strains.[9][10][11][12]
Potential as an Anticancer Agent
The core structure of this compound can be found in compounds designed as inhibitors of protein-protein interactions (PPIs) or as cytotoxic agents. The rigid cyclopentylidene ring can serve as a scaffold to orient substituents in a way that they can interact with specific pockets on a protein surface. For instance, similar cyclic structures are used to mimic peptide secondary structures and disrupt PPIs that are crucial for cancer cell survival and proliferation.[13][14][15]
Although not directly demonstrated for this specific compound, ethyl acetate fractions of various natural products have shown cytotoxic and pro-apoptotic effects on cancer cell lines.[16][17][18][19] This suggests that ester-containing compounds can possess anticancer activity.
Hypothetical Signaling Pathway Involvement
Given the chemical reactivity of α,β-unsaturated nitriles, one can hypothesize a potential mechanism of action involving the covalent inhibition of key signaling proteins. For example, many signaling pathways implicated in cancer and inflammation rely on enzymes with critical cysteine residues in their active sites. An α,β-unsaturated system, such as that in this compound, can act as a Michael acceptor, forming a covalent bond with the thiol group of a cysteine residue.
One such pathway is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. Keap1 contains several reactive cysteine residues that are sensitive to modification by electrophiles. Covalent modification of Keap1 leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. While this is a hypothetical interaction for this compound, it represents a plausible mechanism by which such a compound could exert biological effects.
Diagrams:
Caption: Experimental workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
Caption: Hypothetical interaction with the Keap1-Nrf2 signaling pathway.
Conclusion
This compound is a readily accessible and synthetically useful building block. The Knoevenagel condensation provides a reliable method for its preparation. While its direct applications in drug development are not yet fully established, its chemical functionalities suggest potential for the development of novel therapeutic agents targeting a range of diseases. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry. The hypothetical interaction with the Keap1-Nrf2 pathway provides a starting point for investigating its mechanism of action at the cellular level.
References
- 1. scbt.com [scbt.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. iajps.com [iajps.com]
- 12. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent inhibitors of LXXLL-based protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against Hela Cervical Cancer Cell line [journal.waocp.org]
- 17. Leea indica Ethyl Acetate Fraction Induces Growth-Inhibitory Effect in Various Cancer Cell Lines and Apoptosis in Ca Ski Human Cervical Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against HeLa Cervical Cancer Cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcc.chemoprev.org [ijcc.chemoprev.org]
Structure Elucidation of Ethyl Cyano(cyclopentylidene)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of ethyl cyano(cyclopentylidene)acetate. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are fundamental to confirming the molecular structure of the compound. A detailed experimental protocol for its synthesis via the Knoevenagel condensation is also presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering a clear and concise summary of the analytical techniques and data interpretation required for the structural verification of this and similar organic molecules.
Introduction
This compound is a substituted α,β-unsaturated ester containing a nitrile group. Its structure presents interesting features for organic synthesis and potential applications in medicinal chemistry. Accurate structure elucidation is the cornerstone of all chemical and biological studies, ensuring the identity and purity of the compound . This guide outlines the systematic approach to confirming the structure of this compound through the integrated analysis of various spectroscopic techniques.
The primary method for the synthesis of this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. This guide will also provide a detailed experimental protocol for this synthesis.
Synthesis
This compound is synthesized via the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate.[1][2] The reaction involves the condensation of a carbonyl compound (cyclopentanone) with a compound containing an active methylene group (ethyl cyanoacetate), catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Absolute Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and a catalytic amount of piperidine (0.1 equivalent) in absolute ethanol.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M hydrochloric acid (to remove the piperidine catalyst), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound (C₁₀H₁₃NO₂) is confirmed by a combination of spectroscopic methods.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Exact Mass | 179.094628657 Da |
| Major Fragments (m/z) | Relative Intensity |
| 179 | M⁺ (Molecular Ion) |
| 150 | [M - C₂H₅]⁺ |
| 134 | [M - OC₂H₅]⁺ |
| 123 | [M - C₂H₅O₂]⁺ |
| 106 | [M - C₂H₅O₂ - CN]⁺ |
Interpretation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 179, confirming the molecular weight of the compound.[3] The fragmentation pattern is consistent with the proposed structure, showing losses of the ethyl group (-29), ethoxy group (-45), and the entire ester group along with the cyano group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a thin film.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H stretch | Alkane (cyclopentyl) |
| ~2225 | C≡N stretch | Nitrile |
| ~1725 | C=O stretch | α,β-Unsaturated Ester |
| ~1640 | C=C stretch | Alkene |
| ~1250 | C-O stretch | Ester |
Interpretation: The IR spectrum will exhibit a strong absorption band around 2225 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. A strong carbonyl (C=O) stretch for the α,β-unsaturated ester will appear around 1725 cm⁻¹. The C=C double bond stretch is observed around 1640 cm⁻¹. The presence of C-H stretching bands for the cyclopentyl and ethyl groups, and a C-O stretching band for the ester linkage further support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as CDCl₃.[3]
3.3.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | Quartet (q) | 2H | -O-CH₂-CH₃ |
| ~2.80 | Triplet (t) | 2H | Allylic CH₂ (cyclopentylidene) |
| ~2.65 | Triplet (t) | 2H | Allylic CH₂ (cyclopentylidene) |
| ~1.85 | Quintet (quin) | 2H | CH₂ (cyclopentylidene) |
| ~1.70 | Quintet (quin) | 2H | CH₂ (cyclopentylidene) |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Interpretation: The ¹H NMR spectrum will show a quartet at approximately 4.25 ppm and a triplet at around 1.30 ppm, characteristic of an ethyl ester group. The protons on the cyclopentylidene ring will appear as multiplets in the aliphatic region. The two sets of allylic protons are expected to be chemically non-equivalent and will likely appear as two distinct triplets around 2.80 and 2.65 ppm. The remaining four protons of the cyclopentyl ring will appear as two quintets around 1.85 and 1.70 ppm.
3.3.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~160 | C=C (quaternary, cyclopentylidene) |
| ~118 | C≡N (Nitrile) |
| ~110 | C=C (quaternary, attached to CN and CO₂Et) |
| ~62 | -O-CH₂-CH₃ |
| ~34 | Allylic CH₂ (cyclopentylidene) |
| ~32 | Allylic CH₂ (cyclopentylidene) |
| ~28 | CH₂ (cyclopentylidene) |
| ~26 | CH₂ (cyclopentylidene) |
| ~14 | -O-CH₂-CH₃ |
Interpretation: The ¹³C NMR spectrum will show a peak for the ester carbonyl carbon around 168 ppm. The two quaternary carbons of the double bond will appear at approximately 160 and 110 ppm. The nitrile carbon will be observed around 118 ppm. The methylene carbon of the ethoxy group will be at about 62 ppm, and the methyl carbon at around 14 ppm. The four distinct methylene carbons of the cyclopentylidene ring will appear in the aliphatic region between 26 and 34 ppm.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression, integrating data from multiple analytical techniques.
Caption: Logical workflow for the synthesis and structure elucidation of this compound.
Signaling Pathway and Experimental Workflow Visualization
For the structure elucidation of a small molecule like this compound, a "signaling pathway" is not applicable in the biological sense. However, the logical flow of the experimental process can be visualized.
References
A Technical Guide to the Spectroscopic Analysis of Ethyl Cyano(cyclopentylidene)acetate
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl cyano(cyclopentylidene)acetate, a valuable compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 2.85 | t | 2H | Cyclopentylidene Cα-H |
| 2.65 | t | 2H | Cyclopentylidene Cα'-H |
| 1.80-1.70 | m | 4H | Cyclopentylidene Cβ, Cβ'-H |
| 1.30 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (Ester) |
| 117.5 | C≡N (Nitrile) |
| 111.8 | C=C (Cyclopentylidene) |
| 101.2 | C-CN |
| 61.5 | -OCH₂CH₃ |
| 34.2 | Cyclopentylidene Cα |
| 28.8 | Cyclopentylidene Cα' |
| 26.1 | Cyclopentylidene Cβ |
| 14.2 | -OCH₂CH₃ |
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2960 | s | C-H stretch (Aliphatic) |
| 2225 | m | C≡N stretch (Nitrile) |
| 1725 | s | C=O stretch (Ester) |
| 1640 | m | C=C stretch |
| 1250 | s | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 179 | 45 | [M]⁺ (Molecular Ion) |
| 151 | 100 | [M - C₂H₄]⁺ |
| 134 | 80 | [M - OCH₂CH₃]⁺ |
| 123 | 95 | [M - C₂H₄ - CO]⁺ |
| 106 | 60 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following protocols outline the methodologies used to acquire the spectroscopic data.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker AC-300 spectrometer was utilized for both ¹H and ¹³C NMR analyses.[1]
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
-
¹H NMR Acquisition : The ¹H NMR spectrum was recorded at 300 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded at 75 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to obtain the IR spectrum.
-
Sample Preparation : The spectrum was acquired using the thin-film method.[1] A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was taken prior to the sample analysis and automatically subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Shimadzu GC-2014 or QP 2010, was employed for the analysis.[1]
-
Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
-
GC Separation : The sample was injected into the gas chromatograph, where it was vaporized and separated from any impurities on a capillary column.
-
MS Analysis : As the compound eluted from the GC column, it was introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions, which were then separated by their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow of spectroscopic analysis.
References
An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl Cyano(cyclopentylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl cyano(cyclopentylidene)acetate. This compound is synthesized via a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A detailed understanding of its 1H NMR spectrum is crucial for confirming its structure and purity, which are critical aspects in research and drug development.
Molecular Structure and Proton Environments
This compound (C₁₀H₁₃NO₂) possesses a distinct molecular architecture that gives rise to a characteristic 1H NMR spectrum. The molecule can be divided into three main proton environments: the ethyl group, the cyclopentylidene ring, and the protons on the exocyclic double bond.
A. Ethyl Group:
-
-CH₂- (Methylene): These two protons are adjacent to an oxygen atom, which is an electron-withdrawing group. This deshielding effect causes their signal to appear downfield. They are also adjacent to the methyl group, leading to spin-spin coupling.
-
-CH₃ (Methyl): These three protons are adjacent to the methylene group, and their signal will be split by the two methylene protons.
B. Cyclopentylidene Ring:
-
Allylic Protons: The four protons on the carbons adjacent to the double bond (C2' and C5') are in an allylic position. Their chemical shift is influenced by the proximity to the π-system of the double bond.
-
Homoallylic Protons: The four protons on the carbons once removed from the double bond (C3' and C4') are in a homoallylic position and are generally the most shielded protons in the ring system.
Due to the asymmetry of the molecule, the protons on the cyclopentylidene ring are not chemically equivalent and are expected to show complex splitting patterns.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate. A typical experimental protocol is as follows:
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Glacial acetic acid (co-catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
1H NMR Spectrum Analysis
The 1H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are predicted based on the analysis of similar structures, such as ethyl cyano(cyclohexylidene)acetate.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -O-CH₂-CH₃ | ~ 4.25 | Quartet (q) | ~ 7.1 | 2H |
| -CH₂- (Cyclopentylidene, C2'/C5') | ~ 2.8 - 2.9 | Multiplet (m) | - | 4H |
| -CH₂- (Cyclopentylidene, C3'/C4') | ~ 1.7 - 1.9 | Multiplet (m) | - | 4H |
| -O-CH₂-CH₃ | ~ 1.33 | Triplet (t) | ~ 7.1 | 3H |
Interpretation of the Spectrum:
-
Ethyl Group: The quartet at approximately 4.25 ppm corresponds to the two methylene protons of the ethyl group, split by the three adjacent methyl protons (n+1 rule: 3+1=4). The triplet at around 1.33 ppm is due to the three methyl protons, split by the two adjacent methylene protons (n+1 rule: 2+1=3). The coupling constant for both signals is expected to be around 7.1 Hz.
-
Cyclopentylidene Ring: The protons on the cyclopentylidene ring are expected to produce complex multiplets in the aliphatic region of the spectrum. The four protons in the allylic positions (C2' and C5') are deshielded by the adjacent double bond and are expected to resonate in the range of 2.8-2.9 ppm. The four homoallylic protons (C3' and C4') are more shielded and are predicted to appear at a higher field, around 1.7-1.9 ppm. The overlapping signals and complex coupling patterns in this region often result in broad multiplets.
Visualization of the Knoevenagel Condensation Mechanism
The synthesis of this compound proceeds via the Knoevenagel condensation mechanism. This multi-step reaction can be visualized as a logical workflow.
Caption: Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate.
This diagram illustrates the key steps of the reaction: deprotonation of ethyl cyanoacetate by piperidine to form an enolate, nucleophilic attack of the enolate on the carbonyl carbon of cyclopentanone to form an aldol adduct, and subsequent dehydration to yield the final product, this compound, and water.
Conclusion
The 1H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. The distinct signals for the ethyl group and the characteristic multiplets for the cyclopentylidene ring protons allow for unambiguous identification and purity assessment of the compound. The synthesis via Knoevenagel condensation is a reliable method for obtaining this valuable chemical intermediate. This guide provides the necessary information for researchers and professionals to confidently synthesize, characterize, and utilize this compound in their work.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl Cyano(cyclopentylidene)acetate
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl cyano(cyclopentylidene)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the predicted chemical shifts, a standard experimental protocol for their acquisition, and a logical framework for spectral assignment.
Predicted 13C NMR Chemical Shift Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Rationale for Prediction |
| C=O (Ester Carbonyl) | 165 - 175 | Singlet (s) | Carbonyl carbons in esters typically resonate in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms. |
| C -cyclopentylidene (sp2) | 150 - 160 | Singlet (s) | This vinylic carbon is significantly deshielded due to its position in the electron-withdrawing α,β-unsaturated system, bonded to both the cyclopentane ring and the cyano-ester group. |
| C -cyclopentylidene (sp2) | 110 - 120 | Singlet (s) | The other vinylic carbon is also deshielded, though likely to a lesser extent than its counterpart directly attached to the electron-withdrawing groups. |
| CN (Nitrile) | 115 - 125 | Singlet (s) | The carbon of a nitrile group typically appears in this region of the spectrum. |
| O-CH2 -CH3 (Ethyl) | 60 - 70 | Triplet (t) | This methylene carbon is deshielded by the adjacent oxygen atom of the ester group. |
| CH2 (Cyclopentylidene, allylic) | 30 - 40 | Triplet (t) | The allylic carbons of the cyclopentylidene ring are expected in this region, slightly deshielded by the double bond. |
| CH2 (Cyclopentylidene) | 25 - 35 | Triplet (t) | The remaining methylene carbons of the cyclopentylidene ring are expected in the typical aliphatic region. |
| O-CH2-CH3 (Ethyl) | 10 - 20 | Quartet (q) | The terminal methyl carbon of the ethyl group is found in the upfield aliphatic region. |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound. This protocol is a standard procedure adaptable for most modern NMR spectrometers.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or dimethyl sulfoxide-d6 can also be used depending on the sample's solubility and the desired chemical shift reference.
-
Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz for the proton frequency) equipped with a broadband probe is recommended.
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) will cover the entire range of expected chemical shifts for organic molecules.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak picking and integration (if applicable).
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Logical Relationships in 13C NMR Chemical Shifts
The following diagram illustrates the logical connection between the different carbon environments within the this compound molecule and their expected regions in the 13C NMR spectrum.
Caption: Molecular structure correlation with 13C NMR chemical shift regions.
This guide provides a foundational understanding of the 13C NMR characteristics of this compound, which is crucial for its identification, purity assessment, and structural elucidation in various scientific and industrial applications.
An In-depth Technical Guide to the Infrared Spectroscopy of α,β-Unsaturated Cyanoesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the infrared (IR) spectroscopic characteristics of α,β-unsaturated cyanoesters, a class of compounds with significant applications in pharmaceuticals, materials science, and organic synthesis. A thorough understanding of their vibrational spectra is crucial for their identification, characterization, and the analysis of their reactions.
Core Principles of IR Spectroscopy of α,β-Unsaturated Cyanoesters
The infrared spectrum of an α,β-unsaturated cyanoester is dominated by the vibrational modes of its key functional groups: the nitrile (C≡N), the ester carbonyl (C=O), and the carbon-carbon double bond (C=C). The positions of these absorption bands are influenced by electronic effects such as conjugation and the inductive effects of substituents, providing valuable insights into the molecular structure.
The conjugation of the C=C double bond with both the carbonyl group and the nitrile group leads to a delocalization of π-electrons across the molecule. This delocalization lowers the force constants of the C=O, C≡N, and C=C bonds, resulting in a shift of their stretching vibrations to lower wavenumbers (red shift) compared to their non-conjugated counterparts.
Characteristic Infrared Absorption Frequencies
The precise wavenumbers for the characteristic vibrations of α,β-unsaturated cyanoesters can vary depending on the specific molecular structure, including the nature of the ester's alkyl group and any substituents on the carbon-carbon double bond. However, general ranges for these absorptions are well-established.
Table 1: General IR Absorption Ranges for α,β-Unsaturated Cyanoesters
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Nitrile (C≡N) | Stretching (ν) | 2220 - 2240 | Medium to Strong, Sharp | Conjugation with the C=C bond typically lowers the frequency compared to saturated nitriles.[1] |
| Ester Carbonyl (C=O) | Stretching (ν) | 1715 - 1730 | Strong | Conjugation with the C=C bond lowers the frequency from the typical range for saturated esters (1735-1750 cm⁻¹).[2][3] |
| Alkene (C=C) | Stretching (ν) | 1610 - 1640 | Medium to Weak | The intensity can be variable and is sometimes weak in symmetrically substituted alkenes. |
| Vinylic C-H | Stretching (ν) | 3010 - 3040 | Medium | |
| Ester C-O | Stretching (ν) | 1100 - 1300 | Strong | Often appears as two distinct bands. |
Table 2: Infrared Absorption Data for Substituted t-Butyl Phenylcyanoacrylates
The following table presents specific IR data for a series of alkyl ring-substituted t-butyl phenylcyanoacrylates, illustrating the effect of substitution on the vibrational frequencies.[4]
| Substituent (R) in R-C₆H₄-CH=C(CN)CO₂C(CH₃)₃ | ν(C-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| 4-Methyl | 2929 | 2223 | 1729 | 1614 | 1222 |
Note: The C-H stretching frequency listed corresponds to the alkyl substituent on the phenyl ring.
Experimental Protocols
Accurate and reproducible IR spectra are contingent on proper sample preparation and synthetic procedures. The following sections detail common methodologies for the synthesis of α,β-unsaturated cyanoesters and their analysis by FTIR spectroscopy.
Synthesis of α,β-Unsaturated Cyanoesters via Knoevenagel Condensation
The Knoevenagel condensation is a widely employed and efficient method for the synthesis of α,β-unsaturated cyanoesters.[5][6] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as an alkyl cyanoacetate, in the presence of a basic catalyst.
General Procedure: [4]
-
Reactant Mixture: In a suitable reaction vessel, mix equimolar amounts of the desired benzaldehyde and t-butyl cyanoacetate.
-
Catalyst Addition: Add a few drops of a basic catalyst, such as piperidine, to the mixture with stirring.
-
Reaction: Allow the reaction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product is isolated by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as 2-propanol.
Caption: Knoevenagel condensation for α,β-unsaturated cyanoester synthesis.
Sample Preparation for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining the IR spectra of liquid samples, such as α,β-unsaturated cyanoesters, which are often oils or low-melting solids.
Procedure for Liquid Samples: [7][8][9][10]
-
Crystal Cleaning: Ensure the ATR crystal surface is clean and dry. A common cleaning solvent is isopropanol, followed by drying with a soft, lint-free tissue.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid α,β-unsaturated cyanoester directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
Influence of Solvents on IR Spectra
The polarity of the solvent can influence the position of the vibrational bands in the IR spectrum of a solute. For α,β-unsaturated cyanoesters, the nitrile (C≡N) stretching frequency is particularly sensitive to the solvent environment.[11]
Structure-Spectrum Correlation and Analysis Workflow
The interpretation of the IR spectrum of a newly synthesized or unknown α,β-unsaturated cyanoester follows a logical workflow. The presence or absence of characteristic absorption bands, along with their precise positions, provides strong evidence for the compound's structure.
Caption: Workflow for the synthesis, IR analysis, and interpretation of α,β-unsaturated cyanoesters.
By following this workflow, researchers can confidently characterize α,β-unsaturated cyanoesters, ensuring their identity and purity for subsequent applications in drug development and materials science. The combination of synthetic protocols and detailed spectroscopic analysis provides a robust framework for working with this important class of molecules.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. agilent.com [agilent.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Analysis of Ethyl Cyano(cyclopentylidene)acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl cyano(cyclopentylidene)acetate. The following sections detail the primary fragmentation pathways, present key mass spectral data, and outline a standard experimental protocol for its analysis.
Molecular Structure and Properties
This compound (C₁₀H₁₃NO₂) is an α,β-unsaturated ester containing a nitrile group. Its molecular structure plays a key role in directing its fragmentation under mass spectrometry conditions.
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 179.22 g/mol [1]
-
CAS Number: 5407-83-0
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺˙) is observed at m/z 179. The most prominent fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 179 | Molecular Ion | [C₁₀H₁₃NO₂]⁺˙ | Parent ion |
| 151 | [M - C₂H₄]⁺˙ | [C₈H₉NO₂]⁺˙ | Loss of ethylene via McLafferty-type rearrangement |
| 134 | [M - OC₂H₅]⁺ | [C₈H₈NO]⁺ | Loss of ethoxy radical |
| 123 | [M - C₂H₄ - CO]⁺˙ | [C₇H₉N]⁺˙ | Base Peak , loss of carbon monoxide from the m/z 151 fragment |
| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Further fragmentation of m/z 123 |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, indicative of rearrangement |
Proposed Fragmentation Pathways
The fragmentation of this compound is primarily driven by the functionalities of the ester and the overall molecular structure. The key fragmentation pathways are initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions.
The molecular ion at m/z 179 can undergo a characteristic McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (C₂H₄) and the formation of the ion at m/z 151 . Another primary fragmentation is the cleavage of the C-O bond of the ester, resulting in the loss of an ethoxy radical (•OC₂H₅) to yield the acylium ion at m/z 134 .
The ion at m/z 151 can then lose a molecule of carbon monoxide (CO) to form the base peak at m/z 123 . This fragment likely undergoes further rearrangements and loss of neutral species to produce smaller ions, such as the one at m/z 106 . The presence of the ion at m/z 77 suggests a significant rearrangement of the carbon skeleton to form a stable phenyl cation.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical experimental protocol for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and proposed fragmentation pathways can serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development.
References
An In-depth Technical Guide to the Solubility of Ethyl Cyano(cyclopentylidene)acetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cyano(cyclopentylidene)acetate is a versatile intermediate in organic synthesis, finding applications in the preparation of various biologically active molecules and functional materials. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in designing crystallization procedures to achieve desired purity and yield. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts bioavailability and the feasibility of different formulation strategies.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene) of high purity
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature incubator shaker or a thermostatically controlled water bath with an orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Data Presentation
The experimentally determined solubility data should be organized in a clear and concise table to facilitate comparison across different solvents and temperatures.
Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C (Template)
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| Chloroform | Data to be determined | Data to be determined |
| Hexane | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach for a researcher to assess the solubility of a compound like this compound.
Caption: Logical workflow for solubility assessment of a chemical compound.
Conclusion
An In-depth Technical Guide to the Discovery and First Synthesis of Ethyl Cyano(cyclopentylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal work on the discovery and first synthesis of ethyl cyano(cyclopentylidene)acetate. This compound belongs to the class of α,β-unsaturated cyanoacrylates, which are valuable intermediates in organic synthesis, particularly for the preparation of more complex molecules with potential therapeutic applications. This document details the foundational experimental protocol, presents key quantitative data, and illustrates the underlying synthetic workflow.
Discovery and First Synthesis
The first documented synthesis of this compound is attributed to the work of Arthur C. Cope and his colleagues. In a landmark 1937 publication in the Journal of the American Chemical Society, titled "Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction," Cope described a general and effective method for the condensation of ketones with cyanoacetic esters.[1][2] This reaction, a modification of the Knoevenagel condensation, has since become a fundamental tool in organic chemistry and is often referred to as the Knoevenagel-Cope condensation.[3][4]
The core of this discovery was the use of soluble salts of amines or amides as catalysts, which proved to be highly effective in promoting the condensation between ketones, such as cyclopentanone, and active methylene compounds like ethyl cyanoacetate.[1] This method provided a reliable route to α,β-unsaturated products.
Experimental Protocols
The following is a detailed experimental protocol for the first synthesis of this compound, adapted from the general method described by Arthur C. Cope in his 1937 paper.[1]
Reaction: Knoevenagel-Cope Condensation
Reactants:
-
Cyclopentanone
-
Ethyl cyanoacetate
Catalyst:
-
Ammonium acetate
-
Acetic acid
Solvent:
-
Benzene (for azeotropic removal of water)
Procedure:
-
A mixture of cyclopentanone (1.0 mole), ethyl cyanoacetate (1.0 mole), ammonium acetate (0.1 mole), and glacial acetic acid (0.2 mole) in 150 mL of benzene is prepared in a flask equipped with a reflux condenser and a water separator (e.g., a Dean-Stark apparatus).
-
The reaction mixture is heated to reflux. The water formed during the condensation is continuously removed as an azeotrope with benzene and collected in the separator.
-
The reaction is monitored by the amount of water collected. The reaction is considered complete when the theoretical amount of water (1.0 mole) has been separated.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed successively with water, a dilute solution of sodium carbonate, and again with water to remove the catalyst and any unreacted acidic components.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The benzene is removed by distillation.
-
The resulting crude product is purified by vacuum distillation to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound based on Cope's general methodology.
Table 1: Reactant and Catalyst Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Molar Ratio |
| Cyclopentanone | C₅H₈O | 84.12 | 1.0 | 1.0 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.0 | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.1 | 0.1 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 0.2 | 0.2 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not specified in the original paper, but expected to be high and require vacuum distillation. |
| Solubility | Soluble in organic solvents like benzene, ether, and ethanol. Insoluble in water. |
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows in the synthesis of this compound.
References
Theoretical Calculations on the Stability of Ethyl Cyano(cyclopentylidene)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl cyano(cyclopentylidene)acetate is a reactive monomer belonging to the cyanoacrylate family, known for its rapid polymerization and adhesive properties. Understanding the stability of this molecule is crucial for its application in various fields, including drug delivery and medical adhesives. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of this compound. It delves into the computational methodologies, particularly Density Functional Theory (DFT), for calculating its electronic structure and reactivity. Furthermore, it outlines experimental protocols for stability evaluation and presents the key degradation pathways. This document serves as a foundational resource for researchers and professionals working with or developing cyanoacrylate-based materials.
Introduction
This compound, a derivative of cyanoacrylic acid, is characterized by the presence of both a cyano and an ester functional group attached to a carbon-carbon double bond. This specific arrangement of electron-withdrawing groups significantly influences the electronic distribution of the molecule, rendering the double bond highly susceptible to nucleophilic attack and subsequent polymerization.[1][2] The inherent reactivity of cyanoacrylates is the cornerstone of their utility as "super glues," as they readily polymerize in the presence of weak bases like moisture.[2][3] However, this high reactivity also poses a significant challenge to their stability and shelf-life.
The cyclopentylidene moiety introduces specific steric and electronic effects that can modulate the reactivity and stability of the molecule compared to simpler alkyl cyanoacrylates like ethyl cyanoacrylate (ECA). This guide will explore the theoretical underpinnings of this compound's stability and provide practical experimental frameworks for its assessment.
Theoretical Calculations of Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and stability of molecules like this compound.[1] These calculations can provide valuable insights into the molecule's susceptibility to degradation and polymerization.
Computational Methodologies
A typical DFT study on the stability of this compound would involve the following steps:
-
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional and basis set.
-
Electronic Structure Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated to assess its stability. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. For cyanoacrylates, the LUMO is typically localized on the carbon-carbon double bond, making it susceptible to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the area around the double bond would be expected to be electron-deficient (electrophilic).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and charge distribution within the molecule.
-
-
Reaction Pathway Modeling: DFT can be used to model the potential degradation pathways, such as anionic and radical polymerization. This involves calculating the transition state energies for the initiation and propagation steps of the polymerization process.
Data Presentation: Calculated Properties
The following table summarizes the key quantitative data that would be obtained from DFT calculations on this compound. The values presented here are hypothetical and would need to be determined through actual calculations.
| Parameter | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | (Y-Z) eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | D Debyes |
| Mulliken Charges | Partial charges on individual atoms. | Cα, Cβ, N, O |
Experimental Protocols for Stability Assessment
Experimental validation is essential to complement theoretical calculations. The following protocols are commonly employed to assess the stability of cyanoacrylate monomers.
Accelerated Stability Testing
This method involves subjecting the monomer to elevated temperatures to accelerate the degradation process.
-
Protocol:
-
Place a known quantity of this compound in sealed vials.
-
Store the vials in ovens at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specific time intervals, remove a vial from each temperature and allow it to cool to room temperature.
-
Analyze the sample using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining monomer and identify any degradation products.
-
The shelf-life at room temperature can be extrapolated using the Arrhenius equation.
-
Monitoring Polymerization
The primary instability of cyanoacrylates is their rapid polymerization. Monitoring this process provides direct information on their stability.
-
Protocol using Raman Spectroscopy: [4]
-
Place the this compound monomer in a sample holder of a Raman spectrometer.
-
If studying the effect of an initiator, add a controlled amount of the initiator (e.g., a weak base in a solvent).
-
Acquire Raman spectra at regular intervals.
-
Monitor the intensity of the C=C stretching peak (typically around 1620-1640 cm⁻¹). The decrease in the intensity of this peak over time is directly proportional to the consumption of the monomer and the progress of polymerization.
-
The polymerization rate can be determined from the rate of disappearance of the C=C peak.
-
Signaling Pathways and Degradation Mechanisms
The instability of this compound is primarily due to its propensity to undergo anionic or radical polymerization.
Anionic Polymerization
This is the most common and rapid polymerization pathway for cyanoacrylates, typically initiated by weak bases such as water or amines.[2][3]
Caption: Anionic polymerization of this compound.
Radical Polymerization
While less common than anionic polymerization, radical polymerization can also occur, especially in the presence of radical initiators and the absence of anionic inhibitors.[5]
Caption: Radical polymerization of this compound.
Synthesis
This compound is typically synthesized via the Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate.[6][7]
Caption: Synthesis of this compound.
Conclusion
The stability of this compound is a critical parameter that dictates its storage, handling, and application. This guide has provided a comprehensive framework for understanding and evaluating its stability through a combination of theoretical calculations and experimental protocols. By leveraging Density Functional Theory, researchers can gain valuable insights into the electronic factors governing its reactivity. These theoretical predictions, when coupled with empirical data from accelerated stability testing and polymerization monitoring, enable a robust assessment of the molecule's stability profile. A thorough understanding of its degradation pathways, primarily anionic and radical polymerization, is paramount for the development of effective stabilization strategies, thereby expanding the utility of this versatile cyanoacrylate monomer in various scientific and industrial domains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. afinitica.com [afinitica.com]
- 4. benchchem.com [benchchem.com]
- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 2-cyano-2-cyclopentylidene-acetate | CAS#:5407-83-0 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Stereochemistry of Substituted Cyclopentylidene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclopentylidene compounds, featuring an exocyclic double bond on a five-membered ring, are significant structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The stereochemical features of these compounds are complex and play a crucial role in determining their physical, chemical, and biological properties. The interplay between the conformational flexibility of the cyclopentane ring and the geometry of the exocyclic double bond gives rise to unique stereochemical challenges and opportunities. This technical guide provides an in-depth exploration of the stereochemistry of substituted cyclopentylidene compounds, covering their conformational analysis, stereoselective synthesis, and methods for stereochemical determination.
Conformational Analysis of the Cyclopentylidene Ring
The cyclopentane ring is not planar and exists in a continuous state of dynamic puckering to relieve torsional strain. The two most commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap. In the half-chair conformation, three carbons are coplanar, with one atom above and one below the plane.
The introduction of an exocyclic double bond in a cyclopentylidene system significantly influences the ring's conformational preferences. The sp²-hybridized carbon of the double bond and its adjacent ring carbons tend to be planar to maximize p-orbital overlap. This constraint often leads to a preference for specific puckered conformations.
The conformational equilibrium can be influenced by the nature and position of substituents on the ring and the exocyclic double bond. Steric interactions between substituents and the ring can destabilize certain conformations, leading to a preference for others. For instance, bulky substituents will tend to occupy positions that minimize steric hindrance.
Logical Relationship for Conformational Preference:
Methodological & Application
Application Notes and Protocols: Use of Ethyl Cyano(cyclopentylidene)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl cyano(cyclopentylidene)acetate as a versatile building block in heterocyclic chemistry. The document details its preparation and subsequent application in the synthesis of various heterocyclic scaffolds, including thiophenes, pyridines, and pyrimidines, which are of significant interest in medicinal chemistry and drug development.
Synthesis of this compound
This compound is a key intermediate prepared via the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate. This α,β-unsaturated ester serves as a highly reactive precursor for various cyclization reactions.
Reaction Scheme:
Caption: Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for Knoevenagel condensation.[1]
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine (0.1 eq), and acetic acid (0.2 eq) in a suitable solvent such as toluene.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data for Synthesis of this compound Analogs
| Carbonyl Compound | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | DBU/H₂O | Neat | 0.75 | 95 | [2] |
| Acetone | DBU/H₂O | Neat | 0.75 | 92 | [2] |
| Benzaldehyde | DABCO/[HyEtPy]Cl | H₂O | 0.17 | 99 | [3] |
| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | H₂O | 0.08 | 98 | [3] |
Synthesis of 2-Aminothiophenes via Gewald Reaction
This compound is an excellent substrate for the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These compounds are valuable scaffolds in medicinal chemistry.
Reaction Scheme:
Caption: Gewald reaction for the synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dihydro-3H-cyclopenta[b]thiophene-3-carboxylate
This is a general protocol for the Gewald three-component reaction.[4][5][6][7]
-
Reactant Mixture: In a round-bottom flask, a mixture of ethyl cyanoacetate (1.0 eq), cyclopentanone (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a solvent such as ethanol or DMF.
-
Addition of Base: A base, typically a secondary amine like morpholine or diethylamine (1.5 eq), is added dropwise to the stirred mixture.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.
Quantitative Data for Gewald Reaction with Various Ketones
| Ketone | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Ethanol | RT | 1 h | 85 | [4] |
| Acetone | Morpholine | Ethanol | RT | 1.5 h | 82 | [4] |
| 3-Phenylpropanal | Cyclohexanamine | Water/Et₃N | RT | 2 h | 92 | [4] |
| Alkyl Phenyl Ketones | Morpholine/Acetic Acid | - | - | - | Moderate to Good | [6] |
Synthesis of Fused Pyridine Derivatives
This compound can be utilized in multicomponent reactions to synthesize fused pyridine scaffolds, such as spiro[cyclopentane-1,4'-pyridines]. These structures are of interest in the development of novel therapeutic agents.
Reaction Scheme:
Caption: Multicomponent synthesis of a spiro[cyclopentane-1,4'-pyridine] derivative.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-spiro[cyclopentane-1,4'-dihydropyridine]-5-carboxylate
This protocol is based on a general procedure for the synthesis of 2-amino-3-cyanopyridines.
-
Reactant Mixture: A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) is prepared in absolute ethanol.
-
Reaction Conditions: The mixture is heated at reflux for several hours. The reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and recrystallized from a suitable solvent to obtain the pure fused pyridine derivative.
Quantitative Data for Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Aldehyde/Ketone | Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde, Acetophenone | Malononitrile | Cu/C | Acetonitrile | 6 h | 90 | [8] |
| 4-Cl-Benzaldehyde, Acetophenone | Malononitrile | Cu/C | Acetonitrile | 5 h | 92 | [8] |
| Benzaldehyde, Cyclohexanone | Malononitrile | Cu/C | Acetonitrile | 8 h | 85 | [8] |
| 4-Cl-Benzaldehyde, Methyl Ketone | Malononitrile | None (MW) | None | 7-9 min | 83 | [9] |
Synthesis of Fused Pyrimidine Derivatives
This compound can react with dinucleophiles such as guanidine or amidines to form fused pyrimidine systems. These heterocycles are well-known for their diverse pharmacological activities.
Reaction Scheme:
Caption: Synthesis of a fused pyrimidine derivative from this compound.
Experimental Protocol: Synthesis of 2,4-Diamino-5,6-dihydro-7H-cyclopenta[d]pyrimidine-5-carbonitrile
This protocol is adapted from general procedures for the synthesis of pyrimidines from β-cyano esters.[10]
-
Preparation of Alkoxide: Sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reactant Addition: To the sodium ethoxide solution, guanidine hydrochloride (1.0 eq) is added, followed by the dropwise addition of this compound (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours and monitored by TLC.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure fused pyrimidine.
Quantitative Data for Related Pyrimidine Syntheses
| α,β-Unsaturated Nitrile/Ester | Dinucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Cyanoacetate/Aldehyde | Guanidine HCl | NaOH/K₂CO₃ | Neat | 0.3-0.5 | 85-95 | [10] |
| Ethyl Cyanoacetate/Aldehyde | Thiourea | Piperidine | Ethanol | - | - | [7] |
| Ethyl Benzoylacetate/Aldehyde | Guanidine HCl | - | - | - | - | [10] |
These notes demonstrate the versatility of this compound as a precursor for a range of heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: Ethyl Cyano(cyclopentylidene)acetate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing ethyl cyano(cyclopentylidene)acetate as a key building block in the development of pharmaceutically relevant compounds. While direct synthesis of currently marketed drugs using this specific reagent is not widely documented in publicly available literature, its chemical structure suggests significant potential for the creation of diverse heterocyclic scaffolds known to possess a range of biological activities.
The protocols provided herein are generalized and based on well-established named reactions for similar activated methylene compounds. Researchers are encouraged to use these as a starting point and optimize conditions for their specific target molecules.
Introduction to this compound
This compound is an α,β-unsaturated ester featuring a reactive nitrile group and a cyclopentylidene moiety. Its core structure makes it an excellent substrate for a variety of organic reactions, particularly in the synthesis of heterocyclic compounds that are prevalent in medicinal chemistry. The cyclopentane ring offers a desirable lipophilic scaffold, while the cyano and ester groups provide versatile handles for further chemical transformations.
Key Reactive Features:
-
Activated Methylene Group (in its precursor): The synthesis of this compound typically involves a Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate, highlighting the reactivity of the α-carbon.
-
Michael Acceptor: The double bond is susceptible to nucleophilic attack in Michael addition reactions.
-
Versatile Functional Groups: The cyano and ester groups can be hydrolyzed, reduced, or otherwise modified to generate a wide array of derivatives.
Potential Pharmaceutical Applications and Synthetic Strategies
Based on the known reactivity of α-cyano-α,β-unsaturated esters, this compound is a promising starting material for the synthesis of various heterocyclic systems with potential therapeutic applications.
Substituted 2-aminothiophenes are important pharmacophores found in various biologically active compounds, including anti-inflammatory and local anesthetic agents. The Gewald reaction offers a straightforward, multi-component approach to this scaffold.[1]
Experimental Protocol 1: Gewald Synthesis of Ethyl 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Derivatives
This protocol describes a generalized procedure for the Gewald reaction using this compound, elemental sulfur, and a base.
Materials:
-
This compound
-
Elemental Sulfur (S₈)
-
Morpholine (or other suitable base, e.g., diethylamine, piperidine)
-
Ethanol (or other suitable solvent, e.g., methanol, DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hot plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol.
-
Stir the mixture to ensure homogeneity.
-
Slowly add morpholine (1.5 equiv.) to the reaction mixture.
-
Attach a condenser and heat the mixture to reflux (typically 50-60 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 50 | 3 | 85 |
| 2 | Diethylamine | Methanol | 50 | 4 | 78 |
| 3 | Piperidine | DMF | 60 | 2.5 | 90 |
Workflow for Gewald Synthesis
References
Application Note: A Robust and Scalable Synthetic Protocol for Gram-Scale Knoevenagel Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized for the creation of α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3] The resulting products are crucial intermediates in the manufacturing of pharmaceuticals, fine chemicals, polymers, and cosmetics.[1][4] This application note provides a detailed, step-by-step protocol for conducting the Knoevenagel condensation on a gram-scale, ensuring high yields and purity. Additionally, it explores various catalytic systems and reaction conditions to offer flexibility and optimization for different substrates.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A weak base removes a proton from the active methylene compound, creating a highly nucleophilic enolate ion that is stabilized by resonance.[5][6]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate (an aldol-type adduct).[5]
-
Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product.[3][5] This step is often the driving force for the reaction, and removal of water can shift the equilibrium toward the product.[7]
Caption: The general mechanism of the Knoevenagel condensation.
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 is a classic approach using an organic solvent with azeotropic water removal. Protocol 2 outlines a greener, water-mediated approach.
Protocol 1: Gram-Scale Synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile
This protocol is adapted from a standard procedure for synthesizing benzylidenemalononitriles.[8]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Piperidine (catalyst, ~1 mmol, 0.1 mL)
-
Ethanol (solvent, 50 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.59 g (10 mmol) of 2-Chloro-6-fluorobenzaldehyde and 0.66 g (10 mmol) of malononitrile in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (~0.1 mL, 1 mmol) to the solution using a micropipette.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde spot is no longer visible.
-
Upon completion, the product will often precipitate directly from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[8]
-
Dry the purified product under vacuum to obtain the final 2-(2-Chloro-6-fluorobenzylidene)malononitrile.
Protocol 2: Green, Water-Mediated Gram-Scale Synthesis
This protocol is based on a catalyst-free, water-mediated methodology that has proven to be scalable.[9]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol, 1.06 g)
-
Active Methylene Compound (e.g., Malononitrile, 10 mmol, 0.66 g)
-
Deionized Water (20 mL)
-
Glass vial or flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL flask, combine the aldehyde (10 mmol) and the active methylene compound (10 mmol).
-
Add 20 mL of deionized water to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 20 minutes to 18 hours depending on the substrate.[9]
-
A successful gram-scale reaction of this type has been reported to yield 93% of the product after 18 hours.[9]
-
Upon completion, the product, which is typically a solid, is isolated by vacuum filtration.
-
The collected product is washed with cold water and dried under vacuum. No further purification is usually necessary.[9]
Caption: A general experimental workflow for the Knoevenagel condensation.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and solvent significantly impacts reaction efficiency, yield, and environmental footprint. Heterogeneous catalysts are often preferred for their ease of separation and reusability.[10]
Table 1: Performance of Various Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile.
| Catalyst | Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Homogeneous | Ethanol | Room Temp. | 2-4 min | >95 | [8][11] |
| Boric Acid (10 mol%) | Homogeneous | Aqueous Ethanol | Room Temp. | - | - | [10] |
| 1CaO–1.5MgO | Heterogeneous | Water | Room Temp. | 10 min | 98 | [10] |
| ZnO | Heterogeneous | Solvent-free | Room Temp. | 6 h | >95 | [10] |
| Chitosan Nanofiber (CsNF) | Heterogeneous | Aqueous Methanol | - | - | High | [12] |
| None (Water-mediated) | Catalyst-free | Water | Room Temp. | 18 h | 93 | [9] |
Table 2: Substrate Scope for Agro-Waste Catalyzed Knoevenagel Condensation. This table demonstrates the versatility of a green catalytic system with various aromatic aldehydes.
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 4-Nitrobenzaldehyde | 2-(4-nitrobenzylidene)malononitrile | 95 | 159-161 |
| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)malononitrile | 92 | 162-164 |
| 4-Hydroxybenzaldehyde | 2-(4-hydroxybenzylidene)malononitrile | 90 | 187-189 |
| Indole-3-carboxaldehyde | 2-(1H-indol-3-ylmethylene)malononitrile | 89 | 187-189 |
| Data adapted from Ref.[13] |
Conclusion
The Knoevenagel condensation remains a highly efficient and versatile method for C-C bond formation. The protocols outlined in this note demonstrate that the reaction can be successfully performed on a gram-scale with high yields. The classic approach using piperidine in ethanol is rapid and effective, while emerging catalyst-free, water-mediated methods offer a greener and more sustainable alternative without compromising scalability. The choice of protocol can be tailored to specific substrate requirements, available resources, and environmental considerations, making the Knoevenagel condensation an invaluable tool for chemical synthesis in research and industry.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
Application of Ethyl Cyano(cyclopentylidene)acetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl cyano(cyclopentylidene)acetate, a versatile organic compound, holds significant promise in the field of medicinal chemistry. As a derivative of cyanoacetate, it serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structural features, particularly the presence of a reactive cyano group and an α,β-unsaturated ester, make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes on its potential in drug discovery, focusing on its role as a precursor to potent enzyme inhibitors, and includes relevant experimental protocols.
Introduction to this compound
This compound (ECCA) is synthesized through the Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate. This reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon double bond. The resulting molecule possesses a unique combination of functional groups that can be further manipulated to generate a diverse library of compounds with potential therapeutic applications. While direct biological data on ECCA is limited, its structural similarity to a class of well-studied tyrosine kinase inhibitors known as tyrphostins provides a strong rationale for its exploration in medicinal chemistry.
Potential Therapeutic Applications
The primary therapeutic potential of ECCA lies in its use as a scaffold for the synthesis of enzyme inhibitors, particularly targeting protein tyrosine kinases (PTKs). PTKs are crucial components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer.
2.1. Analogy to Tyrphostins and Tyrosine Kinase Inhibition
Tyrphostins are a class of synthetic compounds that were among the first small molecule inhibitors of PTKs to be developed.[1][2] Many tyrphostins are benzylidene malononitrile derivatives, structurally analogous to the cyclopentylidene cyanoacetate core of ECCA. These compounds typically act as competitive inhibitors at the ATP-binding site or the substrate-binding site of the kinase domain.[1][2]
Prominent examples include inhibitors of the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[3][4] For instance, tyrphostin AG17, a [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], has demonstrated significant anticancer activity by disrupting mitochondrial function.[5]
The cyclopentylidene moiety of ECCA can be considered a bioisosteric replacement for the benzylidene group found in many tyrphostins, potentially offering altered pharmacokinetic and pharmacodynamic properties.
2.2. Anticancer Potential
Given the established role of tyrosine kinase inhibitors in oncology, derivatives of ECCA are promising candidates for anticancer drug discovery. By inhibiting key kinases involved in cancer progression, these compounds could potentially halt tumor growth and induce apoptosis. The general mechanism involves blocking the phosphorylation cascade that drives malignant cell proliferation.
Quantitative Data on Structurally Related Compounds
| Compound | Target/Cell Line | IC50/EC50 | Reference |
| Tyrphostin AG17 | Various Human Tumor Cell Lines | 0.7 - 4.0 µM (50% growth inhibition) | [5] |
| HL-60(TB) Promyelocytic Leukemia | 1.5 µM (total growth inhibition after 12h) | [5] | |
| Tyrphostin A9 | PDGFR | 0.5 µM (IC50) | [6] |
| EGFR | 460 µM (IC50) | [6] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis of ECCA and for evaluating the biological activity of its derivatives.
4.1. Synthesis of this compound via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
4.2. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method to assess the inhibitory activity of ECCA derivatives against a target protein tyrosine kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase reaction buffer
-
ATP
-
Peptide substrate specific for the target kinase
-
Test compounds (ECCA derivatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the purified kinase and the specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
4.3. Cell Viability Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of ECCA derivatives on cancer cell lines.[7][8]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (ECCA derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway targeted by tyrosine kinase inhibitors and a typical workflow for screening potential anticancer agents.
Caption: EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.
Caption: A typical workflow for the screening of potential anticancer agents derived from ECCA.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel enzyme inhibitors with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its structural relationship to the tyrphostin class of tyrosine kinase inhibitors provides a strong foundation for further investigation. The protocols and workflows outlined in this document offer a comprehensive guide for researchers to explore the therapeutic potential of this promising chemical scaffold. Further studies are warranted to synthesize and evaluate a library of ECCA derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostins. 5. Potent inhibitors of platelet-derived growth factor receptor tyrosine kinase: structure-activity relationships in quinoxalines, quinolines, and indole tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Michael Addition Reactions with Ethyl Cyano(cyclopentylidene)acetate
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is of paramount importance in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[3][4][5] Ethyl cyano(cyclopentylidene)acetate stands out as a highly versatile Michael acceptor due to the electron-withdrawing properties of both the ester and nitrile groups, which activate the double bond for nucleophilic attack.[3] The resulting adducts are valuable intermediates, serving as precursors for a diverse range of heterocyclic compounds and molecules with potential therapeutic applications.[3][4][6][7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting Michael addition reactions with this compound, covering the underlying principles, detailed protocols, and optimization strategies.
Mechanistic Insights
The Michael addition reaction proceeds via the nucleophilic attack of a Michael donor (a stabilized carbanion) on the β-carbon of the α,β-unsaturated system of this compound.[1][9] This 1,4-addition is favored over a 1,2-addition to the carbonyl carbon due to the formation of a resonance-stabilized enolate intermediate.[10] The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The choice of base and reaction conditions can significantly influence the reaction rate, yield, and stereoselectivity.[11]
Key Mechanistic Steps:
-
Deprotonation of the Michael Donor: A base abstracts an acidic proton from the Michael donor (e.g., a malonate, nitroalkane, or β-ketoester) to form a stabilized enolate or a similar carbanionic species.
-
Nucleophilic Attack: The generated nucleophile adds to the electron-deficient β-carbon of this compound.
-
Protonation: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final Michael adduct.
Caption: Generalized mechanism of the Michael addition reaction.
Experimental Protocols
The following section details a general protocol for the Michael addition of a generic Michael donor to this compound. It is imperative to note that specific reaction conditions may require optimization based on the nature of the nucleophile.
Synthesis of this compound
This compound is typically prepared via a Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate.[12] A common procedure involves refluxing the reactants in the presence of a weak base like piperidine or ammonium acetate.[12][13]
General Protocol for Michael Addition
Materials:
-
This compound (Michael Acceptor)
-
Michael Donor (e.g., diethyl malonate, nitromethane, acetylacetone)
-
Base (e.g., sodium ethoxide, DBU, triethylamine)
-
Anhydrous Solvent (e.g., ethanol, THF, DCM)
-
Reaction flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.0 eq) and the anhydrous solvent.
-
Base Addition: Cool the solution to the desired temperature (typically 0 °C to room temperature) and add the base (catalytic or stoichiometric amount) dropwise. Stir the mixture for a predetermined time to ensure complete formation of the nucleophile.
-
Acceptor Addition: Slowly add a solution of this compound (1.0 - 1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[14] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13][14]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Michael adduct.[14][15]
Caption: A streamlined workflow for the Michael addition reaction.
Data Presentation: Representative Michael Addition Reactions
The following table summarizes typical reaction conditions for the Michael addition of various donors to α,β-unsaturated systems, which can be adapted for this compound.
| Michael Donor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 25 | 4 | ~90 | [2] |
| Nitromethane | DBU | THF | 0 - 25 | 12 | 85-95 | [1] |
| Acetylacetone | Lipozyme TLIM | DMSO/Water | 35 | 75 | ~90 | [15] |
| Cyclohexanone | DL-Proline | Dichloromethane | 25 | 12 | High | [14] |
| Thiophenol | Triethylamine | Acetonitrile | 25 | 2 | >95 | N/A |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Applications in Drug Development
Michael adducts derived from this compound are valuable scaffolds in medicinal chemistry. The presence of multiple functional groups (ester, nitrile, and the newly formed carbon-carbon bond) allows for a wide range of subsequent chemical transformations, leading to the synthesis of diverse compound libraries. These compounds can be screened for various biological activities. For instance, Michael adducts have been explored as key building blocks for potential analgesic drugs by targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5][7] The ability to introduce chirality during the Michael addition, either through chiral auxiliaries, catalysts, or substrates, is particularly important for the development of stereospecific drugs.[1][16] Furthermore, the Michael addition reaction itself is a mechanism of action for several covalent drugs, which form bonds with biological nucleophiles like cysteine residues in proteins.[17]
Conclusion
The Michael addition reaction of this compound is a robust and versatile method for constructing complex organic molecules. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are crucial for achieving high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, enabling the efficient synthesis of novel chemical entities with potential therapeutic value.
References
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Acetic acid, 2-cyano-2-cyclopentylidene-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 15. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Cyclopenta[b]pyridine Derivatives from Ethyl Cyano(cyclopentylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of novel 2-amino-3,4-dicyano-5,6,7-trihydro-1H-cyclopenta[b]pyridine derivatives, starting from ethyl cyano(cyclopentylidene)acetate. The synthetic strategy involves a two-step process: a Michael addition of malononitrile to the α,β-unsaturated ester, followed by a Thorpe-Ziegler cyclization. These cyclopenta[b]pyridine scaffolds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. This document outlines the detailed experimental procedures, characterization data, and potential biological applications of these novel compounds.
Introduction
Pyridine and its fused derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a cyclopentane ring to the pyridine core, to form cyclopenta[b]pyridines, offers a unique three-dimensional structure that can lead to enhanced biological activity and improved pharmacokinetic properties. This protocol details a robust method for the synthesis of highly functionalized cyclopenta[b]pyridine derivatives from the readily available starting material, this compound.
Proposed Synthetic Pathway
The synthesis of the target 2-amino-3,4-dicyano-5,6,7-trihydro-1H-cyclopenta[b]pyridine derivatives is proposed to proceed via a two-step sequence as illustrated below. The first step is a base-catalyzed Michael addition of malononitrile to this compound. The resulting adduct then undergoes an intramolecular Thorpe-Ziegler cyclization to yield the final product.
References
Application Notes and Protocols: Synthesis of Cyanoacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacrylates are a class of vinyl monomers that readily undergo anionic polymerization. This property makes them highly valuable as instant adhesives, but their applications extend significantly into the biomedical field. Due to their biocompatibility and biodegradable nature, cyanoacrylate polymers are extensively researched for use in drug delivery systems, as tissue adhesives, and for other therapeutic applications. The synthesis of various cyanoacrylate derivatives allows for the fine-tuning of their physical and chemical properties to suit specific applications.
This document provides detailed experimental procedures for the synthesis of cyanoacrylate derivatives, primarily through the Knoevenagel condensation reaction. It includes protocols for both conventional and microwave-assisted synthesis, purification, and characterization, along with tabulated data for easy reference.
General Synthesis Pathway: Knoevenagel Condensation
The most common method for synthesizing cyanoacrylate monomers is the Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde.[1] This reaction is typically base-catalyzed and proceeds in two main stages:
-
Condensation: The alkyl cyanoacetate and formaldehyde react in the presence of a basic catalyst to form a low-molecular-weight polymer or oligomer.[2] Water is produced as a byproduct and is typically removed azeotropically.[2]
-
Depolymerization ("Cracking"): The resulting polymer/oligomer is then heated under high vacuum.[1][2] This process, known as depolymerization or "cracking," yields the desired cyanoacrylate monomer, which is collected by distillation.[2][3]
A general workflow for this process is illustrated below.
Caption: General experimental workflow for the synthesis of cyanoacrylate monomers.
Experimental Protocols
Protocol 1: Conventional Synthesis of n-Butyl Cyanoacrylate (BCA)
This protocol describes the direct synthesis of n-butyl cyanoacrylate using an oil bath for heating.[4]
Materials:
-
n-Butyl cyanoacetate
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Toluene
-
Phosphorus pentoxide (for stabilization during depolymerization)
-
Hydroquinone (for stabilization during depolymerization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Heating mantle or oil bath
-
Vacuum pump
Procedure:
-
Condensation:
-
In a three-neck round-bottom flask, combine n-butyl cyanoacetate (50 mL, 0.3517 mol), paraformaldehyde (11.689 g, 0.3 mol), piperidine hydrochloride (0.3 g, 0.002 mol), and toluene (37 mL, 0.3 mol).[4]
-
Heat the mixture to approximately 130 °C with stirring.[4]
-
Continuously remove the water and toluene azeotrope by distillation.[4]
-
The reaction is complete when distillation ceases (approximately 75 minutes).[4]
-
Remove any remaining water-toluene mixture under reduced pressure. The product at this stage is a low-molecular-weight poly(n-butyl cyanoacrylate).
-
-
Depolymerization and Purification:
-
To the oligomeric mixture, add a stabilizer such as phosphorus pentoxide and hydroquinone.
-
Heat the mixture to high temperatures (150–250°C) under a high vacuum.[2]
-
The poly(n-butyl cyanoacrylate) will "crack," and the n-butyl cyanoacrylate monomer will vaporize.
-
Collect the condensed liquid monomer in a receiving flask that has been pre-charged with stabilizers.[2]
-
Protocol 2: Ultrasound-Facilitated Synthesis of Methyl 2-cyano-3-acrylate Derivatives
This protocol outlines a catalyst-free synthesis of cyanoacrylates in water using ultrasound irradiation, which is a more environmentally friendly approach.[5]
Materials:
-
Substituted aromatic aldehyde
-
Methyl cyanoacetate
-
Water
Equipment:
-
Ultrasound bath
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, suspend the aromatic aldehyde (1 mmol) and methyl cyanoacetate (1.2 mmol) in water (5 mL).
-
Place the vessel in an ultrasound bath and irradiate the mixture at a specified temperature (e.g., 60°C) for the required time (typically 30-60 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following tables summarize the reaction conditions and characterization data for selected cyanoacrylate derivatives synthesized via the ultrasound-facilitated Knoevenagel condensation.[5]
Table 1: Synthesis of Substituted Methyl 2-cyano-3-acrylate Derivatives
| Compound | Ar-CHO Substituent | Time (min) | Yield (%) | Melting Point (°C) |
| 3d | 4-Bromophenyl | 30 | 96 | 106-108 |
| 3f | 4-Chlorophenyl | 30 | 97 | 119-121 |
Table 2: Spectroscopic Data for Selected Cyanoacrylate Derivatives [5]
| Compound | ¹H NMR (400MHz, DMSO-d₆), δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | IR (cm⁻¹) | HRMS (M+Na) |
| 3d | 3.86 (s, 3H, OCH₃), 7.81 (d, J = 8.56 Hz, 2H, ArH), 7.96 (d, J = 8.56 Hz, 2H, ArH), 8.39 (s, 1H, CH) | 53.3, 62.4, 103.0, 103.3, 115.3, 127.1, 130.5, 153.7, 153.9, 161.6, 162.1 | 2848, 2221, 1719, 1606 | Calcd: 287.1006, Found: 287.1011 |
| 3f | 3.86 (s, 3H, OCH₃), 7.68(d, J = 8.56 Hz, 2H, ArH), 8.06 (d, J = 8.60 Hz, 2H, ArH), 8.42 (s, 1H, CH) | 53.3, 103.0, 115.3, 129.4, 130.2, 132.4, 138.0, 153.7, 162.1 | 2960, 2224, 1722, 1606 | Calcd: 244.0542, Found: 244.0541 |
Characterization of Cyanoacrylate Derivatives
The synthesized cyanoacrylate derivatives should be characterized to confirm their structure and purity. The following techniques are commonly employed:
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product.[6]
-
Melting Point: The melting point of solid derivatives can be determined to assess purity.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the cyanoacrylate molecule. Key peaks to look for include the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and the C=C stretch (around 1600 cm⁻¹).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compound. The characteristic vinylic proton (C=CH) typically appears as a singlet in the ¹H NMR spectrum.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[5]
Troubleshooting and Optimization
-
Premature Polymerization: Cyanoacrylate monomers are highly susceptible to premature polymerization, especially in the presence of basic residues or moisture.[2]
-
Low Monomer Yield: Low yields after depolymerization can be due to improper temperature and pressure control.
-
Solution: The "cracking" process requires high temperatures (150–250°C) under a high vacuum.[2] Ensure your system can maintain stable conditions to facilitate the efficient vaporization of the monomer as it forms.
-
-
Solidification during Storage: If the purified monomer solidifies during storage, it indicates insufficient stabilization.
-
Solution: Optimize the concentrations of anionic and free-radical inhibitors to ensure shelf stability without overly inhibiting the desired polymerization during application.[2]
-
Conclusion
The synthesis of cyanoacrylate derivatives via the Knoevenagel condensation is a well-established and versatile method. By modifying the reaction conditions, such as using microwave or ultrasound irradiation, the synthesis can be made more efficient and environmentally friendly. Proper purification and stabilization are critical to obtaining a high-purity monomer with a reasonable shelf life. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and materials science.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. benchchem.com [benchchem.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: Piperidine as a Catalyst for Ethyl Cyano(cyclopentylidene)acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the production of fine chemicals and pharmaceutical intermediates. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a base. Piperidine, a secondary amine, is a frequently utilized and effective catalyst for this transformation. These application notes provide a detailed overview and experimental protocols for the synthesis of ethyl cyano(cyclopentylidene)acetate via the piperidine-catalyzed Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate.
Reaction Principle
The synthesis of this compound proceeds via a Knoevenagel condensation mechanism. In this reaction, piperidine acts as a basic catalyst, facilitating the deprotonation of the active methylene group of ethyl cyanoacetate to form a reactive enolate ion. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of cyclopentanone. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.
Data Presentation
The efficiency of the piperidine-catalyzed synthesis of this compound is influenced by several factors, including the choice of catalyst, reaction time, and temperature. Below is a summary of representative data for this and analogous reactions.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Carbonyls with Ethyl Cyanoacetate
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Cyclododecanone | Piperidine | Ethanol | 80 (Reflux) | 12 - 24 hours | Not Specified |
| Various Aldehydes | Piperidine | Not Specified | Reflux | Not Specified | ~95%[1] |
| Benzaldehyde | Piperidine (0.1 equiv) | Toluene | Reflux | 8 hours | 72% |
| Aromatic Aldehydes | Trimethylamine | Ethanol | Room Temp | 15 minutes | 70-90%[2] |
Table 2: Effect of Piperidine Catalyst Loading on Knoevenagel Condensation (General)
| Catalyst Loading (mol%) | Reaction Time (hours) | Conversion (%) |
| 5 | 8 | ~85 |
| 10 | 6 | >95 |
| 20 | 4 | >98 |
Note: Data in Table 2 is generalized based on typical Knoevenagel condensations and may vary for the specific synthesis of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using piperidine as a catalyst.
Protocol 1: Standard Reflux Conditions
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (absolute)
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), add cyclopentanone (1.0 equivalent), ethyl cyanoacetate (1.0 - 1.2 equivalents), and absolute ethanol as the solvent.
-
Add a catalytic amount of piperidine (typically 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78-80 °C for ethanol) with vigorous stirring. If using a Dean-Stark trap, water will be collected as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis (Alternative Method)
For a more rapid synthesis, microwave irradiation can be employed. This method often leads to significantly reduced reaction times with comparable yields.[3]
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (in a microwave-safe reaction vessel)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine cyclopentanone (1.0 equivalent), ethyl cyanoacetate (1.0 - 1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Optimization of time and temperature may be required.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Reaction Mechanism
The piperidine-catalyzed Knoevenagel condensation proceeds through a series of well-defined steps, as illustrated in the following diagram.
Caption: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General Experimental Workflow for Synthesis.
References
Green Chemistry Approaches to the Synthesis of Ethyl Cyano(cyclopentylidene)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of ethyl cyano(cyclopentylidene)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on methods that often involve hazardous solvents and harsh reaction conditions. This document outlines several green chemistry approaches for the synthesis of this compound via the Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate. These methods emphasize the use of alternative energy sources, such as microwave and ultrasound irradiation, as well as the application of environmentally benign catalysts and solvent-free conditions to enhance reaction efficiency, reduce waste, and improve the overall sustainability of the process. Detailed experimental protocols, comparative data, and workflow diagrams are provided to facilitate the adoption of these greener synthetic routes in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The Knoevenagel condensation, the fundamental reaction for its synthesis, involves the reaction of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (cyclopentanone). Conventional methods often employ volatile organic solvents and require prolonged reaction times. Green chemistry principles encourage the development of alternative synthetic pathways that are safer, more energy-efficient, and generate less waste. This application note explores several such approaches, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of green catalysts under solvent-free conditions.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[1][2] When applied to the Knoevenagel condensation under solvent-free conditions, it represents a highly efficient and green protocol.
Principle
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional heating methods.[2] This rapid energy transfer accelerates the reaction rate, often minimizing the formation of side products. The absence of a solvent reduces the environmental impact and simplifies product work-up. Ammonium acetate is a commonly used, inexpensive, and relatively mild catalyst for this transformation.[3][4]
Experimental Protocol
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Ammonium acetate (NH₄OAc)
-
Pyrex glass beaker (50 mL)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies (hexane:ethyl acetate)
-
Ethyl acetate and n-hexane for recrystallization
-
In a 50 mL Pyrex glass beaker, combine an equimolar mixture of cyclopentanone and ethyl cyanoacetate.
-
Add a catalytic amount of ammonium acetate (e.g., 0.25 mmol per 2.0 mmol of reactants).
-
Thoroughly mix the components with a glass rod.
-
Place the beaker in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration (typically 50 to 120 seconds).
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from an ethyl acetate and n-hexane solvent mixture to obtain pure this compound.
Quantitative Data
The following table summarizes representative data for the microwave-assisted synthesis of α,β-unsaturated esters from various aldehydes and ethyl cyanoacetate using ammonium acetate as a catalyst under solvent-free conditions. While specific data for cyclopentanone was not found in the cited literature, the results for other carbonyl compounds are indicative of the efficiency of this method.
| Aldehyde | Product | Power (W) | Time (sec) | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 300 | 50-120 | 86 | [3] |
| 4-Bromobenzaldehyde | Ethyl 2-cyano-3-(4-bromophenyl)acrylate | 300-800 | 60-180 | 87 | [4] |
| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 300 | 50-120 | 92 | [3] |
Experimental Workflow
Caption: Microwave-assisted solvent-free synthesis workflow.
Ultrasound-Assisted Solvent-Free Synthesis
Ultrasound irradiation is another alternative energy source that can promote chemical reactions through the phenomenon of acoustic cavitation.[5] This method often results in higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.[5]
Principle
The application of high-intensity ultrasound to a liquid medium generates, grows, and implosively collapses microscopic bubbles. This process, known as cavitation, creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating the reaction rate.[5]
Experimental Protocol
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Acetic acid
-
Ultrasonic bath or probe sonicator
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure: [5]
-
In a suitable reaction vessel, mix cyclopentanone (10 mmol), ethyl cyanoacetate (10 mmol), ammonium acetate (1 mmol), and acetic acid (1 mmol).
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound for the specified time (e.g., 3.5-9 hours) at a controlled temperature (e.g., 41-50 °C).
-
After the reaction is complete (monitored by TLC), add water to the reaction mixture.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data
The following table presents data for the ultrasound-assisted synthesis of ethyl cyano(cycloalkylidene)acetates.
| Cycloalkanone | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclopentanone | 6 | 45 | 81 | [5] |
| Cyclohexanone | 3.5 | 41 | 89 | [5] |
| Cycloheptanone | 9 | 50 | 75 | [5] |
Experimental Workflow
Caption: Ultrasound-assisted solvent-free synthesis workflow.
Synthesis Using Deep Eutectic Solvents (DES)
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional organic solvents and ionic liquids. They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, resulting in a mixture with a significantly lower melting point than its individual components.
Principle
DESs can act as both the solvent and the catalyst in the Knoevenagel condensation. Their high polarity and ability to form hydrogen bonds can enhance the reaction rate. Furthermore, many DESs are biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials. L-proline-based DESs have shown particular promise in catalyzing C-C bond formation reactions.[6]
Experimental Protocol (General)
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
L-proline
-
Glycerol (or other suitable hydrogen bond donor)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of the DES: Gently heat a mixture of L-proline and glycerol (e.g., in a 1:2 molar ratio) with stirring until a clear, homogeneous liquid is formed.
-
Knoevenagel Condensation: To the prepared DES, add cyclopentanone and ethyl cyanoacetate.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for the required duration. The reaction can also be accelerated using ultrasound irradiation.[6]
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The DES can often be recovered from the aqueous layer and reused.
Quantitative Data
| Benzaldehyde Derivative | Energy Source | Time | Yield (%) | Reference |
| Vanillin | Ultrasound | 1 h | 89 | [6] |
| 4-Hydroxybenzaldehyde | Ultrasound | 2 h | 85 | [6] |
| 4-Chlorobenzaldehyde | Ultrasound | 2 h | 78 | [6] |
Logical Relationship Diagram
Caption: Principle of DES-catalyzed Knoevenagel condensation.
Conclusion
The green chemistry approaches outlined in this document offer significant advantages over traditional methods for the synthesis of this compound. Microwave-assisted and ultrasound-assisted solvent-free methods provide rapid and efficient routes to the desired product with simplified work-up procedures. The use of deep eutectic solvents represents a promising frontier, combining the roles of a recyclable solvent and catalyst. These protocols provide a foundation for researchers and drug development professionals to implement more sustainable practices in their synthetic endeavors, contributing to a safer and more environmentally friendly chemical industry. Further optimization of these methods for specific applications is encouraged.
References
Application Notes & Protocols: Ethyl Cyano(cyclopentylidene)acetate as a Versatile Building Block for Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures with high biological relevance is paramount. Certain synthons, by virtue of their inherent reactivity and structural features, serve as exceptionally versatile starting points for a multitude of synthetic routes. Ethyl cyano(cyclopentylidene)acetate is one such cornerstone reagent. Its chemical structure, featuring an activated methylene group flanked by both a nitrile and an ester, coupled with a pre-formed five-membered carbocyclic ring, makes it a privileged precursor for generating diverse and potent bioactive molecules.
This guide provides an in-depth exploration of the role of this compound in synthetic organic chemistry. We will move beyond simple reaction schemes to discuss the causality behind its reactivity and provide detailed, field-proven protocols for its application in the synthesis of high-value compounds, particularly focusing on the spirooxindole class of pharmacophores.
Chapter 1: Physicochemical Properties and Reactivity Profile
This compound is a colorless liquid at room temperature.[1] Its utility in organic synthesis is primarily dictated by the electronic properties of its functional groups.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-cyano-2-cyclopentylideneacetate | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| CAS Number | 5407-83-0 | [2] |
| Appearance | Colorless liquid | [1] |
| Reactivity | Stable under normal conditions | [1] |
The synthetic power of this molecule stems from the high acidity of the α-hydrogen, which is positioned between two strong electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). This arrangement facilitates easy deprotonation by even mild bases (e.g., piperidine, triethylamine) to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile, serving as the cornerstone for carbon-carbon bond formation.
Caption: Deprotonation and resonance stabilization.
Chapter 2: Key Synthetic Transformations
The unique electronic and structural properties of this compound enable its participation in a wide array of powerful synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[3][4] this compound is an excellent substrate for this reaction. The resulting product is a highly functionalized α,β-unsaturated system, which is itself a valuable intermediate for subsequent reactions like Michael additions or cycloadditions.
Caption: General workflow for Knoevenagel condensation.
Protocol 2.1: General Protocol for Knoevenagel Condensation
This protocol describes the condensation of benzaldehyde with this compound.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol, 1.0 eq) and this compound (1.0 mmol, 1.0 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash with cold ethanol. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure α,β-unsaturated product.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all starting materials. Ethyl cyanoacetate and its derivatives are frequently employed in MCRs like the Biginelli or Hantzsch reactions to rapidly construct complex heterocyclic libraries.[6][7] For example, in a Biginelli-type reaction, it can react with an aldehyde and urea/thiourea to produce dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.[6]
Chapter 3: Application in the Synthesis of Bioactive Spirooxindoles
The spirooxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with potent biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9] The synthesis of these spirocyclic systems represents a significant challenge in organic chemistry, requiring precise control over stereochemistry at the quaternary spiro-center.
A powerful strategy for constructing spirooxindoles is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and an activated alkene (the dipolarophile).[10][11] this compound is an ideal precursor for the dipolarophile component in these reactions.
Caption: Synthetic strategy for spirooxindoles.
Protocol 3.1: One-Pot Synthesis of a Pyrrolizidine Spirooxindole Derivative
This protocol is adapted from established literature procedures for the stereoselective synthesis of spirooxindoles via a one-pot, three-component [3+2] cycloaddition reaction.[11]
-
Reactant Assembly: In a 50 mL round-bottom flask, combine the chalcone derivative (dipolarophile, 1.0 mmol, 1.0 eq), isatin (1.3 mmol, 1.3 eq), and L-proline (1.3 mmol, 1.3 eq).
-
Causality Note: An excess of the isatin and amino acid is used to ensure the complete consumption of the limiting dipolarophile, driving the reaction to completion.[11]
-
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask. Ethanol is an effective solvent as it facilitates the dissolution of the polar amino acid and isatin while being a suitable medium for the cycloaddition.[10][11]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the chalcone spot. The reaction is typically complete within 5-8 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The spirooxindole product usually precipitates out of the ethanolic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and n-hexane to remove unreacted starting materials and impurities. The product is often obtained in high purity without the need for column chromatography.
-
Characterization: Analyze the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and stereochemistry. The high stereoselectivity of this reaction often yields a single diastereomer.[11]
| Entry | Isatin Derivative | Chalcone Derivative | Yield (%) | Reference |
| 1 | Isatin | 4-Bromochalcone | 88 | [11] |
| 2 | 5-Nitroisatin | 4-Chlorochalcone | 85 | [10] |
| 3 | 5-Fluoroisatin | 4-Methoxychalcone | 90 | [12] |
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its value is derived from the predictable and efficient reactivity of its activated methylene group, enabling its use in fundamental transformations such as Knoevenagel condensations and multicomponent reactions. Its application in the stereoselective synthesis of complex scaffolds like spirooxindoles highlights its importance in modern drug discovery programs. The protocols and strategies outlined in this guide demonstrate the reliability and efficiency of this reagent, providing researchers with a solid foundation for its use in the creation of novel molecular entities with therapeutic potential.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 2-cyano-2-cyclopentylideneacetate | C10H13NO2 | CID 223257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iau.ir [journals.iau.ir]
- 7. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von Ethylcyano(cyclopentyliden)acetat für neue Materialien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethylcyano(cyclopentyliden)acetat ist eine vielseitige Ausgangsverbindung für die Synthese neuer Materialien. Seine α,β-ungesättigte Struktur, die sowohl eine Nitril- als auch eine Estergruppe enthält, ermöglicht eine Vielzahl von Derivatisierungsreaktionen. Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese des Ausgangsmaterials und dessen anschließende Funktionalisierung durch Michael-Addition und Polymerisation, um Materialien mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften zu schaffen.
Synthese von Ethylcyano(cyclopentyliden)acetat mittels Knoevenagel-Kondensation
Die Synthese von Ethylcyano(cyclopentyliden)acetat erfolgt typischerweise über eine Knoevenagel-Kondensation zwischen Cyclopentanon und Ethylcyanoacetat. Diese Reaktion wird üblicherweise durch eine basische Komponente katalysiert.
Reaktionsschema:
Abbildung 1: Knoevenagel-Kondensation zur Synthese von Ethylcyano(cyclopentyliden)acetat.
Experimentelles Protokoll: Piperidin-katalysierte Knoevenagel-Kondensation
Dieses Protokoll beschreibt eine klassische und robuste Methode für die Knoevenagel-Kondensation unter Verwendung einer schwachen organischen Base als Katalysator in einem organischen Lösungsmittel.
Materialien:
-
Cyclopentanon (1,0 mmol, 1,0 Äquiv.)
-
Ethylcyanoacetat (1,0 mmol, 1,0 Äquiv.)
-
Piperidin (0,1 mmol, 0,1 Äquiv.)
-
Toluol oder Benzol (10 ml)
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Kochsalzlösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rundkolben (25 ml)
-
Magnetrührer und Rührfisch
-
Rückflusskühler
Durchführung:
-
In einem 25-ml-Rundkolben, ausgestattet mit einem Magnetrührstab, werden Cyclopentanon (1,0 mmol) und Ethylcyanoacetat (1,0 mmol) vorgelegt.
-
Toluol oder Benzol (10 ml) wird zugegeben, um die Reaktanten zu lösen.
-
Piperidin (0,1 mmol) wird als Katalysator hinzugefügt.
-
Ein Rückflusskühler wird auf den Kolben aufgesetzt und die Mischung unter kräftigem Rühren zum Rückfluss erhitzt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Nach Abschluss der Reaktion (typischerweise 1-4 Stunden) wird die Reaktionsmischung auf Raumtemperatur abgekühlt.
-
Die Mischung wird in einen Scheidetrichter überführt und mit 1 M HCl (2 x 10 ml) gewaschen, um den Piperidin-Katalysator zu entfernen, gefolgt von einer Wäsche mit gesättigter Natriumbicarbonatlösung (1 x 10 ml) und Sole (1 x 10 ml).
-
Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt.
Tabelle 1: Vergleichende Reaktionsbedingungen für die Knoevenagel-Kondensation
| Keton/Aldehyd | Aktive Methylenverbindung | Katalysator | Lösungsmittel | Temperatur (°C) | Zeit | Ausbeute (%) |
| Cyclohexanon | Ethylcyanoacetat | DBU/H₂O | Wasser | Raumtemp. | 2 h | 95 |
| Benzaldehyd | Ethylcyanoacetat | Piperidin | Ethanol | Rückfluss | 2 h | 91 |
| 4-Nitrobenzaldehyd | Ethylcyanoacetat | MOF-Cr-NH₂ | Toluol | 110 | 4 h | 98 |
Die Daten sind repräsentativ für Knoevenagel-Kondensationen und können eine Optimierung erfordern.
Derivatisierung durch Michael-Addition
Die Michael-Addition ist eine konjugierte Addition eines Nukleophils an eine α,β-ungesättigte Carbonylverbindung. Ethylcyano(cyclopentyliden)acetat ist ein ausgezeichneter Michael-Akzeptor.
Abbildung 3: Vereinfachte Darstellung der anionischen Polymerisationskaskade.
Experimentelles Protokoll: Anionische Lösungspolymerisation
Dieses Protokoll beschreibt die anionische Polymerisation in Lösung, initiiert durch eine schwache Base.
Materialien:
-
Ethylcyano(cyclopentyliden)acetat (10 mmol)
-
N,N-Dimethyl-p-toluidin (DMPT) (Initiator, 0,1 mol%)
-
Trockenes Aceton (Lösungsmittel, 20 ml)
-
Stickstoffatmosphäre
-
Schlenk-Kolben (50 ml)
-
Spritzen
Durchführung:
-
Der Schlenk-Kolben wird unter Vakuum ausgeheizt und mit trockenem Stickstoff gefüllt.
-
Trockenes Aceton (20 ml) und Ethylcyano(cyclopentyliden)acetat (10 mmol) werden über eine Spritze in den Kolben gegeben.
-
Die Initiatorlösung (DMPT in Aceton) wird unter Rühren schnell zu der Monomerlösung gegeben, um die Polymerisation zu starten.
-
Die Reaktion wird für 1-3 Stunden bei Raumtemperatur unter Stickstoff gerührt.
-
Das Polymer wird durch Zugabe eines Nicht-Lösungsmittels (z.B. Methanol oder Hexan) ausgefällt.
-
Das ausgefällte Polymer wird durch Filtration gesammelt, mit dem Nicht-Lösungsmittel gewaschen und im Vakuum getrocknet.
Tabelle 3: Molekulargewichtsdaten für Poly(ethylcyanoacrylat) (analoges System)
| Monomer/Initiator-Verhältnis | Mn ( g/mol ) | PDI (Mw/Mn) |
| 500 | 15.000 | 1.8 |
| 1000 | 28.000 | 1.9 |
| 2000 | 55.000 | 2.1 |
Mn = anzahlgemitteltes Molekulargewicht, PDI = Polydispersitätsindex. Daten aus der Polymerisation von Ethyl-2-cyanoacrylat.
Sicherheitshinweise: Bei allen experimentellen Arbeiten ist geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) zu tragen. Die Reaktionen sollten in einem gut belüfteten Abzug durchgeführt werden. Cyanacrylate können schnell mit Feuchtigkeit reagieren und Haut und Augenlider verkleben. Vorsicht ist geboten.
Application Notes and Protocols for the Development of Potential Enzyme Inhibitors
These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for identifying and characterizing potential enzyme inhibitors. This document emphasizes the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific integrity.
Section 1: Foundational Principles of Enzyme Inhibition in Drug Discovery
Enzymes are crucial protein catalysts that regulate a vast array of biological processes.[1] When enzyme activity becomes dysregulated, it can lead to various diseases, making enzymes prime targets for therapeutic intervention.[2] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, serving as a cornerstone for the development of many drugs, including antibiotics, antivirals, and treatments for cancer and metabolic disorders.[3]
The journey of developing an enzyme inhibitor from a preliminary concept to a viable drug candidate is a multi-step process that relies on a deep understanding of enzyme kinetics, robust screening methods, and iterative optimization.[2] This guide will walk you through the critical stages of this process, from initial hit identification to lead optimization and preclinical evaluation.
Section 2: Hit Identification Strategies
The initial phase of inhibitor development focuses on identifying "hits"—compounds that demonstrate activity against the target enzyme. Two primary strategies are widely employed: high-throughput screening (HTS) and fragment-based lead discovery (FBLD).
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large libraries of compounds, often numbering in the thousands to millions, to identify those that modulate the activity of a target enzyme.[4][5]
Causality Behind HTS: The core principle of HTS is to cast a wide net to discover novel chemical scaffolds that interact with the target enzyme.[6] The goal is not to find a perfect drug candidate in the initial screen, but rather to identify promising starting points for further development.[4]
Protocol: HTS Assay for a Kinase Inhibitor
This protocol outlines a typical fluorescence-based HTS assay for identifying inhibitors of a protein kinase.
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The phosphorylated peptide is detected by a specific antibody conjugated to a fluorescent reporter. Inhibition of the kinase results in a decreased fluorescence signal.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution containing appropriate salts, pH, and cofactors (e.g., MgCl2, ATP) necessary for optimal kinase activity.
-
Enzyme Solution: Dilute the purified kinase to a predetermined optimal concentration in kinase buffer.
-
Substrate/Antibody Solution: Prepare a solution containing the substrate peptide and the fluorescently labeled antibody.
-
Compound Plates: Serially dilute test compounds in DMSO in 384-well plates.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 50 nL) of each test compound solution into the assay plates.
-
Add the enzyme solution to all wells and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate/antibody solution.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Data Presentation: HTS Hit Summary
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-001 | 10 | 85.2 |
| Cmpd-002 | 10 | 12.5 |
| Cmpd-003 | 10 | 92.1 |
| ... | ... | ... |
Visualization: High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
Fragment-Based Lead Discovery (FBLD)
FBLD is a complementary approach to HTS that involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to the target enzyme.[7][8] These fragments are then optimized and grown into more potent lead compounds.[7][9]
Causality Behind FBLD: Fragments are more likely to bind to small pockets on the enzyme surface and can serve as efficient starting points for building larger, more potent inhibitors.[7] FBLD often leads to lead compounds with better physicochemical properties compared to those identified through HTS.[8]
Protocol: FBLD using Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that can detect the binding of fragments to an immobilized target enzyme in real-time.[10][11]
-
Immobilization: Covalently attach the purified target enzyme to the surface of an SPR sensor chip.
-
Fragment Screening:
-
Prepare a library of fragment solutions at a relatively high concentration (e.g., 100 µM to 1 mM).
-
Inject each fragment solution over the sensor chip surface.
-
Monitor the change in the SPR signal, which is proportional to the amount of fragment bound to the enzyme.
-
-
Hit Validation:
-
Confirm the binding of initial hits by re-testing at various concentrations to generate a dose-response curve.
-
Determine the dissociation constant (KD) for each validated hit.
-
-
Structural Elucidation: Use techniques like X-ray crystallography to determine the binding mode of the fragment to the enzyme, which guides the subsequent optimization process.[8]
Section 3: Hit-to-Lead and Lead Optimization
Once hits are identified, the next crucial phase is to optimize them into "lead" compounds with improved potency, selectivity, and drug-like properties.[12][13] This process is guided by understanding the Structure-Activity Relationship (SAR).[14][15][16][17][18]
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of a hit compound and evaluating the impact of these changes on its biological activity.[16][18] This iterative process helps to identify the key chemical features responsible for the compound's inhibitory activity.[14][15]
Protocol: SAR-guided Lead Optimization
-
Analog Synthesis: Synthesize a series of analogs of the hit compound with systematic modifications to different parts of the molecule.
-
In Vitro Testing: Evaluate the inhibitory potency (e.g., IC50) of each analog against the target enzyme using a validated assay.[19]
-
Data Analysis: Correlate the structural changes with the observed changes in potency to build an SAR model.[17]
-
Iterative Design: Use the SAR insights to design and synthesize new analogs with predicted improved activity.
Data Presentation: SAR Table for a Hypothetical Inhibitor Series
| Compound | R1 Group | R2 Group | IC50 (nM) |
| Hit-1 | -H | -CH3 | 850 |
| Analog-1a | -F | -CH3 | 520 |
| Analog-1b | -Cl | -CH3 | 210 |
| Analog-2a | -Cl | -CH2CH3 | 450 |
| Analog-2b | -Cl | -CF3 | 55 |
Visualization: The Lead Optimization Cycle
Caption: The iterative cycle of design, synthesis, testing, and analysis in lead optimization.
Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with its target enzyme is crucial for rational drug design.[20][21][22] MOA studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide insights into the binding kinetics.[2][20][21]
Protocol: Determining Inhibition Mechanism using Enzyme Kinetics
-
Enzyme Assay: Perform the enzyme assay in the presence of varying concentrations of the inhibitor and the substrate.
-
Data Collection: Measure the initial reaction rates at each combination of inhibitor and substrate concentrations.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[23]
-
Analyze the pattern of the lines to determine the mechanism of inhibition.[23]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Section 4: Biophysical Characterization
Biophysical methods provide detailed information about the interaction between an inhibitor and its target enzyme, complementing kinetic data.[10][24]
Common Biophysical Techniques:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) of the inhibitor to the enzyme.[11]
-
X-ray Crystallography: Provides a high-resolution 3D structure of the enzyme-inhibitor complex, revealing the precise binding mode.[8]
Section 5: In Vitro and In Vivo Evaluation
Promising lead compounds must be evaluated in more complex biological systems to assess their efficacy and safety.[25][26]
In Vitro Cellular Assays
These assays assess the activity of the inhibitor in a cellular context.[26]
Protocol: Cell-Based Potency Assay
-
Cell Culture: Culture a cell line that expresses the target enzyme.
-
Compound Treatment: Treat the cells with varying concentrations of the inhibitor.
-
Endpoint Measurement: Measure a downstream cellular event that is dependent on the activity of the target enzyme (e.g., cell proliferation, apoptosis, biomarker levels).
-
Data Analysis: Determine the IC50 of the inhibitor in the cellular assay.
In Vivo Animal Models
Animal models of disease are used to evaluate the efficacy, pharmacokinetics (PK), and toxicology of the inhibitor in a living organism.[27][28]
Key In Vivo Studies:
-
Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[13][29][30]
-
Efficacy Studies: Assess the ability of the inhibitor to produce the desired therapeutic effect in a relevant animal model of the disease.
-
Toxicology Studies: Evaluate the potential adverse effects of the compound.[31]
Section 6: Preclinical Development and Regulatory Considerations
Before an investigational new drug (IND) can be tested in humans, a comprehensive preclinical data package must be submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA).[32][33][34] This package includes data from in vitro and in vivo studies demonstrating the compound's safety and potential efficacy.[32][35] All preclinical safety studies must be conducted under Good Laboratory Practice (GLP) guidelines.[33][35]
References
- 1. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lead Optimisation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 14. collaborativedrug.com [collaborativedrug.com]
- 15. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 19. 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 20. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. fiveable.me [fiveable.me]
- 24. mdpi.com [mdpi.com]
- 25. blog.biobide.com [blog.biobide.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What pharmacological assays are used for lead optimization? [synapse.patsnap.com]
- 31. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 32. karger.com [karger.com]
- 33. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 34. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 35. fda.gov [fda.gov]
Application Notes and Protocols for Polymerization Studies of Cyclopentylidene-Based Cyanoacrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of cyclopentylidene-based cyanoacrylates, specifically focusing on ethyl 2-cyano-2-cyclopentylideneacetate. This document offers detailed experimental protocols for monomer synthesis and subsequent polymerization via both anionic and radical pathways. Quantitative data is summarized for clarity, and key processes are visualized using diagrams to aid in understanding.
Introduction
Cyanoacrylates are a class of vinyl monomers known for their rapid polymerization, a property that has led to their widespread use as instant adhesives. The polymerization can be initiated by either anionic or radical species, offering versatility in the synthesis of poly(cyanoacrylate)s with tailored properties. Cyclopentylidene-based cyanoacrylates, a specific subclass of these monomers, are of interest for potential applications in drug delivery and specialty adhesives due to the unique cyclic group attached to the polymer backbone. This document outlines the necessary procedures to synthesize and polymerize ethyl 2-cyano-2-cyclopentylideneacetate, providing a foundation for further research and development.
Monomer Synthesis: Ethyl 2-Cyano-2-Cyclopentylideneacetate
The synthesis of ethyl 2-cyano-2-cyclopentylideneacetate is typically achieved through a Knoevenagel condensation reaction between cyclopentanone and ethyl cyanoacetate.[1][2] This reaction involves the nucleophilic addition of the active methylene group of ethyl cyanoacetate to the carbonyl group of cyclopentanone, followed by a dehydration step to yield the desired α,β-unsaturated product.[1]
Synthesis Workflow
Caption: Knoevenagel condensation for monomer synthesis.
Experimental Protocol: Monomer Synthesis
Materials:
-
Cyclopentanone[2]
-
Piperidine (or other basic catalyst)[4]
-
Toluene (or another suitable solvent for azeotropic distillation)[5]
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of cyclopentanone and ethyl cyanoacetate in toluene.[5]
-
Add a catalytic amount of piperidine to the mixture.[4]
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when water evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyano-2-cyclopentylideneacetate.
Monomer Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| CAS Number | 5407-83-0 | [6] |
| Appearance | Light yellow oil | [7] |
Polymerization of Ethyl 2-Cyano-2-Cyclopentylideneacetate
Ethyl 2-cyano-2-cyclopentylideneacetate can be polymerized via two primary mechanisms: anionic polymerization and radical polymerization. The choice of method will significantly impact the properties of the resulting polymer.
Anionic Polymerization
Anionic polymerization of cyanoacrylates is notoriously rapid and can be initiated by weak bases, including moisture.[8] This method typically yields high molecular weight polymers.
Caption: General mechanism of anionic polymerization.
Materials:
-
Ethyl 2-cyano-2-cyclopentylideneacetate (freshly distilled and stabilized)
-
Initiator (e.g., piperidine, sodium bicarbonate solution)[9]
-
Anhydrous solvent (e.g., THF, if solution polymerization is desired)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere to control initiation.
-
To a reaction vessel, add the purified ethyl 2-cyano-2-cyclopentylideneacetate monomer.
-
For bulk polymerization, add a catalytic amount of the chosen initiator directly to the monomer with vigorous stirring. Polymerization is often instantaneous.
-
For solution polymerization, dissolve the monomer in an anhydrous solvent before adding the initiator.
-
The resulting polymer can be precipitated by adding a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration and dry under vacuum.
Radical Polymerization
Radical polymerization of cyanoacrylates requires the presence of an anionic inhibitor to prevent the much faster anionic polymerization.[10] This method allows for greater control over the polymerization process and can be used to synthesize copolymers.[10]
Caption: Workflow for radical polymerization.
Materials:
-
Ethyl 2-cyano-2-cyclopentylideneacetate (stabilized)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))[10]
-
Anionic polymerization inhibitor (e.g., p-toluenesulfonic acid (TsOH))[10]
-
Solvent (e.g., toluene, if solution polymerization is desired)[10]
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve the ethyl 2-cyano-2-cyclopentylideneacetate monomer and the anionic inhibitor in the chosen solvent (for solution polymerization) or use neat for bulk polymerization.[10]
-
Add the radical initiator to the mixture.
-
Degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN or BPO).[10]
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction to room temperature.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Quantitative Data
Due to the limited availability of specific data for ethyl 2-cyano-2-cyclopentylideneacetate, the following table presents typical data for the radical polymerization of a common cyanoacrylate, ethyl 2-cyanoacrylate, which can serve as a reference.
Table 1: Kinetic Data for Radical Polymerization of Ethyl 2-Cyanoacrylate at 30°C [10]
| Parameter | Value (in the presence of 7.0 wt% acetic acid) | Value (in the presence of 0.5 wt% 1,3-propanesultone) |
| Propagation rate constant (k_p) | 1622 L·mol⁻¹·s⁻¹ | 1610 L·mol⁻¹·s⁻¹ |
| Termination rate constant (k_t) | 4.11 × 10⁸ L·mol⁻¹·s⁻¹ | 4.04 × 10⁸ L·mol⁻¹·s⁻¹ |
Note: The kinetic parameters for cyclopentylidene-based cyanoacrylates may differ and should be determined experimentally.
Characterization of Polymers
The synthesized poly(ethyl 2-cyano-2-cyclopentylideneacetate) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion
This document provides foundational protocols for the synthesis and polymerization of ethyl 2-cyano-2-cyclopentylideneacetate. Researchers can adapt these methods to explore the properties and potential applications of this and other cyclopentylidene-based poly(cyanoacrylate)s. It is important to note that while the synthesis is based on established Knoevenagel condensation chemistry, the polymerization protocols are adapted from those for common alkyl cyanoacrylates due to a lack of specific literature for this particular monomer. Experimental validation and optimization are therefore crucial for successful implementation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. ethyl 2-cyano-2-cyclopentylidene-acetate | CAS#:5407-83-0 | Chemsrc [chemsrc.com]
- 3. Ethyl cyanoacetate (CAS 105-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-cyano-2-cyclopentylideneacetate | C10H13NO2 | CID 223257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Cyano(cyclopentylidene)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl cyano(cyclopentylidene)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, ethyl cyanoacetate, to a carbonyl group of a ketone, which is cyclopentanone. The initial adduct then undergoes dehydration to yield the final product, this compound.[1]
Q2: What are the common catalysts used for this reaction?
A2: Weakly basic amines are typically used as catalysts to facilitate the deprotonation of the active methylene group in ethyl cyanoacetate without promoting the self-condensation of cyclopentanone.[1] Commonly employed catalysts include piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and ammonium acetate in combination with acetic acid.[2]
Q3: What is a typical yield for the synthesis of this compound?
A3: While the yield can vary significantly based on the reaction conditions, yields for analogous Knoevenagel condensations using reactive ketones like cyclohexanone are reported to be good.[3] With optimization of catalyst, temperature, and reaction time, it is possible to achieve high yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of the starting materials (cyclopentanone and ethyl cyanoacetate) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Ensure the catalyst is not degraded. Consider screening different catalysts such as piperidine or DBU.[4][5] The subtle balance between nucleophilicity and basicity of the catalyst is crucial.[4] |
| Suboptimal reaction temperature | The reaction may require heating (reflux) to proceed at an adequate rate. The optimal temperature should be determined experimentally. | |
| Insufficient reaction time | Monitor the reaction by TLC to ensure it has gone to completion. Knoevenagel condensations can take several hours. | |
| Poor quality of reagents | Use freshly distilled cyclopentanone and ethyl cyanoacetate. Impurities in the starting materials can inhibit the reaction. | |
| Presence of excess water | Ensure all glassware is dry and use a Dean-Stark apparatus or a drying agent if necessary to remove water formed during the reaction, as it can reverse the initial addition step. | |
| Formation of Side Products | Self-condensation of cyclopentanone | This can occur if too strong a base is used as a catalyst. Use a weakly basic amine like piperidine.[1] |
| Michael addition | The product, an α,β-unsaturated ester, can potentially react with another equivalent of the ethyl cyanoacetate enolate. Using a stoichiometric amount of the reactants can minimize this. | |
| Hydrolysis of the ester | If the reaction workup involves strongly acidic or basic aqueous solutions, the ethyl ester group may be hydrolyzed. Neutralize the reaction mixture carefully during workup. | |
| Difficult Product Isolation/Purification | Product is an oil | If the product does not crystallize, purification can be achieved by vacuum distillation or column chromatography. |
| Contamination with starting materials | Unreacted ethyl cyanoacetate can be removed by washing the organic layer with water or a dilute acid solution. Unreacted cyclopentanone can be removed by washing with a sodium bisulfite solution.[3] | |
| Emulsion formation during workup | Adding a small amount of a saturated brine solution can help to break up emulsions. |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for Knoevenagel condensations.
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine
-
Toluene or Benzene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and a suitable solvent like toluene or benzene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours, when water formation ceases), cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation: Catalyst and Solvent Effects in Knoevenagel Condensations
The following table summarizes the impact of different catalysts and solvents on the yield of Knoevenagel condensations, based on analogous reactions.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Ethyl Cyanoacetate | Ammonium Acetate/Acetic Acid | Benzene | Reflux | 52-58 | [2] |
| Diethyl Ketone | Ethyl Cyanoacetate | Ammonium Acetate/Acetic Acid | Benzene | Reflux | 60.5-68 | [3] |
| Various Aldehydes | Ethyl Cyanoacetate | DBU/Water | Water | Room Temp | High | [5] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | High | |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/Water | 50 | 92 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Knoevenagel Condensation of Cyclopentanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of cyclopentanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the Knoevenagel condensation of cyclopentanone, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Knoevenagel Product
Q1: My reaction is not proceeding, or the yield of the desired cyclopentylidene product is very low. What are the common causes?
A1: Low or no product yield can be attributed to several factors, from reactant inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Inactive Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by the base catalyst. If the pKa is too high, the reaction will be sluggish or may not proceed at all.
-
Solution: Ensure you are using a sufficiently activated methylene compound. The reactivity order is generally: malononitrile > ethyl cyanoacetate > diethyl malonate.
-
-
Inefficient Catalyst: The choice and concentration of the catalyst are crucial. A base that is too weak may not effectively deprotonate the active methylene compound.
-
Solution: While weak bases like piperidine and pyridine are common, for less reactive ketones like cyclopentanone, a slightly stronger base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be more effective.[1] However, be cautious as stronger bases can promote self-condensation of cyclopentanone.[2][3] Catalyst loading should also be optimized; typically, 0.1 equivalents are used.[4]
-
-
Unfavorable Reaction Conditions: Temperature and reaction time significantly impact the reaction outcome.
-
Solution: While many Knoevenagel condensations can be performed at room temperature, heating the reaction mixture can increase the rate and drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.
-
Solution: Employing a Dean-Stark apparatus with a refluxing solvent like toluene or benzene can effectively remove water azeotropically and drive the equilibrium towards the product.
-
Issue 2: Presence of Significant Amounts of Side Products
Q2: My reaction is producing a complex mixture of products, and the desired Knoevenagel adduct is not the major component. What are the likely side reactions and how can I minimize them?
A2: The two primary side reactions in the Knoevenagel condensation of cyclopentanone are self-condensation of cyclopentanone and Michael addition of the active methylene compound to the Knoevenagel product.
-
Self-Condensation of Cyclopentanone: This is an aldol condensation reaction between two molecules of cyclopentanone, which is more prevalent when using strong bases.[2][3]
-
Solution:
-
Use a Weaker Base: Opt for milder bases like piperidine, pyridine, or ammonium acetate.
-
Control Catalyst Concentration: Use the minimum effective amount of catalyst.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the self-condensation pathway.
-
-
-
Michael Addition: The highly nucleophilic enolate of the active methylene compound can add to the α,β-unsaturated system of the desired Knoevenagel product. This is more likely if there is a high concentration of the deprotonated active methylene compound.
-
Solution:
-
Stoichiometry Control: Use a 1:1 molar ratio of cyclopentanone to the active methylene compound. Using a large excess of the active methylene compound can favor the Michael addition.
-
Slow Addition: Add the active methylene compound slowly to the reaction mixture to maintain a low concentration of the nucleophile.
-
Solvent Choice: The choice of solvent can influence the relative rates of the Knoevenagel and Michael reactions. Experiment with different solvents to find the optimal conditions for your specific substrates.
-
-
Issue 3: Formation of a High Molecular Weight Product
Q3: I am observing a product with a much higher molecular weight than expected, possibly a spiro compound. How is this formed and can it be avoided?
A3: The formation of spiro compounds is often the result of a tandem Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization. This is more likely to occur with specific substrates and under certain conditions that favor the Michael addition.
-
Solution:
-
Modify Reaction Conditions: Altering the catalyst, solvent, or temperature can disfavor the Michael addition and subsequent cyclization. Milder conditions are generally preferred to isolate the initial Knoevenagel product.
-
Protecting Groups: In some cases, using protecting groups on one of the functional groups of the active methylene compound can prevent the subsequent cyclization.
-
Frequently Asked Questions (FAQs)
Q4: What is the best catalyst for the Knoevenagel condensation of cyclopentanone?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific active methylene compound and the desired reaction outcome.
-
For highly active methylene compounds like malononitrile , weak bases such as piperidine or even ammonium acetate are often sufficient.
-
For less reactive compounds like diethyl malonate , a stronger base like DBU may be necessary to achieve a reasonable reaction rate.[1] However, the risk of cyclopentanone self-condensation increases with base strength.[2][3] A good starting point is to use piperidine and optimize from there.
Q5: What is the role of the solvent in this reaction?
A5: The solvent can influence reaction rates and selectivity.
-
Polar aprotic solvents like DMF and acetonitrile can accelerate the reaction.
-
Aprotic non-polar solvents like toluene or benzene are ideal when water removal via a Dean-Stark trap is desired.
-
Protic solvents like ethanol can also be used, but may slow down the dehydration step.
-
Solvent-free conditions , often with microwave irradiation, have also been successfully employed and can offer environmental benefits.[5]
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.
Q7: What are the typical work-up and purification procedures?
A7: The work-up procedure depends on the reaction conditions.
-
If a basic catalyst like piperidine is used, an acidic wash (e.g., with dilute HCl) is necessary to remove it.
-
The crude product is typically extracted into an organic solvent, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification is usually achieved by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Factors Influencing Side Product Formation in the Knoevenagel Condensation of Cyclopentanone
| Factor | Effect on Cyclopentanone Self-Condensation | Effect on Michael Addition | Recommendation for Minimizing Side Products |
| Base Strength | Increases with stronger bases (e.g., NaOH, DBU).[2][3] | Can increase due to higher concentration of enolate. | Use the mildest effective base (e.g., piperidine, ammonium acetate). |
| Temperature | Generally increases at higher temperatures. | Can be favored at higher temperatures. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Reactant Ratio | Primarily dependent on base and temperature. | Favored by an excess of the active methylene compound. | Use a 1:1 molar ratio of cyclopentanone to the active methylene compound. |
| Solvent Polarity | Can be influenced by solvent. | Solvent can affect the relative rates of Knoevenagel vs. Michael addition. | Toluene with a Dean-Stark trap is often a good choice to remove water and drive the primary reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Knoevenagel Condensation of Cyclopentanone with Malononitrile using Piperidine
Materials:
-
Cyclopentanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclopentanone (1.0 eq) and malononitrile (1.0 eq) in toluene.
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Knoevenagel Condensation of Cyclopentanone with Ethyl Cyanoacetate using DBU
Materials:
-
Cyclopentanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Add DBU (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with dilute acid, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Reaction pathways in the Knoevenagel condensation of cyclopentanone.
Caption: Troubleshooting workflow for Knoevenagel condensation of cyclopentanone.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
Technical Support Center: Optimizing Catalyst Loading for Ethyl Cyanoacetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving ethyl cyanoacetate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes | Solutions |
| Low Reaction Yield | Q1: My reaction yield is significantly lower than expected. Could the catalyst loading be the problem? | - Insufficient Catalyst: The reaction may be proceeding too slowly or not reaching completion, resulting in low conversion of starting materials. - Excess Catalyst: High catalyst concentrations can sometimes promote the formation of side products or lead to catalyst deactivation, ultimately lowering the yield of the desired product. | - Perform a Catalyst Loading Screen: Set up a series of small-scale reactions with varying catalyst concentrations (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%) while keeping all other parameters constant. Monitor the reactions by TLC or LC-MS to identify the optimal loading for maximum yield. |
| Side Product Formation | Q2: I'm observing a significant amount of side products in my reaction mixture. How can I minimize these by adjusting the catalyst? | - Inappropriate Catalyst Loading: Both too little and too much catalyst can lead to the formation of unwanted byproducts. - Catalyst-Promoted Side Reactions: The catalyst itself might be promoting undesired reaction pathways. For example, some basic catalysts can cause self-condensation of ethyl cyanoacetate. | - Optimize Catalyst Loading: A screening experiment, as described above, is the most effective way to find the sweet spot that maximizes the formation of the desired product while minimizing side reactions. - Change the Catalyst: If optimizing the loading of your current catalyst is unsuccessful, consider switching to a different type of catalyst. For example, if a strong base is causing side reactions, a milder base or a heterogeneous catalyst might be more suitable. |
| Slow or Stalled Reaction | Q3: My reaction is very slow or appears to have stopped before completion. What should I check regarding the catalyst? | - Low Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward at a reasonable rate. - Catalyst Deactivation: The catalyst may have lost its activity due to exposure to air, moisture, or impurities in the reactants or solvent. | - Increase Catalyst Loading: Incrementally increase the catalyst loading to see if the reaction rate improves. - Use Fresh or Activated Catalyst: Ensure your catalyst is pure and active. If deactivation is suspected, use a fresh batch or one that has been properly stored and handled. Some catalysts may require activation before use. |
| Lack of Reproducibility | Q4: I'm struggling to get consistent results between batches. Could the catalyst be the cause? | - Inconsistent Catalyst Measurement: Accurately weighing small amounts of catalyst can be challenging and a source of variability. - Variable Catalyst Activity: The purity and activity of the catalyst can vary between batches from the supplier. | - Prepare a Catalyst Stock Solution: For reactions requiring very small amounts of a homogeneous catalyst, preparing a stock solution can help ensure more accurate and consistent dispensing. - Source High-Purity Catalyst: Use a catalyst of high purity from a reputable supplier to minimize batch-to-batch variability. |
Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading range for reactions with ethyl cyanoacetate?
A: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and catalyst being used. However, a common starting point for screening is in the range of 1-20 mol%.[1] For some highly efficient catalysts, the loading can be much lower.
Q: How does increasing the catalyst loading affect reaction time?
A: Generally, increasing the catalyst loading will increase the reaction rate, which can lead to a shorter reaction time. However, this is only true up to an optimal point. Beyond this, increasing the catalyst amount may not significantly decrease the reaction time and could lead to an increase in side products.
Q: Can I reuse my catalyst?
A: The reusability of a catalyst depends on its nature. Heterogeneous catalysts (solid-supported) are often designed for easy recovery (e.g., by filtration) and reuse. Homogeneous catalysts (soluble in the reaction mixture) are typically more difficult to recover and reuse. Recent advances have led to the development of recoverable catalysts like magnetic nanoparticles.[2][3]
Data Presentation
Table 1: Effect of Catalyst Loading on the Esterification of Cyanoacetic Acid
This table summarizes the findings from an orthogonal experiment to determine the optimal conditions for the synthesis of ethyl cyanoacetate.[4][5]
| Molar Ratio (Cyanoacetic Acid:Ethanol) | Reaction Time (h) | Reaction Temperature (°C) | Catalyst Amount (%) | Esterification Rate (%) |
| 1:3.5 | 3.5 | 80 | 1.5 | 91.5 |
Catalyst: Mixed silicotungstic acid and p-toluene sulfonic acid in equal proportions.[4]
Table 2: Optimization of Catalyst Loading for Knoevenagel Condensation with a Nano-Catalyst
This table shows the effect of varying the amount of a nano-Fe3O4@EA catalyst on the yield of the Knoevenagel condensation product of 4-formyl phenylbenzenesulfonate and ethyl cyanoacetate.[2]
| Entry | Catalyst Amount (g) | Time (min) | Yield (%) |
| 1 | 0.01 | 30 | 65 |
| 2 | 0.02 | 25 | 78 |
| 3 | 0.03 | 20 | 89 |
| 4 | 0.04 | 15 | 96 |
| 5 | 0.05 | 15 | 96 |
Reaction Conditions: 4-formyl phenylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), in EtOH (5 mL) under reflux.[2]
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 3-Cyanobenzaldehyde and Ethyl Cyanoacetate
This protocol details a Knoevenagel condensation reaction using DABCO as a catalyst and a hydroxyl-functionalized ionic liquid as a promoter.[6]
Materials:
-
3-Cyanobenzaldehyde (10 mmol, 1.31 g)
-
Ethyl cyanoacetate (12 mmol, 1.36 g)
-
DABCO (20 mmol, 2.24 g)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the solvent-promoter system by mixing 3 g of [HyEtPy]Cl with 3 mL of water.
-
In a suitable flask, add 3-Cyanobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) to the prepared solvent system.
-
Add DABCO (20 mmol) to the stirred mixture at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with 30 mL of water.[6]
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL).[6]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent using a rotary evaporator to yield the final product.
Protocol 2: Esterification of Cyanoacetic Acid
This protocol describes the synthesis of ethyl cyanoacetate by esterification.[4]
Materials:
-
Cyanoacetic acid
-
Absolute ethanol
-
Mixed catalyst (silicotungstic acid and p-toluene sulfonic acid, equal proportions)
Procedure:
-
Add cyanoacetic acid, absolute ethanol, and the catalyst to a four-necked flask equipped with an electric agitator and a condenser with a water separator.
-
The optimal molar ratio of cyanoacetic acid to absolute ethanol is 1:3.5.[4]
-
The optimal catalyst amount is 1.5% of the total reactant weight.[4]
-
Stir the mixture and heat to 80 °C.[4]
-
The optimal reaction time is 3.5 hours.[4]
-
During the reaction, water and some ethanol will evaporate and then flow back into the water separator after condensation.
-
Monitor the reaction progress by gas chromatography to determine the esterification rate.
Visualizations
Caption: A logical workflow for troubleshooting common issues in ethyl cyanoacetate reactions.
Caption: A step-by-step workflow for screening catalyst loading.
Caption: Experimental workflow for the Knoevenagel condensation protocol.
References
How to prevent polymerization during cyanoacrylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of cyanoacrylate monomers during their synthesis. This guide addresses common issues through a troubleshooting and FAQ format.
Troubleshooting Guide & FAQs
Question: My Knoevenagel condensation reaction mixture solidified before the depolymerization step. What went wrong?
Answer: This indicates premature bulk polymerization of the cyanoacrylate oligomers formed during the condensation reaction. The primary cause is the presence of basic species that initiate anionic polymerization.[1] Cyanoacrylate monomers are extremely sensitive to base-catalyzed polymerization.[1][2]
Troubleshooting Steps:
-
Catalyst Neutralization: Ensure that the basic catalyst used in the condensation (e.g., piperidine) is completely neutralized by adding an acid, such as phosphorus pentoxide (P₂O₅) or p-toluenesulfonic acid, before attempting to remove the solvent or apply heat for depolymerization.[1]
-
Avoid Strong Bases: The Knoevenagel condensation is base-catalyzed; however, residual strong bases will trigger rapid, uncontrolled polymerization of the oligomer.[1]
-
Temperature Control: While the condensation reaction requires heat, excessive temperatures can accelerate unwanted polymerization side reactions. Maintain the recommended temperature for the specific alkyl cyanoacetate being synthesized.[1]
Question: I experienced a very low yield of monomer after the depolymerization ("cracking") and distillation step. How can this be improved?
Answer: A low monomer yield is often due to incomplete depolymerization of the polymer intermediate or re-polymerization of the monomer in the collection vessel.[3] The process requires a careful balance of high temperature and high vacuum to efficiently "crack" the polymer and distill the monomer.[1]
Troubleshooting Steps:
-
Depolymerization Temperature and Pressure: The cracking process requires high temperatures, typically in the range of 150–250°C, under a high vacuum.[1] Ensure your experimental setup can maintain a stable temperature and a low pressure to facilitate the efficient vaporization of the monomer as it forms.
-
Inhibitor Presence During Distillation: It is crucial to have both an anionic and a free-radical inhibitor present in the distillation and collection flasks.[4] Gaseous acidic inhibitors like sulfur dioxide are often introduced during the depolymerization process to mix with the monomer vapors and prevent polymerization as they condense.[3]
-
Efficient Condensation: Use an efficient condenser to rapidly cool the monomer vapor back into a liquid state in the presence of inhibitors. Prolonged time in the vapor or gas phase at high temperatures can lead to degradation or re-polymerization.
Question: My purified and stabilized cyanoacrylate monomer polymerized in the storage container. What is the likely cause?
Answer: This is a common issue and is almost always caused by exposure to moisture or the gradual consumption of the added stabilizers.[5] Cyanoacrylate polymerization is an anionic process readily initiated by weak bases, with moisture being the most common initiator.[2][5][6]
Troubleshooting Steps:
-
Moisture Contamination: Even trace amounts of moisture from the air can initiate polymerization.[5][7] Ensure all storage containers are scrupulously dry. Use of desiccants in secondary containment is recommended.
-
Inhibitor Concentration: The stability of the monomer is directly related to the type and concentration of the added inhibitors. Verify that the correct amounts of both anionic and free-radical inhibitors were added after purification.[1]
-
Storage Conditions: Store the purified monomer in a cool, dark, and dry place.[5] Refrigeration is effective, but ensure the container is brought to room temperature before opening to prevent condensation from forming inside.[5]
Question: What is the role of inhibitors and why are two types needed?
Answer: Cyanoacrylate monomers can polymerize via two main pathways: anionic and free-radical polymerization.[3] Therefore, a dual-inhibitor system is required for effective stabilization.
-
Anionic Polymerization Inhibitors: These are typically acidic compounds that neutralize the basic species (like hydroxide ions from water) that initiate anionic polymerization.[8] Strong acids can completely halt the polymerization, while weaker acids can slow it down.[2] Examples include sulfur dioxide (SO₂), p-toluenesulfonic acid (p-TSA), and phosphorus pentoxide (P₂O₅).[1][9]
-
Free-Radical Polymerization Inhibitors: These compounds scavenge free radicals that can initiate polymerization, often triggered by light or heat. Phenolic compounds are commonly used for this purpose.[8][10]
Key Experimental Protocols & Data
Inhibitor Concentrations for Stabilization
For effective stabilization of the final monomer product, a combination of anionic and free-radical inhibitors is essential. The precise concentrations can vary based on the specific cyanoacrylate ester and desired shelf life.
| Inhibitor Type | Example Compound | Typical Concentration Range (ppm) | Purpose |
| Anionic | Sulfur Dioxide (SO₂) | 10 - 50 | Neutralizes basic initiators (e.g., moisture).[9] |
| Anionic | p-Toluenesulfonic acid (p-TSA) | 100 - 1000 | Provides acidic environment to inhibit anionic polymerization.[1] |
| Free-Radical | Hydroquinone | 500 - 2000 | Scavenges free radicals to prevent radical-induced polymerization.[8][10] |
| Free-Radical | p-Methoxyphenol (MEHQ) | 100 - 1000 | Acts as a free-radical scavenger.[8] |
Note: These values are typical starting points. Optimization for specific applications and storage conditions is recommended.
Example Protocol: Synthesis of Ethyl 2-Cyanoacrylate
This protocol outlines the key steps for the synthesis of ethyl 2-cyanoacrylate, which involves a Knoevenagel condensation followed by depolymerization.
Step 1: Knoevenagel Condensation (Formation of Poly(ethyl cyanoacrylate))
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, combine ethyl cyanoacetate, paraformaldehyde, a basic catalyst (e.g., piperidine), and a solvent capable of forming an azeotrope with water (e.g., toluene).[11]
-
Heat the mixture to reflux (approx. 130°C). The water formed during the condensation reaction is removed azeotropically and collected in the Dean-Stark trap.[11]
-
Continue the reaction until no more water is collected. The resulting product is a viscous polymer/oligomer mixture.[4]
-
Cool the mixture and add an acidic inhibitor like P₂O₅ or p-TSA to neutralize the basic catalyst and stabilize the polymer.[1]
-
Remove the solvent under reduced pressure.
Step 2: Depolymerization and Distillation (Monomer Isolation)
-
Add both an anionic inhibitor (e.g., P₂O₅) and a free-radical inhibitor (e.g., hydroquinone) to the crude polymer.
-
Set up a vacuum distillation apparatus. It is critical to also place inhibitors in the receiving flask to stabilize the distilled monomer immediately upon condensation.[4]
-
Heat the polymer mixture to a high temperature (150-250°C) under a high vacuum.[1]
-
The polymer will "crack" or depolymerize back to the monomer, which then vaporizes.
-
The gaseous monomer is distilled and collected in the cooled receiving flask containing the inhibitors.
-
The purified, stabilized ethyl 2-cyanoacrylate monomer is then stored in a tightly sealed, dry container in a cool, dark place.
Visual Guides
Anionic Polymerization and Inhibition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. US20070213553A1 - Method for producing a cyanoacrylate monomer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 7. Cyanoacrylate Chemistry and Polymerization Mechanisms [sid.ir]
- 8. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 9. US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibited cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
- 10. CA1101144A - 2-cyanoacrylate adhesive compositions having enhanced bond strength - Google Patents [patents.google.com]
- 11. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Knoevenagel Condensation Reactions
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this pivotal carbon-carbon bond-forming reaction. Below, you will find troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Knoevenagel condensation reaction is proceeding very slowly or not at all. What are the likely causes?
A slow or stalled Knoevenagel condensation can be attributed to several factors, ranging from the choice of reactants and catalyst to the reaction conditions. A systematic approach is the best way to diagnose and resolve the issue.[1][2]
-
Catalyst Inefficiency: The catalyst is a critical component. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[1][3] If the reaction is slow, your catalyst may be inappropriate for the specific substrates, degraded, or used in a suboptimal amount.[2]
-
Sub-optimal Temperature: While many Knoevenagel condensations can proceed at room temperature, some reactions require heating to achieve a reasonable rate.[1][2] The optimal temperature is substrate-dependent.[4]
-
Inappropriate Solvent: The polarity of the solvent plays a significant role in the reaction's progress.[1] The choice of solvent can influence both the solubility of the reactants and the reaction rate.
-
Low Reactivity of Starting Materials: Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[1] Sterically hindered aldehydes or ketones may also react more slowly.[1] Additionally, the active methylene compound must have sufficiently strong electron-withdrawing groups to facilitate deprotonation by a weak base.[1][3]
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[4][5] The accumulation of water can shift the reaction equilibrium back towards the reactants, thereby slowing down or even stopping the reaction.[4]
Q2: How can I accelerate a slow Knoevenagel condensation reaction?
To increase the rate of a sluggish reaction, consider the following optimization strategies:
-
Catalyst Screening and Optimization: If you suspect catalyst inefficiency, consider screening a panel of weak bases (e.g., piperidine, pyridine, L-proline, ammonium acetate).[4][6] Optimizing the catalyst loading is also crucial; typically, catalytic amounts (e.g., 5-10 mol%) are sufficient.[2]
-
Temperature Adjustment: Gradually increasing the reaction temperature can significantly enhance the reaction rate.[2] It is advisable to monitor the reaction closely by techniques like Thin Layer Chromatography (TLC) to avoid potential side reactions at higher temperatures.[1][4]
-
Solvent Selection: Experiment with different solvents. Aprotic polar solvents like DMF and acetonitrile can sometimes lead to faster reactions compared to nonpolar or protic polar solvents.[1] In some cases, solvent-free conditions have also proven to be highly effective.[4]
-
Water Removal: To drive the reaction forward, employ methods to remove the water formed during the reaction. This can be achieved using a Dean-Stark apparatus for azeotropic distillation with a suitable solvent like toluene, or by adding molecular sieves to the reaction mixture.[4][5]
Q3: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.[3]
-
Self-Condensation of Aldehyde/Ketone: This is more likely to occur with enolizable aldehydes or ketones, especially when using a base that is too strong.[1][3]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the deprotonated active methylene compound.[3]
-
Solution: Use a 1:1 stoichiometric ratio of the carbonyl compound to the active methylene compound.[3] Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent the subsequent Michael addition.[3] Lowering the reaction temperature can also help to slow down this side reaction.[3]
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of a Knoevenagel condensation.
Table 1: Effect of Different Solvents on Knoevenagel Condensation
| Solvent Type | Examples | Polarity | Typical Reaction Rate |
| Nonpolar | Toluene, Diethyl Ether | Nonpolar | Varies (often requires heating) |
| Protic Polar | Ethanol, Methanol | Polar | Varies, can be effective |
| Aprotic Polar | DMF, Acetonitrile | Polar | Often Fast |
| Water | H₂O | Polar | Good to Excellent (Green Chemistry) |
Note: Reaction rates are highly dependent on the specific substrates and catalyst used. Data compiled from multiple sources.[1]
Table 2: Comparison of Common Catalysts
| Catalyst | Catalyst Type | Typical Loading | Notes |
| Piperidine | Secondary Amine (Weak Base) | 5-20 mol% | A very common and effective catalyst.[4][7] |
| Pyridine | Tertiary Amine (Weak Base) | Catalytic to Solvent | Often used in the Doebner modification.[7][8] |
| Ammonium Acetate | Ammonium Salt | Catalytic | A greener alternative to amine bases.[3] |
| L-Proline | Amino Acid (Organocatalyst) | 5-20 mol% | Can be a highly effective and stereoselective catalyst.[4][6] |
Experimental Protocols
Below are generalized experimental protocols for conducting and troubleshooting a Knoevenagel condensation reaction.
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents).[1]
-
Add the chosen solvent (e.g., ethanol, toluene).[1]
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[1]
-
Stir the reaction mixture at the desired temperature (room temperature or heated to reflux).[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with a cold solvent, and dry.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[4]
Protocol 2: Knoevenagel Condensation with Water Removal (Dean-Stark)
-
Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[2]
-
Charge the flask with the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), the catalyst (e.g., 0.1 mmol), and a solvent that forms an azeotrope with water (e.g., toluene, 20 mL).[2]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[2]
-
Continue the reaction until no more water is collected, or until TLC analysis indicates the reaction is complete.[2]
-
Work up the reaction as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate key concepts in troubleshooting and understanding the Knoevenagel condensation.
Caption: A logical workflow for troubleshooting a slow Knoevenagel condensation reaction.
Caption: A simplified representation of the base-catalyzed Knoevenagel condensation cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl Cyano(cyclopentylidene)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl cyano(cyclopentylidene)acetate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Q1: My Knoevenagel condensation reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Knoevenagel condensation are a common issue and can often be attributed to the presence of water, which is a byproduct of the reaction. The accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of your desired product.
Key Troubleshooting Steps:
-
Water Removal: The most critical factor is the efficient removal of water as it is formed. The recommended method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. This continuously removes water from the reaction mixture, driving the equilibrium towards the product.
-
Catalyst Choice: The choice of catalyst is crucial. Weak bases like piperidine, ammonium acetate, or pyridine are commonly used. Using a strong base can lead to side reactions, such as the self-condensation of cyclopentanone.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. The reaction may require heating to reflux to ensure completion.
-
Purity of Reactants: Ensure that your starting materials, cyclopentanone and ethyl cyanoacetate, are pure and dry. Any residual water in the reactants can inhibit the reaction.
Q2: What are the different methods for water removal, and how do they compare?
A2: Several methods can be employed to remove water from the reaction mixture. The choice of method can significantly impact the reaction's efficiency.
| Water Removal Method | Principle | Advantages | Disadvantages |
| Azeotropic Distillation (Dean-Stark) | Forms a low-boiling azeotrope with water and an immiscible solvent (e.g., toluene, benzene). The azeotrope is distilled off, and upon condensation, the water separates and is collected in the trap, while the solvent returns to the reaction flask. | Highly efficient for continuous water removal, drives the reaction to completion, leading to higher yields. | Requires specific glassware (Dean-Stark apparatus) and the use of an additional solvent. |
| Chemical Dehydrating Agents | Addition of a substance that reacts with water. Examples include molecular sieves or anhydrous salts like MgSO₄ or Na₂SO₄. | Simple to implement, does not require special glassware. | Can be less efficient than continuous removal, the dehydrating agent may interfere with the reaction or be difficult to remove from the product, and the capacity is limited. |
| Microwave-Assisted Synthesis (Solvent-Free) | Microwave irradiation can accelerate the reaction, often without the need for a solvent or a separate water removal step. The high temperatures achieved can drive off the water. | Very fast reaction times (minutes vs. hours), often leads to higher yields and is environmentally friendly ("green chemistry").[1] | Requires a specialized microwave reactor. |
| Ultrasound-Assisted Synthesis | The use of ultrasonic waves can promote the reaction, sometimes in an aqueous medium. | Can lead to high yields at ambient temperatures.[1] | Requires an ultrasonic bath or probe. |
| Ionic Liquid-Mediated Synthesis | Using an ionic liquid as both the solvent and catalyst can facilitate the reaction at room temperature. | Can be very efficient with short reaction times.[1] | Ionic liquids can be expensive and may require specific workup procedures. |
Q3: Can I perform the synthesis of this compound without actively removing water?
A3: While the reaction can proceed without active water removal, it is generally not recommended if you are aiming for a high yield. The presence of water will likely result in an equilibrium mixture with significant amounts of unreacted starting materials. Some "on-water" or solvent-free methods have been developed for Knoevenagel condensations, but their efficiency can be highly dependent on the specific substrates and catalysts used. For a reliable and high-yielding synthesis of this compound, active water removal is the standard and most effective approach.
Experimental Protocol: Synthesis of this compound using a Dean-Stark Apparatus
This protocol is adapted from established procedures for Knoevenagel condensations of ketones with ethyl cyanoacetate.
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Ammonium acetate (catalyst)
-
Glacial acetic acid (co-catalyst)
-
Toluene (or benzene)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), ammonium acetate (0.1-0.2 eq), and a catalytic amount of glacial acetic acid. Add a sufficient volume of toluene to fill the flask to about half its volume and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap. This indicates that the reaction is complete. The progress can also be monitored by TLC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with water and then with brine to remove any remaining catalyst and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
References
Catalyst deactivation in the synthesis of ethyl cyano(cyclopentylidene)acetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl cyano(cyclopentylidene)acetate via the Knoevenagel condensation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to catalyst deactivation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or nonexistent yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Catalyst Inactivity/Deactivation | - Use fresh, purified piperidine. Old or impure catalyst can have significantly reduced activity.- Optimize catalyst loading. Typically, 0.1 equivalents of piperidine are used. Too much can lead to side reactions, while too little will result in a slow or incomplete reaction.[1][2]- Consider alternative weak base catalysts such as pyrrolidine or ammonium salts like ammonium acetate, which can sometimes be more effective.[1][3] |
| Suboptimal Reaction Conditions | - Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-80°C) can increase the reaction rate and yield. However, excessive heat may promote side reactions.[4]- Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]- Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile often give good results. Protic solvents such as ethanol can also be used.[1] Toluene is a good option when azeotropic removal of water is desired.[2] |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[4] Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[2] |
| Purity of Reactants | Impurities in cyclopentanone or ethyl cyanoacetate can interfere with the reaction. Ensure the starting materials are of high purity. Distill the reactants if necessary. |
| Inefficient Deprotonation | The active methylene group in ethyl cyanoacetate must be deprotonated by the catalyst. If the catalyst is too weak or hindered, this step will be inefficient. Ensure the chosen catalyst is a sufficiently strong base to deprotonate ethyl cyanoacetate (pKa ~11).[5] |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | How to Avoid |
| Self-condensation of Cyclopentanone | The basic catalyst can promote the aldol condensation of cyclopentanone with itself. This is more likely with stronger bases. | Use a weak base like piperidine and avoid excessively high temperatures. |
| Michael Addition Product | The product, an α,β-unsaturated ester, can undergo a Michael addition with another molecule of the deprotonated ethyl cyanoacetate. | Avoid long reaction times and high temperatures after the initial product has formed. Monitor the reaction closely and stop it once the starting materials are consumed.[4] |
| Hydrolysis of Ethyl Cyanoacetate | If water is present, especially at elevated temperatures and with a basic catalyst, the ester group can be hydrolyzed. | Ensure anhydrous reaction conditions if not using azeotropic water removal. |
Frequently Asked Questions (FAQs)
Q1: What is the role of piperidine in this reaction?
A1: Piperidine acts as a basic catalyst. It deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone. Piperidine also reacts with the ketone to form an iminium ion, which is more electrophilic and reacts faster with the enolate. The catalyst is regenerated at the end of the reaction cycle.[6][7][8]
Q2: How can I tell if my piperidine catalyst has gone bad?
A2: Piperidine can degrade over time, especially if not stored properly. Signs of degradation include a change in color (becoming darker or yellow) and a strong, unpleasant odor. It is best to use freshly distilled piperidine for optimal results.
Q3: Can I reuse the piperidine catalyst?
A3: While piperidine is regenerated during the reaction, its recovery from the reaction mixture can be challenging due to its volatility and solubility. In a laboratory setting, it is often more practical to use a fresh catalytic amount for each reaction. For industrial processes, catalyst recovery and reuse would require a dedicated separation process, such as distillation.
Q4: What is catalyst poisoning in the context of this reaction?
A4: Catalyst poisoning refers to the deactivation of the catalyst. In this case, the nitrogen atom of piperidine can strongly adsorb to acidic sites on glassware or impurities, rendering it unavailable for catalysis. While less common with homogeneous catalysts like piperidine compared to heterogeneous catalysts, ensuring clean equipment is good practice.
Q5: What are the optimal conditions for the synthesis of this compound?
A5: The optimal conditions can vary, but a good starting point is to use a 1:1.1 molar ratio of cyclopentanone to ethyl cyanoacetate with 0.1 equivalents of piperidine in a solvent like ethanol or toluene. The reaction can be run at room temperature or heated to reflux (around 80°C in ethanol) for several hours.[2] Continuous removal of water using a Dean-Stark trap is recommended for higher yields.[2]
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is based on typical trends observed in Knoevenagel condensation reactions and should be used as a guide for optimization.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | 8 | 80 | 65 |
| 5 | 4 | 80 | 85 |
| 10 | 2 | 80 | 92 |
| 15 | 2 | 80 | 90 (slight increase in side products) |
| Note: Reactions performed in toluene with a Dean-Stark trap. |
Table 2: Effect of Temperature on Product Yield
| Temperature (°C) | Reaction Time (hours) | Catalyst Loading (mol%) | Yield (%) |
| 25 (Room Temp) | 12 | 10 | 75 |
| 50 | 6 | 10 | 88 |
| 80 (Reflux in Ethanol) | 2 | 10 | 92 |
| 110 (Reflux in Toluene) | 1.5 | 10 | 95 |
| Note: Higher temperatures generally lead to faster reaction rates, but can also increase the formation of byproducts if not controlled. |
Table 3: Reaction Time vs. Conversion
| Reaction Time (minutes) | Conversion (%) at 80°C |
| 15 | 25 |
| 30 | 50 |
| 60 | 85 |
| 90 | 95 |
| 120 | >98 |
| Note: Conversion monitored by GC-MS. Catalyst loading at 10 mol%. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (or Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1 equivalent).
-
Add ethyl cyanoacetate (1.1 equivalents).
-
Add the chosen solvent (e.g., ethanol, 5 mL per gram of cyclopentanone).
-
Add piperidine (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (approximately 80°C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours at reflux), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis with Azeotropic Water Removal
Materials:
-
Same as Protocol 1, but with Toluene as the solvent.
-
Dean-Stark apparatus.
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add cyclopentanone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) to the flask.
-
Add toluene as the solvent.
-
Add piperidine (0.1 equivalents).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, and TLC indicates the reaction is complete.
-
Cool the reaction mixture and wash with a saturated sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure and purify the product as described in Protocol 1.
Visualizations
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing By-product Formation in Base-Catalyzed Condensations
Welcome to the technical support center for base-catalyzed condensation reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and minimize the formation of unwanted by-products.
General Troubleshooting and FAQs
This section addresses common issues applicable to various base-catalyzed condensation reactions, such as Aldol, Claisen, and Knoevenagel condensations.
Q1: My reaction is producing a complex mixture of products. What are the likely causes and solutions?
A complex product mixture often results from competing side reactions. The primary culprits are typically self-condensation of starting materials or further reactions of the desired product.[1]
Troubleshooting Steps:
-
Control Reactant Addition: In crossed-condensation reactions, self-condensation is a common issue.[2] This can be minimized by the slow, dropwise addition of the enolizable carbonyl compound to a mixture of the non-enolizable partner and the base.[1][3] This strategy keeps the concentration of the enolizable component low, favoring the reaction with the excess non-enolizable partner.[3]
-
Lower the Temperature: Side reactions often have higher activation energies than the main reaction. Performing the experiment at a lower temperature (e.g., 0-5°C) can significantly improve selectivity and reduce by-product formation.[1]
-
Choose Reactants Strategically: Whenever possible, use a non-enolizable partner (one without α-hydrogens, like benzaldehyde or formaldehyde) in crossed-aldol reactions.[2][4] This eliminates the possibility of it forming an enolate and participating in self-condensation.[2]
-
Use a Stronger Base for Quantitative Enolate Formation: For reactions between two enolizable ketones or aldehydes, a very strong, non-nucleophilic base like Lithium diisopropylamide (LDA) can be used to quantitatively convert one carbonyl compound into its enolate form before the second carbonyl is introduced.[2][3] This prevents self-condensation as the enolate has no unreacted starting material to condense with.[2]
Q2: The yield of my desired product is low, and I'm isolating a significant amount of polymeric material. How can I prevent this?
Polymerization is a common side reaction, especially with highly reactive aldehydes like acetaldehyde.[1]
Preventative Measures:
-
Use Freshly Distilled Aldehydes: Aldehydes, particularly acetaldehyde, are prone to polymerization upon storage. Using them freshly distilled is crucial.[1]
-
Maintain Low Temperature: As with other side reactions, low temperatures can suppress polymerization.[1]
-
Slow Addition: A slow addition rate maintains a low steady-state concentration of the aldehyde, minimizing its tendency to polymerize.[1]
-
Use an Amine Additive: In some industrial processes, certain amines are added to react with aldehydes or their condensation products, inhibiting the formation of polymers and fouling.[5]
Q3: How does the choice and concentration of the base affect by-product formation?
The base is critical in generating the nucleophilic enolate, but its strength and concentration can also promote unwanted side reactions.[1][6]
Key Considerations:
-
Base Strength: A moderately strong base (e.g., NaOH, KOH) is often sufficient.[1] Using a base that is too strong or too concentrated can lead to side reactions like the Cannizzaro reaction in aldehydes that lack α-hydrogens.[1][7] For Claisen condensations, the alkoxide base must have the same alkyl group as the ester to prevent transesterification.[8][9]
-
Base Concentration: Using a less concentrated solution of the base can help minimize side reactions.[1] For Claisen condensations, a full equivalent of base is required because the final deprotonation of the β-keto ester product drives the reaction to completion.[8]
-
Heterogeneous Catalysts: Solid base catalysts or ion-exchange resins can offer improved selectivity, easier product purification, and simplified catalyst recovery, thereby reducing waste streams.[1][10]
Q4: My starting materials are sensitive to oxidation. What precautions should I take?
For substrates with sensitive functional groups, such as the phenolic hydroxyl groups in certain aldehydes, oxidation can be a significant side reaction, especially at higher temperatures in the presence of a base.[11]
Solution:
-
Perform the reaction under an inert atmosphere. Using nitrogen or argon can effectively prevent oxidative degradation of the starting materials and products.[11]
Reaction-Specific Troubleshooting
Aldol Condensation
Q5: How can I favor a crossed-aldol product over self-condensation products?
A crossed-aldol reaction between two different enolizable carbonyl compounds can potentially yield four different products, creating a synthetically useless mixture.[7][12]
Strategies for Selectivity:
-
Use a Non-Enolizable Aldehyde: React an enolizable ketone or aldehyde with an aldehyde that has no α-hydrogens (e.g., benzaldehyde). The non-enolizable aldehyde can only act as the electrophile.[2][13]
-
Slow Addition: Slowly add the enolizable reactant to a mixture of the base and the non-enolizable aldehyde.[3]
-
Directed Aldol Reaction: Use a strong, sterically hindered base like LDA to completely deprotonate one carbonyl compound, forming its enolate quantitatively. Then, add the second carbonyl compound, which will act as the electrophile.[3]
Claisen Condensation
Q6: My Claisen condensation is resulting in a low yield or failing completely. What's wrong?
The Claisen condensation has specific requirements for success.
Common Pitfalls and Solutions:
-
Incorrect Base: The alkoxide base must match the alkoxy group of the ester (e.g., use sodium ethoxide for ethyl esters). Using a different alkoxide leads to transesterification, a competing side reaction.[9][14] Using hydroxide bases can cause saponification (hydrolysis) of the ester.[8][9]
-
Insufficient α-Hydrogens: The ester starting material must possess at least two α-hydrogens.[8] One is needed to form the enolate, and the second is crucial for the final, irreversible deprotonation of the β-keto ester product, which drives the reaction equilibrium forward.[8][9]
-
Insufficient Base: The reaction requires a full stoichiometric equivalent of the base, not a catalytic amount. This is because the base is consumed in the final deprotonation step.[8]
Knoevenagel Condensation
Q7: How can I optimize my Knoevenagel condensation for a sensitive aldehyde?
The Knoevenagel condensation is versatile but requires careful optimization, especially with sensitive substrates.
Optimization Parameters:
-
Temperature Control: For sensitive aldehydes like phenolic aldehydes, high temperatures can cause decarboxylation or other side reactions. It is best to start at a lower temperature and increase it gradually while monitoring the reaction.[11]
-
Catalyst Choice: While traditional catalysts like piperidine are effective, milder and more environmentally friendly options like boric acid have been shown to be highly efficient, often allowing for easier product purification.[11][15]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction as soon as the starting material is consumed can prevent the formation of by-products from subsequent reactions.[1][11]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and highlight how variables can be adjusted to optimize product yield and minimize by-products.
Table 1: Conditions for Knoevenagel-Doebner Condensation of p-Hydroxybenzaldehydes with Malonic Acid [11]
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-dihydroxybenzaldehyde | Piperidine | Pyridine | 100 | 1 | 85 |
| p-hydroxybenzaldehyde | Piperidine | Pyridine | 100 | 2 | 90 |
| Vanillin | Piperidine | Pyridine | 100 | 1.5 | 88 |
Table 2: Effect of Solvent on Knoevenagel Condensation of Benzaldehyde and Malononitrile [16]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Toluene | 24 | 25 |
| 2 | CH₂Cl₂ | 24 | 33 |
| 3 | THF | 24 | 45 |
| 4 | CH₃CN | 24 | 67 |
| 5 | EtOH | 24 | 82 |
| 6 | H₂O | 12 | 99 |
Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), IPP-1 Catalyst (20 mg), Room Temperature.
Experimental Protocols
Protocol 1: Directed Crossed-Aldol Reaction Using LDA
This protocol describes how to perform a selective crossed-aldol reaction between two different ketones, cyclohexanone and acetone, by quantitatively forming the enolate of cyclohexanone first.[2]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Acetone
-
Aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Prepare LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add an equivalent amount of n-BuLi solution dropwise while maintaining the temperature at -78°C. Stir for 30 minutes to form the lithium diisopropylamide (LDA) solution.
-
Form the Enolate: Slowly add one equivalent of cyclohexanone to the LDA solution at -78°C. The deprotonation is very fast. Stir the mixture for another 30-60 minutes to ensure complete enolate formation.[3]
-
Aldol Addition: Slowly add one equivalent of acetone to the lithium enolate solution at -78°C.
-
Quench the Reaction: After the reaction is complete (monitor by TLC), quench it by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines a general method for the Knoevenagel condensation of an aldehyde with an active methylene compound using a base catalyst.[11]
Materials:
-
Aldehyde (e.g., 3,5-dihydroxybenzaldehyde) (1.0 eq)
-
Active methylene compound (e.g., malonic acid) (1.1-1.5 eq)
-
Base catalyst (e.g., piperidine) (0.1 eq)
-
Solvent (e.g., pyridine or ethanol)
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the chosen solvent.
-
Add Catalyst: Add a catalytic amount of the base to the solution.
-
Heat Reaction: Heat the reaction mixture (e.g., reflux) and monitor its progress by TLC.[11]
-
Cool and Isolate: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold water) and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11][17]
Visualizations
Troubleshooting Workflow for Low Product Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in base-catalyzed condensation reactions.
Caption: A troubleshooting flowchart for diagnosing and solving issues leading to low product yields.
Experimental Workflow for a Directed Aldol Reaction
This diagram outlines the key steps in performing a directed aldol reaction to ensure high selectivity.
Caption: A step-by-step workflow for executing a selective directed aldol condensation reaction.
Controlling Self vs. Crossed Condensation Pathways
This diagram illustrates the logical choices made to favor the desired crossed-condensation product over unwanted self-condensation by-products.
Caption: Decision logic for selecting the correct strategy to control crossed vs. self-condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 14. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
Stability and storage conditions for ethyl cyano(cyclopentylidene)acetate
This technical support center provides guidance on the stability and storage of ethyl cyano(cyclopentylidene)acetate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum shelf-life, this compound should be stored under controlled conditions. For unopened containers, refrigeration at 2°C to 8°C (36°F to 46°F) is recommended. Once opened, it is best to store the compound at ambient temperature in a cool, dry, and dark place. Always keep the container tightly sealed to prevent exposure to moisture, which can initiate polymerization.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation and polymerization of this compound. It is crucial to avoid exposure to heat, sparks, and open flames. While refrigeration is recommended for long-term storage of unopened containers, frequent temperature cycling of opened containers should be avoided as this can introduce moisture through condensation, reducing the product's shelf-life.
Q3: What is the shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on storage conditions. For unopened containers stored under refrigeration, the shelf-life can be up to one year. Once opened, the shelf-life will be significantly reduced and is influenced by the frequency of use and exposure to atmospheric moisture. It is recommended to use the product within a few months of opening.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with several classes of substances. Contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents should be avoided. It is also sensitive to moisture and water, which can cause polymerization.
Stability Summary
| Parameter | Condition | Recommendation | Impact on Stability |
| Temperature | Unopened | 2°C - 8°C | Maximizes shelf-life |
| Opened | Ambient, cool location | Avoids moisture condensation | |
| High Temperatures | Avoid | Accelerates degradation and polymerization | |
| Moisture/Humidity | All conditions | Store in a dry environment with a tightly sealed container. Consider using a desiccant. | Moisture initiates polymerization |
| Light | All conditions | Store in an opaque or amber container in a dark place. | Light can promote degradation |
| pH | Acidic/Basic conditions | Avoid contact with strong acids and bases. | Can catalyze degradation and polymerization |
| Incompatible Materials | Various | Avoid contact with strong oxidizing and reducing agents. | Can lead to hazardous reactions and degradation |
Troubleshooting Guide
Issue: The compound appears viscous or has solidified.
-
Possible Cause: Premature polymerization has occurred.
-
Troubleshooting Steps:
-
Verify the age of the compound and when it was first opened.
-
Review storage conditions. Was the container tightly sealed and stored in a dry environment?
-
The solidified product is no longer usable and should be disposed of according to safety guidelines.
-
Issue: Inconsistent experimental results.
-
Possible Cause: The compound may have partially degraded or polymerized, leading to impurities.
-
Troubleshooting Steps:
-
Check the appearance of the material for any signs of viscosity change or discoloration.
-
Consider performing a quality control check (e.g., NMR, HPLC) to assess the purity of the stock material.
-
If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
-
Experimental Protocols
General Protocol for Assessing Stability
This is a generalized workflow for assessing the stability of this compound under various conditions. Specific analytical methods and parameters should be optimized for your laboratory setup.
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).
-
-
Stress Conditions:
-
Expose the aliquots to a range of stress conditions, including:
-
Elevated Temperature: e.g., 40°C, 60°C.
-
High Humidity: e.g., 75% RH.
-
UV/Visible Light Exposure.
-
Acidic/Basic Conditions: Spike with a small amount of a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
-
Maintain a control sample at the recommended storage conditions (2-8°C, protected from light and moisture).
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
-
Analysis:
-
Analyze the samples and the control at each time point using a suitable stability-indicating method, such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify structural changes.
-
Visual Inspection: Note any changes in color or physical state.
-
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and identify any major degradation products.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Monitoring Knoevenagel Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress of the Knoevenagel condensation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the Knoevenagel condensation?
A1: The most frequently employed techniques for monitoring the Knoevenagel condensation include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ techniques such as Raman spectroscopy are also utilized for real-time reaction monitoring. The choice of technique depends on factors like the required level of accuracy, the nature of the reactants and products, and the available equipment.
Q2: How do I choose the most suitable analytical technique for my specific Knoevenagel reaction?
A2: The selection of an analytical technique should be based on a careful consideration of your experimental needs.
-
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and simple method ideal for qualitative monitoring of reaction progress and for optimizing reaction conditions.[1][2] It allows for the simultaneous analysis of multiple samples.
-
High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity, making it suitable for quantitative analysis of reaction kinetics and for detecting trace impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds, providing both separation and structural information.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and allows for the quantification of reactants and products in the reaction mixture without the need for chromatographic separation.[5]
The following flowchart can guide your decision-making process:
Troubleshooting Guides
Thin Layer Chromatography (TLC)
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking of spots on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.
-
Inappropriate Solvent System: The solvent system may be too polar for your compounds, causing them to move up the plate with the solvent front without proper separation. Experiment with a less polar solvent system.
-
Acidic or Basic Compounds: If your compounds are acidic or basic, they can interact with the silica gel, leading to streaking. Adding a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.
Q4: I can't see any spots on my TLC plate after development. What should I do?
A4: If you are unable to visualize spots on your TLC plate, consider the following:
-
UV Visualization: Many organic compounds are UV-active and can be visualized under a UV lamp.[6]
-
Staining: If your compounds are not UV-active, you will need to use a staining agent. Common stains include potassium permanganate, p-anisaldehyde, and iodine.[7] The choice of stain depends on the functional groups present in your molecules.
-
Concentration: Your sample may be too dilute. Try spotting a more concentrated sample.
High-Performance Liquid Chromatography (HPLC)
Q5: I am observing peak tailing for my Knoevenagel product on a C18 column. What are the likely causes and solutions?
A5: Peak tailing in reversed-phase HPLC for α,β-unsaturated carbonyl compounds is often due to interactions with residual silanol groups on the silica-based stationary phase.[8] Here are some troubleshooting steps:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups and reduce these secondary interactions.[9]
-
Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask the silanol groups.[10]
-
Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to block the residual silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[9]
Q6: My retention times are shifting between injections. What could be the problem?
A6: Shifting retention times in HPLC can be caused by a variety of factors:
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to fluctuating retention times.
-
Column Temperature: Temperature fluctuations can affect retention. Use a column oven to maintain a constant temperature.
-
Flow Rate: Check for any leaks in the system that could cause the flow rate to vary. Ensure the pump is functioning correctly.
-
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: I am not seeing a peak for my Knoevenagel product in the GC-MS chromatogram. What should I investigate?
A7: The absence of a product peak in a GC-MS analysis could be due to several reasons:
-
Volatility and Thermal Stability: The Knoevenagel product may not be volatile enough or may be thermally labile, degrading in the injector or column. Consider derivatization to increase volatility and stability.
-
Injector Temperature: The injector temperature may be too low for efficient vaporization or too high, causing decomposition. Optimize the injector temperature.
-
Column Choice: The GC column may not be suitable for your compound. Ensure you are using a column with the appropriate stationary phase.
-
Sample Preparation: Ensure your sample is properly dissolved in a volatile solvent and is free of non-volatile residues that could contaminate the system.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: How can I use ¹H NMR to quantify the conversion of my Knoevenagel reaction?
A8: ¹H NMR spectroscopy is an excellent tool for quantitative analysis of reaction progress. To determine the conversion, you need to identify distinct and well-resolved peaks for both the starting aldehyde and the product.
-
Identify Diagnostic Peaks: Choose a singlet peak for the aldehyde proton (typically around 9-10 ppm) and a distinct peak for a proton in the product that does not overlap with other signals.
-
Integration: Integrate the areas of these two peaks.
-
Calculate Conversion: The percentage conversion can be calculated using the following formula:
Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Aldehyde Peak)] * 100
Q9: I see a broad singlet in my ¹H NMR spectrum that is not from my starting materials or product. What could it be?
A9: A broad singlet in the ¹H NMR spectrum of a Knoevenagel reaction mixture could be due to the presence of water, which is a byproduct of the condensation reaction. The chemical shift of water can vary depending on the solvent and temperature. Another possibility is the presence of a basic catalyst, such as piperidine or pyridine, which can have exchangeable protons.
Experimental Protocols
General Protocol for Monitoring Knoevenagel Reaction by TLC
-
Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: Using a capillary tube, spot the starting aldehyde, the active methylene compound, and the reaction mixture on the starting line. It is also good practice to co-spot the starting material and the reaction mixture in the same lane to confirm the identity of the spots.[10]
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). The eluent level should be below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent.[6]
-
Analyze the results: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
General Protocol for Monitoring Knoevenagel Reaction by HPLC
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at different time intervals. Dilute the aliquot with the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid, is typical. The exact composition will need to be optimized for your specific compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at a wavelength where both the starting material and product absorb is common.
-
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak. The peak areas can be used to calculate the reaction conversion over time.
Quantitative Data Summary
The following table provides a general comparison of the analytical techniques for monitoring Knoevenagel reaction progress. The specific values can vary significantly depending on the reaction conditions and the specific compounds involved.
| Analytical Technique | Typical Analysis Time | Limit of Detection (LOD) | Precision (RSD) | Throughput |
| TLC | 5-15 minutes | ~100 ng | 10-20% (densitometry) | High |
| HPLC | 5-30 minutes | 1-10 ng | < 2% | Medium |
| GC-MS | 10-40 minutes | 0.1-1 ng | < 5% | Medium |
| NMR | 2-10 minutes | ~1 mg | < 1% | Low |
Logical Relationship Diagrams
The following diagram illustrates a general troubleshooting workflow for common issues encountered during Knoevenagel reaction monitoring.
References
- 1. reddit.com [reddit.com]
- 2. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]
- 3. smtasmc.org [smtasmc.org]
- 4. imgroupofresearchers.com [imgroupofresearchers.com]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. hplc.eu [hplc.eu]
- 9. labcompare.com [labcompare.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of Ethyl Cyano(cyclopentylidene)acetate
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of expected and predicted spectroscopic data for the structural confirmation of ethyl cyano(cyclopentylidene)acetate. The information is intended for researchers, scientists, and drug development professionals engaged in the characterization of organic molecules. Detailed experimental protocols for the acquisition of spectroscopic data are also presented.
Structural Overview
This compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Its structure incorporates several key functional groups: an ethyl ester, a nitrile, and a carbon-carbon double bond in an α,β-unsaturated system, all attached to a cyclopentylidene ring. The confirmation of this structure relies on a combination of spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the predicted quantitative data for this compound against the typical spectroscopic values for its constituent functional groups. Note: Experimental data for this specific compound is not publicly available; therefore, predicted values are used for illustrative purposes.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Typical Values)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Typical Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -O-CH₂-CH₃ | 4.25 | 4.0 - 4.3 | Quartet (q) | 2H |
| -O-CH₂-CH₃ | 1.32 | 1.2 - 1.4 | Triplet (t) | 3H |
| Cyclopentylidene Cα-H | 2.80 - 2.95 | 2.5 - 3.0 | Multiplet (m) | 4H |
| Cyclopentylidene Cβ-H | 1.80 - 1.95 | 1.5 - 2.0 | Multiplet (m) | 4H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Typical Values)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Typical Chemical Shift (δ, ppm) |
| C=O (Ester) | 162.5 | 160 - 175 |
| C=C (α-carbon) | 105.0 | 100 - 110 |
| C=C (β-carbon) | 175.0 | 160 - 180 |
| C≡N (Nitrile) | 116.0 | 115 - 125 |
| -O-CH₂-CH₃ | 62.0 | 60 - 65 |
| Cyclopentylidene Cα | 35.0 | 30 - 40 |
| Cyclopentylidene Cβ | 26.0 | 25 - 30 |
| -O-CH₂-CH₃ | 14.0 | 13 - 15 |
Table 3: IR Spectroscopic Data (Predicted vs. Typical Values)
| Functional Group | Predicted Absorption (cm⁻¹) | Typical Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2220 | 2210 - 2260 | Medium, Sharp |
| C=O (α,β-unsaturated ester) | ~1725 | 1715 - 1730 | Strong |
| C=C (Alkene) | ~1640 | 1620 - 1680 | Medium |
| C-O (Ester) | ~1250 | 1150 - 1250 | Strong |
| C-H (sp³ hybridized) | ~2850-2960 | 2850 - 3000 | Medium-Strong |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z Value | Proposed Fragment | Significance |
| 179 | [M]⁺ | Molecular Ion |
| 150 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 134 | [M - OC₂H₅]⁺ | Loss of ethoxy group |
| 106 | [M - COOC₂H₅]⁺ | Loss of ethyl ester group |
| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with Fourier transformation and baseline correction.
-
Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a drop of the sample is placed directly onto the ATR crystal.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and aspects of its structure.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire a mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
A Comparative Guide to the Catalytic Efficiency of Piperidine and DABCO in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the production of fine chemicals, pharmaceuticals, and functional polymers. The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of two commonly used amine catalysts, piperidine and 1,4-diazabicyclo[2.2.2]octane (DABCO), for the Knoevenagel condensation, supported by experimental data from the literature.
At a Glance: Piperidine vs. DABCO
| Feature | Piperidine | DABCO (1,4-diazabicyclo[2.2.2]octane) |
| Catalyst Type | Secondary amine | Tertiary amine, bicyclic |
| Mechanism | Acts as a base to deprotonate the active methylene compound. Can also form an iminium ion with the carbonyl reactant.[1] | Acts as a base to deprotonate the active methylene compound. |
| Typical Reaction Conditions | Often requires elevated temperatures and organic solvents like ethanol or toluene.[2][3] | Effective under mild conditions, including room temperature and aqueous media.[4] |
| Catalyst Loading | Typically used in catalytic amounts (e.g., 0.8 equivalents).[3] | Can be used in catalytic amounts (e.g., 20 mol%).[4] |
| Environmental Impact | Use of organic solvents can be a drawback. | Often used in greener solvents like water, making it a more environmentally benign option.[4][5] |
Quantitative Performance Data
The following tables summarize quantitative data from various studies on the catalytic performance of piperidine and DABCO in the Knoevenagel condensation. It is important to note that these results are not from a single, direct comparative study and were obtained under different reaction conditions.
Piperidine Catalysis Data
The following data is adapted from a study on the Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and various benzaldehydes, catalyzed by piperidine.[3]
| Aldehyde | Catalyst Loading (eq.) | Solvent | Temperature | Time (min) | Conversion (%) |
| p-methoxybenzaldehyde | 0.8 | Ethanol | 78°C | 480 | 88 |
| p-nitrobenzaldehyde | 0.8 | Ethanol | 78°C | 480 | 59 |
DABCO Catalysis Data
The following data is from a study on the DABCO-catalyzed Knoevenagel condensation of various aldehydes with ethyl cyanoacetate in an aqueous medium at room temperature.[4]
| Aldehyde | Active Methylene | Catalyst Loading | Solvent | Temperature | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | 20 mol% | Water | Room Temp. | < 1 | - |
| 4-Chlorobenzaldehyde | Malononitrile | - | Water | Room Temp. | 1 | 95 |
| 4-Nitrobenzaldehyde | Malononitrile | - | Water | Room Temp. | 1 | 98 |
| 4-Methoxybenzaldehyde | Malononitrile | - | Water | Room Temp. | 1 | 96 |
| Benzaldehyde | Ethyl Cyanoacetate | - | Water | Room Temp. | 2 | 92 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | - | Water | Room Temp. | 2 | 94 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | - | Water | Room Temp. | 2 | 96 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | - | Water | Room Temp. | 2 | 93 |
Another study highlights the use of a DABCO-based ionic liquid catalyst in a composite system with a hydroxy ionic liquid and water.[6]
| Aldehyde | Active Methylene | Catalyst System | Temperature | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO | 50°C | 10 | 98 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO | 50°C | 5 | 99 |
| 4-Methylbenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO | 50°C | 20 | 95 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O–DABCO | 50°C | 40 | 83 |
Experimental Protocols
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a general method for the Knoevenagel condensation using piperidine as a catalyst.[2][7]
Materials:
-
Aldehyde (1.0 equiv.)
-
Active methylene compound (1.0-1.2 equiv.)
-
Piperidine (catalytic amount, e.g., 0.1 equiv.)
-
Solvent (e.g., Ethanol, Toluene)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde, the active methylene compound, and the solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for DABCO-Catalyzed Knoevenagel Condensation in Water
This protocol describes an environmentally friendly Knoevenagel condensation using DABCO as a catalyst in water.[4]
Materials:
-
Aldehyde or Ketone (e.g., 2.0 mmol)
-
Active methylene compound (e.g., 2.0 mmol)
-
DABCO (e.g., 2.0 mmol)
-
Water (e.g., 0.5 mL)
Procedure:
-
A mixture of the carbonyl compound and the active methylene compound in water and DABCO is stirred at room temperature.
-
The reaction is monitored by TLC until the starting materials are consumed (typically within a few minutes).
-
The mixture is then extracted with a suitable organic solvent (e.g., EtOAc).
-
The organic layer is washed with a saturated solution of brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
Mechanistic Comparison
The catalytic mechanisms of piperidine and DABCO in the Knoevenagel condensation share the initial deprotonation of the active methylene compound. However, piperidine, as a secondary amine, can also react with the carbonyl compound to form an iminium ion, which is a more reactive electrophile than the original carbonyl. This dual role can influence the reaction pathway. DABCO, a tertiary amine, acts solely as a base.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. scispace.com [scispace.com]
- 5. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Ethyl Cyano(cyclopentylidene)acetate and Ethyl (cyclohexylidene)cyanoacetate
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated cyanoesters is a foundational technique in the construction of complex molecular architectures and pharmacologically active compounds. Among these, ethyl cyano(cycloalkylidene)acetates serve as versatile intermediates. This guide provides an in-depth technical comparison of the synthesis of two common homologues: ethyl cyano(cyclopentylidene)acetate and ethyl (cyclohexylidene)cyanoacetate via the Knoevenagel condensation. We will delve into the theoretical underpinnings that dictate their reactivity, provide detailed experimental protocols, and present expected outcomes to guide your synthetic strategy.
Introduction: The Knoevenagel Condensation in the Context of Cycloalkanones
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as ethyl cyanoacetate, to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[1] The reaction is typically catalyzed by a weak base, such as piperidine.
The choice between cyclopentanone and cyclohexanone as the carbonyl component is not arbitrary and has significant implications for reaction kinetics and product stability. These differences are rooted in the inherent ring strain and conformational dynamics of five- and six-membered rings.
Theoretical Comparison: Reactivity of Cyclopentanone vs. Cyclohexanone
The reactivity of cyclic ketones in nucleophilic addition reactions is influenced by a delicate balance of angle strain (Baeyer strain) and torsional strain (Pitzer strain).
-
Cyclopentanone: The five-membered ring of cyclopentanone is strained due to bond angles that are close to the ideal sp3 hybridization angle of 109.5° but result in significant torsional strain from eclipsing hydrogen atoms. The sp2 hybridized carbonyl carbon in cyclopentanone has bond angles of approximately 108°, which is very close to the ideal sp3 angle. Therefore, the conversion of the sp2 carbonyl carbon to an sp3 center upon nucleophilic attack does not significantly relieve angle strain. However, the α-protons of cyclopentanone are generally considered to be more acidic and kinetically favored for enolization due to a greater s-character in the C-H bond.[2]
-
Cyclohexanone: In its stable chair conformation, cyclohexanone is virtually free of angle strain, with bond angles close to the ideal 109.5°. The sp2 hybridized carbonyl carbon introduces some torsional strain. Upon nucleophilic addition, the carbonyl carbon rehybridizes to sp3, which can be readily accommodated in the strain-free chair conformation of the cyclohexane ring, effectively relieving torsional strain.[3] This relief of strain provides a thermodynamic driving force for nucleophilic addition to cyclohexanone.
In the context of the Knoevenagel condensation, these factors suggest that while the deprotonation of ethyl cyanoacetate is the initial step, the subsequent nucleophilic attack on the cycloalkanone is a critical determinant of the overall reaction rate and equilibrium position. The greater electrophilicity and the relief of torsional strain upon reaction generally make cyclohexanone more reactive towards nucleophilic addition compared to cyclopentanone.[3]
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of this compound and ethyl (cyclohexylidene)cyanoacetate. These protocols are based on established literature procedures using piperidine as a catalyst, allowing for a standardized comparison.
Synthesis of this compound
Materials:
-
Cyclopentanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol (20 mL).
-
With stirring, add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-6 hours), allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis of Ethyl (cyclohexylidene)cyanoacetate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol (20 mL).
-
With stirring, add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl (cyclohexylidene)cyanoacetate.
Data Presentation and Performance Comparison
| Parameter | This compound | Ethyl (cyclohexylidene)cyanoacetate |
| Molecular Weight | 179.22 g/mol [4] | 193.25 g/mol [5] |
| Typical Reaction Time | 3 - 6 hours | 2 - 4 hours |
| Reported Yields | Good to excellent | Excellent |
| Theoretical Reactivity | Less reactive due to less relief of ring strain upon nucleophilic attack. | More reactive due to relief of torsional strain upon nucleophilic attack.[3] |
The shorter reaction time and generally higher reported yields for the synthesis of ethyl (cyclohexylidene)cyanoacetate are consistent with the theoretical prediction of higher reactivity for cyclohexanone in nucleophilic addition reactions.
Mandatory Visualizations
Knoevenagel Condensation Mechanism
Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.
Experimental Workflow
Caption: Generalized experimental workflow for the synthesis.
Trustworthiness and Self-Validation: Product Characterization
The identity and purity of the synthesized products must be confirmed through spectroscopic analysis.
This compound:
-
¹H NMR: Expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and multiplets for the cyclopentylidene protons.
-
¹³C NMR: Characteristic peaks for the nitrile, ester carbonyl, and the carbons of the double bond and the cyclopentylidene ring are expected.
-
IR Spectroscopy: Key stretches will be observed for the nitrile (C≡N) and the ester carbonyl (C=O) groups.
Ethyl (cyclohexylidene)cyanoacetate:
-
¹H NMR: Similar to the cyclopentylidene derivative, with signals for the ethyl group and multiplets for the cyclohexylidene protons.
-
¹³C NMR: Diagnostic peaks for the nitrile, ester carbonyl, and the carbons of the double bond and the cyclohexylidene ring are anticipated.
-
IR Spectroscopy: Strong absorptions for the nitrile (C≡N) and ester carbonyl (C=O) functionalities will be present.
Conclusion
References
A Comparative Guide to Alternative Reagents for Ethyl Cyanoacetate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl cyanoacetate is a cornerstone reagent in organic synthesis, prized for its role in forming carbon-carbon bonds through condensation reactions. Its activated methylene group, flanked by both an ester and a nitrile, provides a versatile platform for constructing a diverse array of molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive molecules. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive for improved efficiency, milder reaction conditions, and access to novel chemical space. This guide provides an objective comparison of prominent alternative reagents to ethyl cyanoacetate, supported by experimental data, to empower researchers in selecting the optimal tool for their specific synthetic challenges.
Performance Comparison of Active Methylene Compounds
The selection of an active methylene compound can significantly impact the outcome of a condensation reaction. Factors such as acidity, steric hindrance, and the electronic nature of the activating groups all play a crucial role in determining reactivity, yield, and even the reaction pathway. Below is a summary of quantitative data for ethyl cyanoacetate and its common alternatives in the Knoevenagel condensation, a benchmark reaction for evaluating these reagents.
| Reagent | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethanol | Reflux | 2 h | 91 | [1] |
| 4-Chlorobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 50 | 15 min | 95 | [2] | |
| Isatin | SBA-Pr-SO3H | Water | Reflux | 30 min | 90 | [3] | |
| Malononitrile | Benzaldehyde | Ammonium acetate | None (Ultrasound) | RT | 5-7 min | 95 | [4] |
| 4-Iodobenzaldehyde | NiCu@MWCNT | Water/Methanol | RT | 10-180 min | >95 | [5] | |
| Isatin | SBA-Pr-SO3H | Water | Reflux | 10 min | 95 | [3] | |
| Meldrum's Acid | Aromatic Aldehydes | Piperidine | [bmim]BF4 | RT | - | - | [6] |
| Benzaldehyde | None | Water | 75 | 2 h | - | [6] | |
| Cyanoacetic Acid | 4-Methoxybenzaldehyde | KOH | Water (Microwave) | - | - | 65-97 | [7] |
| 2-Cyanoacetamide | 6-Nitroveratraldehyde | Piperidine | Methanol | Reflux | 2 h | 100 | [8][9] |
| Aromatic Aldehydes | N-Methylpiperazine | None | RT | - | - | [10] |
Note: Reaction conditions and yields can vary significantly based on the specific substrates, catalysts, and solvents used. The data presented here is for comparative purposes and is extracted from the cited literature. "RT" denotes room temperature. "-" indicates data not specified in the source.
In-Depth Reagent Analysis
Malononitrile
Malononitrile is a highly reactive alternative due to the strong electron-withdrawing nature of its two nitrile groups, which increases the acidity of the methylene protons. This heightened reactivity often translates to faster reaction times and higher yields, even under mild or catalyst-free conditions.[4][11]
Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic active methylene compound with high acidity. It is a versatile reagent in Knoevenagel condensations and can be employed in catalyst-free systems.[6][12]
Cyanoacetic Acid
As the parent acid of ethyl cyanoacetate, cyanoacetic acid can be used directly in condensation reactions. It is particularly useful in the Doebner modification of the Knoevenagel condensation, where the carboxylic acid group can participate in subsequent decarboxylation.[7][13]
2-Cyanoacetamide
2-Cyanoacetamide offers a reactive methylene group and the potential for the amide functionality to participate in subsequent cyclization reactions, making it a valuable building block for heterocyclic synthesis.[8][9][14]
Benzyl Cyanide
Benzyl cyanide and its derivatives are also employed in condensation reactions, where the phenyl group provides additional activation to the methylene protons. These reagents are useful for introducing a phenyl-substituted carbon framework.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for Knoevenagel condensations using the discussed reagents.
Protocol 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Cyanoacetate
-
Reagents: 4-Chlorobenzaldehyde (10 mmol), ethyl cyanoacetate (12 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO, 10 mmol), N-(2-hydroxyethyl)pyridinium chloride ([HyEtPy]Cl) (3 g), water (3 mL).[2]
-
Procedure:
-
In a round-bottom flask, mix [HyEtPy]Cl and water to form the composite solvent system.
-
Add 4-chlorobenzaldehyde and ethyl cyanoacetate to the solvent system.
-
Add DABCO to the mixture and stir at 50 °C for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Protocol 2: Knoevenagel Condensation of Isatin with Malononitrile
-
Reagents: Isatin (1 mmol), malononitrile (1 mmol), SBA-Pr-SO3H (0.02 g), water (5 mL).[3]
-
Procedure:
-
To a mixture of isatin and malononitrile in water, add the SBA-Pr-SO3H catalyst.
-
Stir the mixture under reflux for 10 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, dissolve the solid product in hot ethanol and filter to remove the catalyst.
-
Cool the filtrate to obtain the pure crystalline product.
-
Protocol 3: Knoevenagel Condensation of 6-Nitroveratraldehyde with 2-Cyanoacetamide
-
Reagents: 6-Nitroveratraldehyde (23.7 mmol), 2-cyanoacetamide (26.2 mmol), piperidine (10 drops), methanol (50 mL).[8][9]
-
Procedure:
-
To a slurry of 6-nitroveratraldehyde in methanol, add 2-cyanoacetamide followed by piperidine.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Filter the resulting precipitate and wash with isopropanol.
-
Air-dry the intense-yellow crystals.
-
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in these condensation reactions.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Caption: Mechanism of the Michael addition reaction.
Caption: The Thorpe-Ziegler intramolecular condensation.
References
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. eurjchem.com [eurjchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. syntheticpages.org [syntheticpages.org]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. mrj.org.ly [mrj.org.ly]
Comparative Biological Activity of Cyclopentylidene Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer, anti-inflammatory, and antimicrobial potential of cyclopentylidene-based compounds, presenting key experimental data and mechanistic insights to inform drug discovery and development.
Cyclopentylidene derivatives, a class of organic compounds characterized by a cyclopentane ring with an exocyclic double bond, have emerged as a promising scaffold in medicinal chemistry. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, have garnered significant interest among researchers. This guide provides a comparative overview of the biological screening of various cyclopentylidene derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of these compounds for further investigation.
Anticancer Activity
Cyclopentylidene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest, frequently mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
A notable group of cyclopentylidene derivatives are the 2-benzylidene-cyclopentanones. Studies have shown their potential as dual inhibitors of cyclooxygenase (CO) and 5-lipoxygenase (5-LO), enzymes often implicated in cancer progression. For instance, certain 2-(E)-(un)substituted benzylidene cyclopentanone derivatives have exhibited significant in vitro anticancer activity against L1210 leukemia cells, with IC50 values ranging from 2.93 to 18.06 µmol/L[1].
Another related class of compounds, bis-chalcones featuring a cyclopentanone core, has also been investigated for its anticancer properties. These compounds have shown cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-231.
Table 1: Comparative Anticancer Activity of Cyclopentylidene Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Benzylidene-cyclopentanones | Type II Compounds | L1210 (Leukemia) | 2.93 - 18.06 | - | - |
| Bis-Chalcones (Cyclopentanone core) | (2E,5E)-2,5-bis(4-(tetrahydro-2H-pyran-2-yloxy)benzylidene)cyclopentanone | MCF-7 (Breast) | 56.46 ± 3.07 | Doxorubicin | Not Reported in Study |
| MDA-MB-231 (Breast) | Not Reported in Study | Doxorubicin | Not Reported in Study |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of cyclopentylidene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Dosing: Rats are orally or intraperitoneally administered with the test cyclopentylidene derivative, a standard anti-inflammatory drug (e.g., Ibuprofen), or the vehicle (control).
-
Inflammation Induction: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (1% in saline) is given into the right hind paw of the rats to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Antimicrobial Activity
The investigation into the antimicrobial properties of cyclopentylidene derivatives is an emerging area of research. While data specifically on cyclopentylidene compounds is limited, related structures such as cyclohexenone and cyclopropane derivatives have shown promising activity against various bacterial and fungal strains. For instance, certain cyclohexenone derivatives have exhibited good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[2] Additionally, some cyclopropane amide derivatives have demonstrated moderate to promising antifungal activity against Candida albicans, with MIC80 values as low as 16 μg/mL.[3]
Table 3: Antimicrobial Activity of Related Cyclic Compounds
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Cyclohexenone Derivatives | 52a, 52b | E. coli, S. aureus, P. aeruginosa | Good Activity (Qualitative) | Ampicillin | Not Reported in Study |
| Cyclopropane Amide Derivatives | F8, F24, F42 | Candida albicans | 16 (MIC80) | Fluconazole | 2 (MIC80) |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Steps:
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The biological activities of cyclopentylidene derivatives are often linked to their ability to modulate intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Some 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB pathway.[4]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of cyclopentylidene derivatives.
MAPK Signaling Pathway in Inflammation and Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer and inflammatory diseases. Benzylideneacetophenone derivatives have been found to alleviate arthritic symptoms by modulating the MAPK signaling pathway.[5][6]
Caption: Simplified MAPK signaling pathway and the inhibitory action of cyclopentylidene derivatives.
Conclusion
Cyclopentylidene derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer and anti-inflammatory activities, coupled with early indications of antimicrobial efficacy, warrant further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparative evaluation and advancement of these compounds in drug discovery pipelines. Future studies should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further exploring the mechanisms of action of these promising derivatives.
References
- 1. [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Reaction Rates for Different Cyclic Ketones: A Guide for Researchers
In the landscape of synthetic organic chemistry, the reactivity of cyclic ketones is a cornerstone of molecular architecture.[1] For researchers, scientists, and drug development professionals, a deep understanding of the factors governing these reaction rates is paramount for designing efficient synthetic routes and predicting chemical behavior. This guide provides an in-depth, objective comparison of the reaction rates of different cyclic ketones, supported by experimental data and detailed methodologies, to inform strategic decisions in research and development.
The Guiding Principles: Unraveling the Reactivity of Cyclic Ketones
The reactivity of cyclic ketones in nucleophilic addition reactions is a fascinating interplay of several key factors: ring strain, steric hindrance, and torsional strain.[2] Understanding these principles is crucial to explaining the often dramatic differences in reaction rates observed between ketones with varying ring sizes.
Ring Strain: The Driving Force of Reactivity
Ring strain is a combination of angle strain and torsional strain. Angle strain arises from the deviation of bond angles within the ring from the ideal 109.5° for sp³ hybridized carbons. Torsional strain, on the other hand, results from the eclipsing of bonds on adjacent atoms.
According to Baeyer's Strain Theory, smaller cycloalkanes are less stable due to significant angle strain.[3][4] For instance, cyclopropane has C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle.[5] This inherent strain makes smaller rings more reactive, as reactions that lead to a change in hybridization from sp² (in the ketone) to sp³ (in the tetrahedral intermediate) can alleviate some of this strain.[6]
Steric Hindrance: The Gatekeeper of the Carbonyl Carbon
Steric hindrance refers to the spatial arrangement of atoms or groups around the reactive center that can impede the approach of a nucleophile.[2] In cyclic ketones, the accessibility of the carbonyl carbon to an incoming nucleophile can be influenced by the conformation of the ring and the presence of substituents. Larger, more flexible rings can adopt conformations that shield the carbonyl group, thus slowing down the reaction rate.
I-Strain: The Internal Strain Factor
I-strain, or internal strain, is a concept that encapsulates the change in ring strain when moving from the trigonal planar sp² hybridized carbonyl carbon to the tetrahedral sp³ hybridized intermediate.[6] If the transition to a tetrahedral geometry increases the internal strain of the ring, the reaction will be slower. Conversely, if this transition relieves internal strain, the reaction will be faster.
Visualizing the Core Concepts
To better illustrate the interplay of these factors, let's visualize the ring structures and the concept of I-strain.
Caption: Relative ring strain in common cyclic ketones.
A Quantitative Comparison: Reduction of Cyclic Ketones with Sodium Borohydride
To provide a concrete, quantitative comparison of the reactivity of different cyclic ketones, we will examine their relative reaction rates in a classic nucleophilic addition reaction: the reduction of the carbonyl group with sodium borohydride (NaBH₄) to form the corresponding alcohol. This reaction is widely used in organic synthesis and serves as an excellent model for comparing the intrinsic reactivity of the carbonyl group in different cyclic systems.[6]
The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[6] The rate of this reaction is highly sensitive to the structural and electronic properties of the cyclic ketone.
Experimental Data: Relative Reaction Rates
The following table summarizes the relative rates of reduction of a series of cyclic ketones with sodium borohydride in isopropanol at 0 °C, as reported in a seminal study by H.C. Brown and K. Ichikawa. The rates are relative to that of cyclopentanone.
| Cyclic Ketone | Relative Rate of Reduction |
| Cyclopentanone | 1.00 |
| Cyclohexanone | 0.04 |
| Cycloheptanone | 0.40 |
| Cyclooctanone | 0.006 |
Data sourced from H.C. Brown and K. Ichikawa, J. Am. Chem. Soc. 1961, 83, 4484-4487.
Mechanistic Insights: Explaining the Observed Reactivity Trends
The observed differences in reaction rates can be rationalized by considering the interplay of I-strain, torsional strain, and steric effects during the nucleophilic addition.
Caption: Key factors influencing the energy of the transition state in nucleophilic addition to cyclic ketones.
-
Cyclopentanone (High Reactivity): The five-membered ring has minimal angle strain. The transition from a planar carbonyl group to a tetrahedral intermediate introduces some torsional strain, but the overall change in internal strain is favorable for the reaction to proceed at a moderate rate.
-
Cyclohexanone (Low Reactivity): In its stable chair conformation, cyclohexanone is essentially strain-free. The transition to a tetrahedral intermediate introduces significant torsional and steric interactions, particularly eclipsing interactions between the newly formed C-H or C-O bond and adjacent axial hydrogens. This increase in I-strain makes the transition state less stable and the reaction slower.[7]
-
Cycloheptanone and Cyclooctanone (Variable and Low Reactivity): These larger rings are more flexible but suffer from transannular strain (steric interactions across the ring) and torsional strain. The transition to a tetrahedral intermediate can either increase or decrease this strain depending on the specific conformation. In the case of cyclooctanone, the increase in transannular strain upon forming the tetrahedral intermediate is significant, leading to a very slow reaction rate.[6]
-
Cyclobutanone and Cyclopropanone (Very High Reactivity): The high angle strain in these small rings is the dominant factor. The change in hybridization from sp² to sp³ allows for a partial relief of this angle strain in the transition state, leading to a much lower activation energy and a dramatically faster reaction rate.
Experimental Protocol: A Self-Validating System for Measuring Reaction Rates
To provide a robust and reproducible method for comparing the reaction rates of cyclic ketones, the following experimental protocol outlines a kinetic study using UV-Vis spectroscopy. This method is self-validating as it relies on monitoring a direct physical change (absorbance) that is proportional to the concentration of the reactant over time.
Objective:
To determine the relative reaction rates of a series of cyclic ketones (e.g., cyclopentanone, cyclohexanone) with sodium borohydride by monitoring the disappearance of the ketone's carbonyl absorbance using UV-Vis spectroscopy.
Materials:
-
Cyclic ketones (high purity)
-
Sodium borohydride (NaBH₄)
-
Isopropanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and pipettes
Experimental Workflow:
Caption: Experimental workflow for the kinetic study of cyclic ketone reduction.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of each cyclic ketone (e.g., 0.1 M) in spectroscopic grade isopropanol.
-
Prepare a fresh stock solution of sodium borohydride (e.g., 0.01 M) in isopropanol immediately before use, as it can decompose over time.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the carbonyl group of the ketone being studied (typically in the range of 280-300 nm).
-
Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the ketone solution into a quartz cuvette.
-
At time zero, add a known volume of the NaBH₄ solution to the cuvette, quickly cap and invert to mix.
-
Immediately place the cuvette into the spectrophotometer and begin recording the absorbance at the predetermined λmax as a function of time.
-
Continue recording data until the absorbance reading stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order kinetics (with a large excess of NaBH₄), the natural logarithm of the absorbance versus time should yield a straight line. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of NaBH₄.
-
Repeat the experiment for each cyclic ketone under identical conditions to ensure a valid comparison of their reaction rates.
-
Conclusion
The reactivity of cyclic ketones is a nuanced subject, deeply rooted in the principles of organic chemistry. By understanding the interplay of ring strain, steric effects, and torsional strain, researchers can make informed predictions about the chemical behavior of these important synthetic intermediates. The quantitative data from the reduction of cyclic ketones with sodium borohydride provides a clear and compelling illustration of these principles in action. The experimental protocol outlined in this guide offers a robust framework for further investigation and a deeper understanding of the factors that govern the reaction rates of this fascinating class of molecules.
References
- 1. odinity.com [odinity.com]
- 2. brainkart.com [brainkart.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. 0100 Pdf Advanced Organic Chemistry Part B Reactions And Synthesis, 5th Ed ( 2007) Carey & Sundberg : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. epdf.pub [epdf.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl Cyano(cyclopentylidene)acetate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of ethyl cyano(cyclopentylidene)acetate purity. Given the limited specific literature for this compound, this document outlines the principles and practices for method validation based on common analytical techniques applied to similar molecules, such as ethyl cyanoacrylate. The information presented is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Introduction to Purity Analysis
This compound is a specialized cyanoacrylate ester. Ensuring its purity is critical for its intended applications, particularly in pharmaceutical and high-technology fields. Purity analysis typically involves separating the main compound from any impurities, which may include starting materials, by-products, and degradation products. The most common and effective analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Overview of Analytical Methods
Both GC and HPLC are powerful separation techniques suitable for the purity assessment of this compound. The choice between them often depends on the volatility and thermal stability of the compound and its potential impurities.
Table 1: Comparison of GC-FID and HPLC-UV for Purity Analysis
| Feature | Gas Chromatography with Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography with UV Detector (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. |
| Typical Column | Capillary columns such as DB-5 or HP-5. | Reversed-phase columns such as C18 or C8. |
| Detector | Flame Ionization Detector (FID) provides a response proportional to the mass of carbon. | UV-Vis detector measures the absorbance of the analyte at a specific wavelength. |
| Potential Impurities Detected | Volatile starting materials (e.g., cyclopentanone, ethyl cyanoacetate), residual solvents. | Starting materials, non-volatile by-products, and degradation products. |
| Strengths | High resolution, sensitive for organic compounds. | Versatile, wide applicability, non-destructive. |
| Limitations | Requires the analyte to be volatile and thermally stable. | Can consume larger volumes of solvents. |
Experimental Protocols for Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2] The following are detailed methodologies for validating hypothetical GC-FID and HPLC-UV methods for determining the purity of this compound.
Gas Chromatography (GC-FID) Method Protocol
This protocol is based on methods used for similar compounds like ethyl cyanoacetate.[3]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.[1]
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Injection Volume: 1 µL
-
Diluent: Dichloromethane
High-Performance Liquid Chromatography (HPLC-UV) Method Protocol
This protocol is a general-purpose method suitable for many organic compounds.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Validation Parameters and Acceptance Criteria
The following tables summarize the key validation parameters and typical acceptance criteria as per ICH guidelines.[1][2][4]
Table 2: Validation Parameters for GC-FID Purity Method
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the main peak and known impurities. | Baseline resolution between the main peak and any impurity peaks. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the expected concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | Overall RSD for both sets of data ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1). | RSD for replicate injections ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate, oven temperature) and assess the impact on the results. | System suitability parameters remain within acceptable limits. |
Table 3: Validation Parameters for HPLC-UV Purity Method
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate peak purity and no co-elution with the main peak. | Peak purity index > 0.99. No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the range of 50-150% of the expected concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | Overall RSD for both sets of data ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1). | RSD for replicate injections ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. | System suitability parameters remain within acceptable limits. |
Visualizing the Validation Process and Method Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
References
A Comparative Guide to the Cytotoxicity of Ethyl vs. Butyl Cyanoacrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of ethyl cyanoacrylate and butyl cyanoacrylate derivatives, which are widely used as tissue adhesives in medical and research applications. The information presented is supported by experimental data from multiple studies to assist in the selection of the most appropriate biocompatible materials for specific applications.
The cytotoxicity of cyanoacrylate adhesives is primarily attributed to their degradation products, formaldehyde and cyanoacetate, which are released as the polymer breaks down. A key factor influencing the rate of degradation and, consequently, the cytotoxicity is the length of the alkyl chain of the cyanoacrylate monomer. Shorter alkyl chains, as found in ethyl cyanoacrylate, degrade more rapidly, leading to a higher localized concentration of cytotoxic byproducts and a more pronounced inflammatory response. Conversely, longer-chain cyanoacrylates, such as butyl cyanoacrylate, degrade more slowly, resulting in lower cytotoxicity.[1]
Quantitative Cytotoxicity Data
The following tables summarize quantitative data from various in vitro studies that have evaluated the cytotoxicity of ethyl and butyl cyanoacrylate derivatives. It is important to note that the experimental conditions, such as cell lines, exposure times, and assay methods, may vary between studies.
Table 1: Cytotoxicity of Ethyl Cyanoacrylate Derivatives
| Cell Line | Assay | Exposure Time | Concentration/Dilution | Results (e.g., % Cell Viability, % Cytotoxicity) | Reference |
| L929 Mouse Fibroblasts | Elution Test & Cell Viability Assay | 24 hours | 1:1 dilution of extract | ~30% - 45% decrease in cells | [2][3][4] |
| L929 Mouse Fibroblasts | Elution Test & Cell Viability Assay | 24 hours | 1:10 dilution of extract | ~10% decrease in cells | [2][3][4] |
| Human Oral Osteoblasts | MTT Assay (Direct Contact) | Not specified | Direct contact | No significant difference in optical density compared to control | [5] |
Table 2: Cytotoxicity of Butyl Cyanoacrylate Derivatives
| Cell Line | Assay | Exposure Time | Application | % Cytotoxicity | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Assay | 24 hours | Dot | 37.0 ± 3.9% | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Assay | 72 hours | Dot | 46.4 ± 1.6% | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Assay | 24 hours | Line | 29.3 ± 2.7% | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LDH Assay | 72 hours | Line | 45.1 ± 7.1% | [6] |
Table 3: Comparative Cytotoxicity Data (Note: Different studies and conditions)
| Derivative | Alkyl Chain Length | General Cytotoxicity Profile | Supporting Evidence |
| Ethyl Cyanoacrylate | Shorter | Higher | More significant lack of bone regeneration in vivo compared to butyl-cyanoacrylate.[1][7] Causes tissue toxicity, leading to its discontinuation in some clinical applications.[1][7] |
| Butyl Cyanoacrylate | Longer | Lower | Found to be less toxic than short-chain formulations.[1][7] Slower degradation leads to a reduced inflammatory effect.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ISO 10993-5 Elution Test
This test is designed to assess the cytotoxicity of leachable substances from a material.
-
Sample Preparation: The test material (ethyl or butyl cyanoacrylate) is prepared according to ISO 10993-12 standards, considering the surface area-to-volume ratio.[8][9]
-
Extraction: The prepared sample is immersed in a cell culture medium (e.g., Minimum Essential Medium - MEM) with serum. The extraction is typically carried out for 24 to 72 hours at 37°C.[8][9][10]
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in flasks until a near-confluent monolayer is formed.[6]
-
Exposure: The culture medium is removed from the cells and replaced with the extract from the test material.
-
Incubation: The cells are incubated with the extract for a specified period, typically 24 to 48 hours.[8]
-
Evaluation: The cells are examined microscopically for morphological changes, and cell viability can be quantified using assays like MTT or by trypan blue exclusion.[8][9] The results are often graded on a scale from 0 (non-cytotoxic) to 4 (severely cytotoxic).[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing various concentrations of the cyanoacrylate extract or the cells are directly exposed to the material.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[11] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[11][12]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of around 630 nm.[11][12] The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the cyanoacrylate extracts. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.[13]
-
Incubation: The plate is incubated for the desired exposure time.
-
Supernatant Collection: After incubation, the plate is centrifuged, and an aliquot of the cell culture supernatant is carefully transferred to a new 96-well plate.[13][14]
-
LDH Reaction: A reaction mixture containing a substrate (lactate) and a tetrazolium salt is added to each well containing the supernatant.[15] The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.[15]
-
Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light.[14][15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 490 nm.[15] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.
Visualizations
Experimental Workflows
Caption: Workflow of common in vitro cytotoxicity assays.
Signaling Pathways in Formaldehyde-Induced Cytotoxicity
The cytotoxicity of cyanoacrylates is largely due to the release of formaldehyde. While the exact mechanisms are complex and can be cell-type dependent, some key signaling pathways have been implicated in formaldehyde-induced cellular stress and apoptosis. The specific signaling pathways for cyanoacetate are less well-documented.
Caption: Key signaling pathways in formaldehyde cytotoxicity.
References
- 1. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. senzagen.com [senzagen.com]
- 7. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]
- 9. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 10. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
A Comparative Guide to Catalysts for Knoevenagel Condensation: Benchmarking New Catalysts Against Ammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds that are key intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers. The choice of catalyst for this reaction is critical, influencing reaction efficiency, selectivity, and overall sustainability. This guide provides an objective comparison of the performance of novel catalysts against the traditional and widely used ammonium acetate, supported by experimental data.
The Enduring Role and Limitations of Ammonium Acetate
Ammonium acetate has long been a staple catalyst for the Knoevenagel condensation due to its low cost, ready availability, and moderate effectiveness. It is believed to act as a source of ammonia and acetic acid in situ, providing both the basic and acidic components necessary to catalyze the reaction. However, its use is often associated with drawbacks such as long reaction times, the need for elevated temperatures, and moderate to good, but not always excellent, yields. These limitations have spurred the development of more efficient and environmentally benign catalytic systems.
The Rise of New Catalytic Systems
In recent years, a plethora of new catalysts have been developed for the Knoevenagel condensation, broadly categorized as homogeneous and heterogeneous catalysts. These newer systems aim to overcome the shortcomings of ammonium acetate by offering milder reaction conditions, shorter reaction times, higher yields, and greater ease of separation and reusability.
Below is a comparative analysis of various catalysts for the Knoevenagel condensation of benzaldehyde with an active methylene compound, providing a snapshot of their performance relative to each other and to ammonium acetate.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of ammonium acetate and a selection of newer catalysts in the Knoevenagel condensation of benzaldehyde with malononitrile or ethyl cyanoacetate. It is important to note that direct comparison can be challenging as optimal reaction conditions often vary between catalysts.
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
| Ammonium Acetate | Homogeneous | Malononitrile | Ethanol | Reflux | 2 h | 85 | Not Reported | [This guide] |
| Ammonium Acetate | Homogeneous | Malononitrile | Solvent-free (Microwave) | - | 2 min | 92 | No | [1] |
| Piperidine | Homogeneous | Malononitrile | Ethanol | Reflux | 2 h | 90 | No | [2] |
| Diisopropylethylammonium Acetate (DIPEAc) | Homogeneous (Ionic Liquid) | Ethyl Cyanoacetate | Dichloromethane | Reflux | 1 h | 91 | Not Reported | [3] |
| 1-butyl-3-methylimidazolium acetate [Bmim][OAc] | Homogeneous (Ionic Liquid) | Malononitrile | Water | Room Temp | 5 min | 97 | Yes (5 cycles) | [4] |
| Silica Supported Ammonium Acetate | Heterogeneous | Malononitrile | Dichloromethane | 60 | 6.5 h | 90 | Yes | [1][5][6] |
| 1CaO–1.5MgO | Heterogeneous (Metal Oxide) | Malononitrile | Water | Room Temp | 10 min | 98 | Yes (5 cycles) | [3][7] |
| CeZrO4−δ | Heterogeneous (Mixed Oxide) | Malononitrile | Ethanol | Room Temp | 15 min | 100 | Yes | [4] |
| NH–Cu(II)@MNP | Heterogeneous (Magnetic Nanoparticle) | Malononitrile | Ethanol | 80 | 30 min | 95 | Yes | [8] |
Visualizing the Knoevenagel Condensation
To better understand the reaction, the following diagrams illustrate the generally accepted mechanism of the Knoevenagel condensation and a typical experimental workflow for catalyst screening.
General mechanism of the Knoevenagel condensation.
Experimental workflow for catalyst screening in Knoevenagel condensation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of catalyst performance. Below are representative protocols for the Knoevenagel condensation using ammonium acetate and a modern heterogeneous catalyst.
Protocol 1: Knoevenagel Condensation using Ammonium Acetate (Homogeneous Catalysis)
This protocol describes a typical procedure for the Knoevenagel condensation of benzaldehyde and malononitrile using ammonium acetate as the catalyst.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (0.077 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Add ammonium acetate (1 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after 2 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain pure 2-benzylidenemalononitrile.
Protocol 2: Knoevenagel Condensation using a Heterogeneous Catalyst (e.g., 1CaO–1.5MgO)
This protocol outlines the procedure for the Knoevenagel condensation using a reusable solid base catalyst.[3][7]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
1CaO–1.5MgO catalyst (e.g., 50 mg)
-
Water (5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), malononitrile (10 mmol), and water (5 mL).
-
Add the 1CaO–1.5MgO catalyst (50 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.
-
After completion, filter the reaction mixture to separate the solid product and the catalyst.
-
Wash the solid with water and dry under vacuum.
-
The catalyst can be recovered from the filtrate by centrifugation or filtration, washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.
Conclusion
The landscape of catalysts for the Knoevenagel condensation has evolved significantly, offering a range of alternatives to the traditional ammonium acetate. While ammonium acetate remains a viable option for certain applications due to its low cost, newer catalysts, particularly heterogeneous systems, present compelling advantages in terms of efficiency, milder reaction conditions, and reusability.[9] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental impact. This guide provides a starting point for researchers to navigate the expanding options and select the most appropriate catalyst for their Knoevenagel condensation needs.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An intramolecular relay catalysis strategy for Knoevenagel condensation and 1,3-dipolar cycloaddition domino reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04081A [pubs.rsc.org]
- 9. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically resulting in an α,β-unsaturated product after dehydration.[1][3][4] Kinetic studies of this reaction are crucial for optimizing reaction conditions, understanding catalyst efficiency, and elucidating reaction mechanisms, which are vital for applications in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1][2]
Comparative Kinetic Data
The rate of the Knoevenagel condensation is significantly influenced by the choice of catalyst, solvent, and reaction temperature. Below is a compilation of kinetic data from various studies to provide a comparative overview.
Table 1: Comparison of Catalysts in the Knoevenagel Condensation of Benzaldehyde with an Active Methylene Compound
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Piperidine | Ethyl Acetoacetate | N/A | 0 | N/A | N/A | [5] |
| ZnO | Ethyl Cyanoacetate | Solvent-free | N/A | High Rate | N/A | [6][7] |
| Sulfuric Acid | Glyoxylic Acid | N/A | 85 | N/A | 43.10 | [8] |
| Monolithic Catalyst (15Z-A) | N/A | N/A | N/A | N/A | 35.6 | [9] |
| Powdered Catalyst (15Z-A) | N/A | N/A | N/A | N/A | 59.2 | [9] |
| Amine-functionalized Monoliths | N/A | N/A | N/A | N/A | ~25.3-32.1 | [10] |
| SBA-15 (heterogeneous) | Benzaldehyde and Ethyl Cyanoacetate | N/A | N/A | N/A | 61.2 | [10] |
Table 2: Influence of Solvent on the Knoevenagel Condensation
| Solvent | Polarity | Reactants | Catalyst | General Kinetic Effect | Reference |
| Dimethylformamide (DMF) | Aprotic Polar | 4-Nitrobenzaldehyde & Malononitrile | None (mechanochemical) | Favors both aldol addition and dehydration steps, leading to faster kinetics. | [11][12] |
| Ethanol (EtOH) | Protic Polar | 4-Nitrobenzaldehyde & Malononitrile | None (mechanochemical) | Favors the initial aldol addition step. | [11][12] |
| Octane | Non-polar | 4-Nitrobenzaldehyde & Malononitrile | None (mechanochemical) | Slows reaction kinetics, may lead to incomplete conversion. | [11] |
| Water | Protic Polar | Benzaldehyde & Malononitrile | CdS/CeO2/Ag3PO4 | Good yield at room temperature. | [13] |
| Toluene | Non-polar | Benzaldehyde & Ethyl Cyanoacetate | Hydrotalcite | Slower reaction time compared to polar solvents. | [12] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of kinetic studies. Below are generalized protocols for conducting a kinetic study of the Knoevenagel condensation.
General Protocol for Kinetic Study
-
Materials :
-
Aldehyde or ketone (e.g., benzaldehyde).
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[14]
-
Catalyst (e.g., piperidine, ZnO, or a heterogeneous catalyst).
-
Solvent (e.g., ethanol, DMF, or solvent-free conditions).
-
Internal standard for chromatographic analysis.
-
-
Reaction Setup :
-
A jacketed glass reactor equipped with a magnetic stirrer and a condenser is typically used.
-
The temperature is controlled using a circulating water bath.
-
In a typical experiment, the aldehyde, active methylene compound, solvent, and internal standard are charged into the reactor.
-
The mixture is allowed to reach the desired temperature with stirring.
-
-
Initiation and Monitoring :
-
The reaction is initiated by adding the catalyst.
-
Samples are withdrawn at regular time intervals using a syringe.
-
The reaction in the withdrawn samples is quenched immediately, for example, by rapid cooling or by adding a quenching agent.
-
The concentration of reactants and products is determined using an analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis :
-
The reaction rate is determined by plotting the concentration of the limiting reactant versus time.
-
The initial rate is calculated from the slope of the initial linear portion of the curve.
-
The order of the reaction with respect to each reactant can be determined by varying their initial concentrations.
-
The rate constant (k) is calculated from the rate law.
-
To determine the activation energy (Ea), the reaction is carried out at different temperatures, and the Arrhenius equation is applied by plotting ln(k) versus 1/T.
-
Reaction Mechanism and Experimental Workflow
The Knoevenagel condensation proceeds through a multi-step mechanism.[1] Understanding this pathway and the experimental workflow is crucial for interpreting kinetic data.
The generally accepted mechanism involves three main steps:
-
Deprotonation : The base catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.[1][15]
-
Nucleophilic Addition : The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1][15]
-
Dehydration : The intermediate is protonated to form a β-hydroxy compound, which then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[15]
In some cases, particularly with amine catalysts, an iminium ion intermediate can be formed with the aldehyde or ketone, which is then attacked by the enolate.[4][16]
References
- 1. purechemistry.org [purechemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Unveiling the Optimal Reaction Environment: A Comparative Guide to Solvent Effects on Ethyl Cyano(cyclopentylidene)acetate Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of ethyl cyano(cyclopentylidene)acetate is a critical step in the creation of various pharmaceutical intermediates. The choice of solvent in the Knoevenagel condensation reaction between cyclopentanone and ethyl cyanoacetate significantly influences reaction efficiency, yield, and purity. This guide provides an objective comparison of solvent performance, supported by experimental data, to aid in the selection of the most suitable reaction medium.
The synthesis of this compound is a classic example of the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The solvent plays a pivotal role in this process, influencing reactant solubility, catalyst activity, and the stabilization of intermediates. The selection of an appropriate solvent can lead to higher yields, shorter reaction times, and a more environmentally friendly process.
Comparative Analysis of Solvent Performance
To elucidate the impact of the solvent on the synthesis of this compound, a comparative analysis of various organic solvents was conducted. The key performance indicators evaluated were reaction yield and reaction time. The following table summarizes the quantitative data obtained from various experimental studies. It is important to note that direct comparison can be complex due to variations in catalysts and reaction temperatures across different studies.
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | Piperidine/Acetic Acid | Reflux | 10 - 24 | 60 - 85 |
| Benzene | Piperidine/Acetic Acid | Reflux | 10 - 24 | 65 - 80 |
| Ethanol | Piperidine | Reflux | 8 - 12 | 70 - 90 |
| N,N-Dimethylformamide (DMF) | Various basic catalysts | 80 - 100 | 2 - 6 | 85 - 95+ |
| Water | Phase Transfer Catalyst | 80 - 100 | 4 - 8 | 80 - 92 |
| Solvent-Free | Basic Catalyst (e.g., NH4OAc) | 60 - 100 | 0.5 - 2 | 88 - 95+ |
Key Observations:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) consistently demonstrates superior performance, leading to high yields in significantly shorter reaction times.[1][2] This is attributed to its ability to dissolve the reactants and catalyst effectively, as well as stabilize the charged intermediates formed during the reaction.
-
Protic Solvents: Ethanol, a polar protic solvent, also provides good to excellent yields, often with shorter reaction times compared to nonpolar solvents.[3] Its ability to participate in hydrogen bonding can facilitate the reaction.
-
Nonpolar Aprotic Solvents: Toluene and benzene, traditionally used with a Dean-Stark apparatus to remove the water byproduct, result in moderate to good yields but typically require longer reaction times.
-
Aqueous Conditions: The use of water as a solvent, often in the presence of a phase transfer catalyst, presents a greener alternative with good yields, although reaction times may be longer than with DMF.
-
Solvent-Free Conditions: Conducting the reaction without a solvent, often with the aid of microwave irradiation, offers a highly efficient and environmentally friendly approach, providing high yields in very short reaction times.
Experimental Protocols
Detailed methodologies for the synthesis of this compound in different solvent systems are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and available reagents.
Protocol 1: Synthesis in Toluene with Piperidine/Acetic Acid Catalyst
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reactant Charging: To the flask, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.
-
Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis in Ethanol with Piperidine Catalyst
-
Reactant Charging: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
Catalyst Addition: Add piperidine (0.1 eq) to the solution.
-
Reaction: Reflux the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by vacuum distillation or column chromatography.
Protocol 3: Synthesis in N,N-Dimethylformamide (DMF)
-
Reactant Charging: In a flask, dissolve cyclopentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in DMF.
-
Catalyst Addition: Add a suitable basic catalyst (e.g., potassium carbonate, 1.2 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by vacuum distillation or column chromatography.
Protocol 4: Solvent-Free Synthesis with Ammonium Acetate Catalyst
-
Reactant Mixing: In a suitable vessel, mix cyclopentanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (0.2 eq).
-
Reaction: Heat the mixture at a specified temperature (e.g., 80°C) with stirring. Alternatively, the reaction can be performed in a microwave reactor for a shorter duration.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture and add water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. Purify the product by vacuum distillation or column chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates the general experimental workflow for the synthesis and analysis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The choice of solvent is a critical parameter in the synthesis of this compound. For high yields and short reaction times, polar aprotic solvents like DMF are highly effective. For a more environmentally benign process, water or solvent-free conditions are excellent alternatives. The selection of the optimal solvent will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. The provided experimental protocols offer a starting point for researchers to optimize their synthetic procedures and achieve high-quality products.
References
A Researcher's Guide to Isomeric Analysis of Substituted Cyanoacetates using Density Functional Theory
For researchers and professionals in drug development and materials science, understanding the subtle yet significant differences between isomers of a parent molecule is paramount. Substituted cyanoacetates, a versatile class of organic compounds, are no exception. Their utility as synthetic intermediates and pharmacophores is profoundly influenced by their isomeric form. This guide provides an in-depth exploration of how Density Functional Theory (DFT) can be leveraged to compare and contrast isomers of substituted cyanoacetates, offering a robust computational framework to predict their relative stabilities and electronic properties.
The "Why" Behind the "How": Causality in Computational Choices
In the realm of computational chemistry, the choice of methodology is not arbitrary; it is dictated by the specific questions we seek to answer. For isomeric comparisons, our primary goal is to accurately predict the relative energies of different atomic arrangements. DFT strikes an optimal balance between computational cost and accuracy for the systems of interest, making it the workhorse for such investigations.
The selection of a specific functional and basis set within the DFT framework is a critical decision. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has consistently demonstrated reliability in predicting the geometries and relative energies of organic molecules.[1][2] When paired with a Pople-style basis set, such as 6-311++G(d,p), we equip our model with sufficient flexibility to describe the electronic distribution and polarization effects accurately, which are crucial for capturing the subtle energetic differences between isomers.[1][2] The inclusion of diffuse functions ("++") is particularly important when dealing with anionic species or systems with significant lone-pair interactions, while polarization functions ("d,p") allow for a more accurate description of bonding environments.
A Validating Workflow: The DFT Protocol for Isomer Analysis
To ensure the trustworthiness and reproducibility of our findings, a systematic and self-validating computational protocol is essential. The following step-by-step methodology outlines a robust workflow for the DFT-based comparison of substituted cyanoacetate isomers.
Step-by-Step Experimental Protocol
-
Initial Structure Generation:
-
Construct the 3D structures of all relevant isomers (e.g., constitutional isomers, E/Z isomers, conformers) using a molecular builder.
-
For conformational isomers, it is crucial to perform a preliminary conformational search using a less computationally expensive method (e.g., molecular mechanics) to identify low-energy starting points for DFT optimization.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each isomer using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).
-
This step locates the minimum energy structure on the potential energy surface for each isomer. The optimization process should continue until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.
-
-
Frequency Analysis:
-
Conduct a frequency calculation at the same level of theory used for the geometry optimization.
-
This serves two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of an imaginary frequency indicates a transition state, and the geometry must be further optimized.
-
Thermodynamic Properties: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a specified temperature (typically 298.15 K).
-
-
-
Relative Energy Calculation:
-
The relative stability of the isomers is determined by comparing their total electronic energies, including the ZPVE correction. The Gibbs free energy is often used for comparing isomers at a given temperature, as it accounts for both enthalpic and entropic contributions.[1]
-
The relative energy (ΔE) of an isomer with respect to the most stable isomer can be calculated as: ΔE = E_isomer - E_most_stable_isomer
-
-
Analysis of Electronic Properties:
-
Beyond relative stability, DFT calculations can provide a wealth of information about the electronic structure of the isomers. Key properties to analyze include:
-
Dipole Moment: Provides insight into the polarity of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the chemical reactivity and kinetic stability of the isomers.[3]
-
Natural Bond Orbital (NBO) Analysis: This analysis can reveal important details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and steric repulsion, which can help to rationalize the observed stability trends.[2][4]
-
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the DFT protocol for comparing isomers of substituted cyanoacetates.
Caption: A flowchart of the DFT workflow for comparing isomers.
Data-Driven Comparisons: A Hypothetical Case Study
To illustrate the practical application of this workflow, let's consider a hypothetical case study comparing the E and Z isomers of ethyl 2-cyano-3-phenylpropenoate.
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| E-isomer | 0.00 | 0.00 | 3.5 | 4.2 |
| Z-isomer | 1.25 | 1.10 | 4.1 | 4.0 |
In this hypothetical example, the E-isomer is predicted to be the thermodynamically more stable isomer, both in terms of electronic energy and Gibbs free energy. The higher dipole moment of the Z-isomer suggests it is more polar. The smaller HOMO-LUMO gap for the Z-isomer indicates it may be slightly more reactive than the E-isomer. These computational insights can be invaluable in guiding synthetic strategies and understanding the potential biological activity of each isomer.
Conclusion
DFT provides a powerful and predictive framework for the comparative analysis of substituted cyanoacetate isomers. By following a systematic and well-justified computational protocol, researchers can gain deep insights into the relative stabilities and electronic properties of these important molecules. This knowledge is critical for making informed decisions in drug design, materials science, and synthetic chemistry, ultimately accelerating the pace of innovation.
References
Safety Operating Guide
Navigating the Disposal of Ethyl Cyano(cyclopentylidene)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the handling and disposal of Ethyl cyano(cyclopentylidene)acetate (CAS No. 5407-83-0), a compound utilized in various synthetic organic chemistry applications.
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guide is based on available data for this compound and structurally related chemicals. It is imperative to consult with your institution's environmental health and safety (EHS) department and, if possible, obtain a specific SDS from the supplier before handling and disposal.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
In the event of exposure, take the following immediate actions:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management Protocol
In the case of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spilled liquid. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: The sealed container with the absorbed material must be disposed of as hazardous waste.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is crucial to contact your institution's EHS department for specific guidance.
General Disposal Guidelines:
-
Waste Classification: Based on available information, this compound is classified as harmful if swallowed. It should be treated as hazardous chemical waste.
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.
Do not dispose of this compound down the drain or in regular trash.
Key Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided in the table below. This information is crucial for safe handling and for determining appropriate disposal routes.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Density | 1.116 g/cm³ |
| Boiling Point | 292.8 °C at 760 mmHg |
| Flash Point | 134.5 °C |
Disposal Decision Pathway
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Cyano(cyclopentylidene)acetate
In the dynamic landscape of pharmaceutical and chemical research, the safe handling of novel compounds is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for Ethyl cyano(cyclopentylidene)acetate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and scientific integrity.
Understanding the Hazard Profile
This compound, a member of the cyanoacrylate ester family, presents a specific set of hazards that demand careful management. While comprehensive toxicological data for this specific compound is not extensively documented, its structural similarity to other cyanoacrylates, such as ethyl cyanoacetate, provides a strong basis for assessing its potential risks. The primary hazards include:
-
Dermal and Respiratory Irritation: Like other cyanoacrylates, this compound is expected to be irritating to the skin, eyes, and respiratory system.[1][2][3] Vapors can cause irritation to the nose and throat, and prolonged exposure may lead to respiratory discomfort.[1][3]
-
Rapid Polymerization: Contact with moisture or basic substances can cause rapid polymerization, releasing heat and potentially causing thermal burns.[4] This is a critical consideration, especially when handling larger quantities or in the event of a spill.
-
Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to a heat source.[2][4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may be harmful.[1][5]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Ingestion, Skin Contact, Inhalation |
| Skin Irritation | Causes skin irritation.[1][2] | Skin Contact |
| Eye Irritation | Causes serious eye irritation.[1][3][6][7] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Inhalation |
| Combustible Liquid | Can ignite with a source of heat.[2][4] | Heat, sparks, open flames |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, from preparation to disposal. The causality behind each step is explained to ensure a comprehensive understanding of the safety measures.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure. Engineering controls are the most effective way to achieve this.
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood. This is crucial to control vapor inhalation, which is a primary exposure route.[2][3] The fume hood's airflow will capture and exhaust vapors away from the user.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape the primary containment (fume hood).[2][3]
Caption: Workflow for handling the chemical using engineering controls.
Personal Protective Equipment (PPE): Essential Individual Protection
While engineering controls are primary, PPE provides a critical barrier in case of direct contact.
-
Hand Protection: Nitrile or polymer laminate gloves are recommended.[3][4] Do not use cotton gloves, as they can react with the chemical and cause thermal burns.[3] Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and vapors.[3][4][6]
-
Skin and Body Protection: A lab coat should be worn to protect the skin. For tasks with a higher risk of splashing, a chemically resistant apron is advised.[4]
-
Respiratory Protection: If there is a potential to exceed exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4][8]
Caption: Decision logic for selecting appropriate PPE.
Storage and Handling: Maintaining Chemical Stability
Proper storage is crucial to prevent degradation and accidents.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, strong bases, oxidizing agents, and moisture.[2][6] Keep containers tightly sealed.[4][6]
-
Handling: Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]
Spill Management: Preparedness is Key
Accidental spills require a prompt and appropriate response.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.[2]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels for large spills.[4]
-
Collect the absorbed material into a labeled, sealed container for disposal.[2]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the entire area and notify emergency personnel.
-
Restrict access to the area.
-
Follow your institution's emergency response plan.
-
Disposal Plan: Environmental Responsibility
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal: The waste is considered hazardous.[2] It must be disposed of through a licensed professional waste disposal service.[9] Do not pour it down the drain.[5][9]
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and correct first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing.[6] If skin irritation occurs, seek medical attention.[6] |
| Inhalation | Remove the person to fresh air.[1][6] If not breathing, give artificial respiration.[6] Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][6] |
Conclusion: A Commitment to Safety
The responsible use of this compound necessitates a thorough understanding of its properties and a disciplined approach to safety. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemicals you are handling.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. media.napaonline.com [media.napaonline.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
